Product packaging for 10-Nitrooleate(Cat. No.:)

10-Nitrooleate

Cat. No.: B15139382
M. Wt: 327.5 g/mol
InChI Key: WRADPCFZZWXOTI-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

10-Nitrooleate is a useful research compound. Its molecular formula is C18H33NO4 and its molecular weight is 327.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H33NO4 B15139382 10-Nitrooleate

Properties

Molecular Formula

C18H33NO4

Molecular Weight

327.5 g/mol

IUPAC Name

(Z)-10-nitrooctadec-9-enoic acid

InChI

InChI=1S/C18H33NO4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h15H,2-14,16H2,1H3,(H,20,21)/b17-15-

InChI Key

WRADPCFZZWXOTI-ICFOKQHNSA-N

Isomeric SMILES

CCCCCCCC/C(=C/CCCCCCCC(=O)O)/[N+](=O)[O-]

Canonical SMILES

CCCCCCCCC(=CCCCCCCCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

The Endogenous Synthesis of 10-Nitrooleate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the formation, quantification, and signaling pathways of a critical lipid mediator.

Introduction

10-Nitrooleate (10-NO2-OA) is an endogenous signaling molecule derived from the nitration of oleic acid. This nitro-fatty acid and its regioisomer, 9-nitrooleate, are generated through non-enzymatic reactions involving reactive nitrogen species. Functioning as a potent electrophile, 10-NO2-OA modulates a variety of signaling pathways, primarily through the post-translational modification of key regulatory proteins. Its roles in inflammation, oxidative stress, and metabolic regulation have positioned it as a molecule of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the endogenous synthesis of 10-NO2-OA, methods for its quantification, and its key signaling activities, with a focus on the Nrf2 and PPARγ pathways.

Endogenous Synthesis of this compound

The formation of 10-NO2-OA is a non-enzymatic process that occurs at sites of inflammation and oxidative stress where there is an abundance of both oleic acid and reactive nitrogen species (RNS).

Core Mechanism: The primary mechanism involves the reaction of nitric oxide (•NO) and its metabolites with the double bond of oleic acid. This process is not highly specific, leading to the formation of a mixture of regioisomers, predominantly 9- and this compound.

Key Reactive Species:

  • Peroxynitrite (ONOO⁻): Formed from the rapid reaction of •NO with superoxide (O₂⁻), peroxynitrite is a potent nitrating agent that can directly nitrate the double bond of oleic acid.

  • Nitrogen Dioxide (•NO₂): This radical can be generated from the decomposition of peroxynitrite or the oxidation of nitrite. •NO₂ can add to the double bond of oleic acid, initiating a series of reactions that result in the formation of nitro-oleic acid isomers.

  • Acidified Nitrite: In acidic environments, such as the stomach or inflamed tissues, nitrite (NO₂⁻) can be protonated to form nitrous acid (HNO₂), which can then generate other nitrating species.

  • Myeloperoxidase (MPO): In the presence of hydrogen peroxide (H₂O₂) and nitrite, the enzyme myeloperoxidase, which is abundant in neutrophils, can catalyze the formation of nitrating species.

The reaction of these species with oleic acid can proceed through different chemical pathways, including the formation of nitrovinyl, nitroallyl, and nitrohydroxy derivatives.

Quantitative Data on this compound Levels

The concentration of 10-NO2-OA in biological systems can vary significantly depending on the physiological or pathological state. Below is a summary of reported concentrations in various biological matrices.

Biological MatrixCondition9-NO2-OA Concentration10-NO2-OA ConcentrationReference
Human PlasmaHealthy306 ± 44 pM316 ± 33 pM[1]
Human PlasmaIschemic Heart DiseaseSignificantly elevated vs. healthySignificantly elevated vs. healthy[2]
Rat Adipose TissueOral administration of 10-NO2-[14C]OAPeak at 6 hours post-dosePeak at 6 hours post-dose[3]
Mouse LungLPS-induced acute lung injury-Levels reduced by exogenous 10-NO2-OA treatment[4][5]
Mouse HeartIschemia-reperfusionIncreased vs. shamIncreased vs. sham[6]

Experimental Protocols

Induction and Measurement of Endogenous this compound in Macrophages

This protocol describes the stimulation of RAW 264.7 macrophages to induce the production of reactive nitrogen species and subsequent measurement of 10-NO2-OA.

1. Cell Culture and Stimulation:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.
  • Seed cells in 6-well plates and allow them to adhere for 24 hours.
  • Pre-treat cells with oleic acid (e.g., 50 µM) for 4 hours to enrich the cellular lipid pool.
  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) and interferon-gamma (IFN-γ) (20 ng/mL) for 12-24 hours to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent •NO production.

2. Sample Preparation:

  • Collect the cell culture supernatant.
  • Perform a lipid extraction using a solvent system such as ethyl acetate or a solid-phase extraction (SPE) column.
  • Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

3. LC-MS/MS Quantification:

  • Utilize a reverse-phase C18 column for chromatographic separation.
  • Employ a tandem mass spectrometer operating in negative ion mode.
  • Use multiple reaction monitoring (MRM) to detect the specific transition for 10-NO2-OA (e.g., m/z 326 -> m/z 46).
  • Quantify the concentration using a standard curve generated with a synthetic 10-NO2-OA standard.

Nrf2 Nuclear Translocation Assay

This protocol outlines the steps to assess the activation of the Nrf2 pathway by measuring its translocation to the nucleus.

1. Cell Treatment:

  • Culture a suitable cell line (e.g., HEK293, HepG2) on glass coverslips in a 24-well plate.
  • Treat the cells with 10-NO2-OA (e.g., 1-10 µM) for a specified time (e.g., 2-4 hours). Include a vehicle control.

2. Immunofluorescence Staining:

  • Fix the cells with 4% paraformaldehyde.
  • Permeabilize the cells with 0.25% Triton X-100.
  • Block non-specific binding with 5% bovine serum albumin (BSA).
  • Incubate with a primary antibody against Nrf2 overnight at 4°C.
  • Wash and incubate with a fluorescently labeled secondary antibody.
  • Counterstain the nuclei with DAPI.

3. Imaging and Analysis:

  • Visualize the cells using a fluorescence microscope.
  • Quantify the nuclear and cytoplasmic fluorescence intensity of Nrf2 to determine the extent of nuclear translocation.

PPARγ Reporter Gene Assay

This protocol describes a method to measure the activation of PPARγ by 10-NO2-OA using a luciferase reporter gene.

1. Cell Transfection:

  • Co-transfect a suitable cell line (e.g., HEK293T, CV-1) with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.
  • Also, co-transfect a control plasmid (e.g., expressing Renilla luciferase) for normalization.

2. Cell Treatment:

  • After 24 hours, treat the transfected cells with various concentrations of 10-NO2-OA (e.g., 0.1-10 µM) for 18-24 hours. Include a vehicle control and a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

3. Luciferase Assay:

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
  • Express the results as fold activation relative to the vehicle control.

Signaling Pathways and Visualizations

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary mechanisms of action.

Endogenous Synthesis of this compound

G Oleic_Acid Oleic Acid Nitrooleate This compound Oleic_Acid->Nitrooleate Nitric_Oxide Nitric Oxide (NO) Peroxynitrite Peroxynitrite (ONOO-) Nitric_Oxide->Peroxynitrite Superoxide Superoxide (O2-) Superoxide->Peroxynitrite Nitrogen_Dioxide Nitrogen Dioxide (NO2) Peroxynitrite->Nitrogen_Dioxide Decomposition Peroxynitrite->Nitrooleate Nitration Nitrogen_Dioxide->Nitrooleate Nitration Nitrite Nitrite (NO2-) MPO Myeloperoxidase (MPO) Nitrite->MPO Acidified_Nitrite Acidified Nitrite (H+) Nitrite->Acidified_Nitrite H2O2 H2O2 H2O2->MPO MPO->Nitrooleate Nitration Acidified_Nitrite->Nitrooleate Nitration G cluster_nucleus Nucleus Nitrooleate This compound Keap1 Keap1 Nitrooleate->Keap1 Covalent Modification Nrf2 Nrf2 Keap1->Nrf2 Inhibition Ubiquitin Ubiquitin Nrf2->Ubiquitin Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocation Proteasome Proteasome Ubiquitin->Proteasome Degradation ARE Antioxidant Response Element (ARE) Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Activation G cluster_nucleus Nucleus Nitrooleate This compound PPARg PPARγ Nitrooleate->PPARg Ligand Binding RXR RXR PPARg->RXR Heterodimerization Nucleus Nucleus RXR->Nucleus Nuclear Translocation PPRE PPAR Response Element (PPRE) Gene_Expression Target Gene Expression PPRE->Gene_Expression Activation

References

The Advent of a Novel Endogenous Signaling Mediator: A Technical Guide to the Discovery and History of 10-Nitrooleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular signaling, the discovery of endogenous electrophilic lipid mediators has opened new avenues for understanding and treating a spectrum of inflammatory and metabolic diseases. Among these, 10-nitrooleate (10-NO₂-OA), a nitrated derivative of oleic acid, has emerged as a potent signaling molecule with significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery, history, and foundational experimental work that has elucidated the multifaceted roles of this compound.

The Genesis of this compound: A Product of Oxidative Stress

The story of this compound is intrinsically linked to the study of nitric oxide (NO) and its reactive nitrogen species (RNS) metabolites. It is now understood that this compound, along with its regioisomer 9-nitrooleate, is formed endogenously through the non-enzymatic nitration of oleic acid.[1][2][3][4] This reaction occurs under conditions of oxidative and nitrative stress, where elevated levels of RNS, such as peroxynitrite and nitrogen dioxide, react with the double bond of oleic acid.[3][4]

Initially, the focus of nitrated fatty acid research was on nitrolinoleic acid. However, subsequent investigations revealed that nitrated derivatives of the more abundant oleic acid are also present in human plasma and tissues, with concentrations that can approach the micromolar range, suggesting physiological relevance.[3][4][5] The formation of these nitrated lipids is not a random event but rather a consequence of the inflammatory milieu, positioning them as key players in the modulation of inflammatory responses.

Key Signaling Hubs: The Mechanisms of this compound Action

The biological effects of this compound are pleiotropic, stemming from its ability to interact with and modulate several key signaling pathways. Its electrophilic nature, conferred by the nitroalkene moiety, allows it to react with nucleophilic residues on proteins, leading to post-translational modifications and altered protein function.[6][7][8]

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation

One of the most well-characterized mechanisms of this compound action is its role as a potent endogenous agonist of Peroxisome Proliferator-Activated Receptor γ (PPARγ).[1][5][9][10] PPARγ is a nuclear receptor that plays a critical role in the regulation of inflammation, metabolism, and cell differentiation. Upon binding to this compound, PPARγ undergoes a conformational change, leading to the transcription of target genes that often have anti-inflammatory functions.[2][11] Studies have shown that this compound can activate PPARγ at submicromolar concentrations, highlighting its high affinity for this receptor.[5][9]

PPARg_Activation This compound This compound PPARγ PPARγ This compound->PPARγ Binds PPARγ/RXR Complex PPARγ/RXR Complex PPARγ->PPARγ/RXR Complex RXR RXR RXR->PPARγ/RXR Complex PPRE PPRE PPARγ/RXR Complex->PPRE Binds to Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Initiates Anti-inflammatory Proteins Anti-inflammatory Proteins Target Gene Transcription->Anti-inflammatory Proteins Upregulates

Figure 1: this compound mediated activation of PPARγ signaling pathway.
Inhibition of Nuclear Factor-κB (NF-κB) Signaling

The NF-κB pathway is a central regulator of pro-inflammatory gene expression. This compound has been shown to potently inhibit NF-κB activation.[2] This inhibition can occur through multiple mechanisms, including the direct alkylation of the p65 subunit of NF-κB, which prevents its DNA-binding activity.[2] Additionally, the activation of PPARγ by this compound can indirectly suppress NF-κB activity.[2]

NFkB_Inhibition Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nuclear Translocation->Pro-inflammatory Gene Expression This compound This compound This compound->IKK Inhibits This compound->NF-κB (p50/p65) Inhibits DNA binding

Figure 2: Inhibition of the NF-κB signaling pathway by this compound.
Activation of the Nrf2/Keap1 Pathway

The Keap1/Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. This compound, being an electrophile, can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.[6] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and drives the expression of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[12]

Nrf2_Activation This compound This compound Keap1 Keap1 This compound->Keap1 Modifies Cysteine Residues Nrf2-Keap1 Complex Nrf2-Keap1 Complex Keap1->Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2->Nrf2-Keap1 Complex Nuclear Translocation Nuclear Translocation Nrf2->Nuclear Translocation Nrf2-Keap1 Complex->Nrf2 Releases ARE ARE Nuclear Translocation->ARE Binds to Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression Induces

Figure 3: Activation of the Nrf2/Keap1 antioxidant response pathway by this compound.

Foundational Experimental Evidence

The understanding of this compound's biological functions is built upon a series of key in vitro and in vivo experiments. These studies have not only elucidated its mechanisms of action but also demonstrated its therapeutic potential in various disease models.

Quantitative Data Summary
Experiment TypeModelThis compound ConcentrationKey FindingReference
PPARγ Activation Reporter Assay (MCF-7 cells)≥ 0.3 µMInduces PPARγ transactivation[13]
Nrf2 Activation Reporter Assay (MCF-7 cells)≥ 3 µMInduces Nrf2 transactivation[13]
Anti-inflammatory Effects LPS-stimulated MacrophagesIC50 values in low µM rangeInhibition of pro-inflammatory cytokine secretion[14]
Inhibition of Neutrophil Chemotaxis CLP-induced Sepsis in MiceN/AInhibited PMN migration[1]
Reduction of Acute Lung Injury LPS-induced ALI in Mice50 µg intratracheal injectionReduced lung inflammation and injury markers[2]
Atherosclerosis Reduction apoE-/- Mice8 mg/kg/dayMarkedly reduced atherosclerotic lesion formation[12]
Attenuation of Colitis DSS-induced Colitis in MiceN/AReduced disease activity index and colon shortening[11]
Detailed Methodologies of Key Experiments
  • Cell Line: MCF-7 cells were used as they are a common model for studying nuclear receptor activation.

  • Protocol: Cells were transiently transfected with a reporter plasmid containing a PPARγ response element (PPRE) linked to a luciferase gene. Following transfection, cells were treated with varying concentrations of this compound.

  • Data Analysis: Luciferase activity was measured as an indicator of PPARγ transactivation. Results were typically expressed as fold induction over a vehicle control.

  • Reference: [13]

  • Cell Lines: THP-1 and RAW264.7 macrophage cell lines, as well as primary human peripheral blood mononuclear cells (hPBMCs), were utilized.

  • Protocol: Cells were pre-treated with different concentrations of this compound for a specified period, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Data Analysis: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant were quantified using Enzyme-Linked Immunosorbent Assay (ELISA). The IC50 value, representing the concentration of this compound required to inhibit cytokine production by 50%, was determined.

  • Reference: [14]

  • Animal Model: Male C57BL/6 mice were used.

  • Protocol: ALI was induced by intratracheal instillation of LPS. A treatment group received an intratracheal administration of this compound (50 µg) 30 minutes after LPS challenge. Control groups received vehicle.

  • Data Analysis: After a set time, various markers of lung injury and inflammation were assessed. These included:

    • Bronchoalveolar lavage (BAL) fluid analysis: Total and differential cell counts, and protein concentration.

    • Lung wet-to-dry weight ratio: As an index of pulmonary edema.

    • Myeloperoxidase (MPO) activity: As a measure of neutrophil infiltration in the lung tissue.

    • Histological analysis: Of lung tissue sections stained with Hematoxylin and Eosin (H&E).

    • Cytokine levels: In plasma and BAL fluid measured by ELISA.

  • Reference: [2]

Experimental_Workflow_ALI cluster_0 In Vivo Experiment cluster_1 Sample Analysis Induce ALI (LPS) Induce ALI (LPS) Administer this compound Administer this compound Induce ALI (LPS)->Administer this compound Euthanize and Collect Samples Euthanize and Collect Samples Administer this compound->Euthanize and Collect Samples BAL Fluid Analysis BAL Fluid Analysis Euthanize and Collect Samples->BAL Fluid Analysis Lung Wet/Dry Ratio Lung Wet/Dry Ratio Euthanize and Collect Samples->Lung Wet/Dry Ratio MPO Assay MPO Assay Euthanize and Collect Samples->MPO Assay Histology Histology Euthanize and Collect Samples->Histology ELISA (Cytokines) ELISA (Cytokines) Euthanize and Collect Samples->ELISA (Cytokines)

Figure 4: General experimental workflow for the in vivo acute lung injury model.

Synthesis and Detection

The advancement of this compound research has been paralleled by the development of methods for its synthesis and detection. Efficient and scalable synthetic routes have been established, allowing for the regiospecific and stereoselective production of all possible isomers of nitrooleic acid.[15][16][17] This has been crucial for conducting detailed structure-activity relationship studies.

For detection and quantification in biological samples, mass spectrometry-based approaches, often coupled with liquid chromatography (LC-MS), have been instrumental.[18] These sensitive techniques have enabled the identification and measurement of this compound and its metabolites in complex biological matrices, providing insights into its in vivo formation and distribution.[18]

Therapeutic Horizons

The potent anti-inflammatory and cytoprotective properties of this compound have positioned it as a promising therapeutic candidate for a range of diseases characterized by inflammation and oxidative stress. Preclinical studies have demonstrated its efficacy in models of:

  • Sepsis: By inhibiting neutrophil chemotaxis.[1]

  • Acute Lung Injury: By reducing inflammation and edema.[2]

  • Cardiovascular Diseases: Including atherosclerosis and pulmonary hypertension.[12][19][20]

  • Inflammatory Bowel Disease: By attenuating colonic inflammation.[11]

  • Allergic Airway Disease: By reducing pathological and molecular markers of the disease.

The development of synthetic this compound analogs is an active area of research, with the goal of optimizing its pharmacokinetic and pharmacodynamic properties for clinical applications.[21]

Conclusion

The discovery of this compound as an endogenous signaling molecule has significantly advanced our understanding of the interplay between oxidative stress, inflammation, and cellular regulation. From its origins as a byproduct of nitric oxide metabolism to its characterization as a potent multi-pathway modulator, the journey of this compound research has unveiled a novel therapeutic target with broad clinical potential. The foundational experiments detailed in this guide provide a robust framework for future investigations aimed at harnessing the therapeutic benefits of this fascinating electrophilic lipid.

References

The Biological Role of 10-Nitrooleate in Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response of vascular tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary component of the healing process, chronic inflammation can lead to a variety of diseases, including cardiovascular disease, arthritis, and neurodegenerative disorders. The resolution of inflammation is an active process involving a complex network of signaling pathways and mediators. Among the endogenous lipid mediators that have garnered significant interest for their potent anti-inflammatory properties is 10-nitrooleate (10-NO2-OA).

This compound is a nitrated fatty acid (NFA) formed endogenously through the non-enzymatic reaction of nitric oxide (NO) or its metabolites with oleic acid.[1] It has emerged as a key signaling molecule that modulates multiple pathways central to the inflammatory response. Its pleiotropic effects, including the activation of peroxisome proliferator-activated receptor-gamma (PPARγ) and nuclear factor erythroid 2-related factor 2 (Nrf2), alongside the inhibition of the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway, position it as a promising therapeutic candidate for a range of inflammatory conditions.[2][3] This technical guide provides an in-depth overview of the biological role of 10-NO2-OA in inflammation, detailing its mechanisms of action, summarizing quantitative data from preclinical studies, and providing key experimental protocols.

Mechanism of Action: A Triad of Anti-Inflammatory Signaling

The anti-inflammatory effects of 10-NO2-OA are primarily mediated through its interaction with three key transcription factors: NF-κB, Nrf2, and PPARγ.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. 10-NO2-OA has been shown to potently inhibit NF-κB activation through multiple mechanisms. One key mechanism is the direct nitroalkylation of the p65 subunit of NF-κB, which inhibits its DNA binding activity.[3] Additionally, 10-NO2-OA can prevent the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), which is necessary for NF-κB to translocate to the nucleus and initiate transcription.

Activation of the Nrf2 Antioxidant Response Pathway

Nrf2 is a master regulator of the antioxidant response, inducing the expression of a battery of cytoprotective genes that combat oxidative stress, a key component of inflammation. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1). Electrophilic molecules like 10-NO2-OA can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[4] The freed Nrf2 then translocates to the nucleus, binds to the antioxidant response element (ARE), and drives the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Activation of Peroxisome Proliferator-Activated Receptor-γ (PPARγ)

PPARγ is a nuclear receptor that plays a critical role in adipogenesis, glucose metabolism, and the regulation of inflammation. 10-NO2-OA is a potent endogenous ligand and agonist of PPARγ.[2][5] Upon activation by 10-NO2-OA, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the transrepression of pro-inflammatory genes by interfering with the activity of other transcription factors like NF-κB and activator protein-1 (AP-1). Furthermore, PPARγ activation can also upregulate the expression of anti-inflammatory and antioxidant genes.

Signaling Pathway Diagrams

To visually represent the complex interplay of these pathways, the following diagrams have been generated using the DOT language.

NF_kB_Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_IkB->NFkB IκB degradation Nucleus Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) NFkB_nuc->Pro_inflammatory_Genes activates NO2OA This compound NO2OA->IKK inhibits NO2OA->NFkB nitroalkylates p65

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Nrf2_Activation cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 (Inactive) Oxidative_Stress->Keap1_Nrf2 NO2OA This compound Keap1 Keap1 NO2OA->Keap1 modifies Cys residues Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Keap1_Nrf2->Nrf2 Nrf2 release Ubiquitination Ubiquitination & Degradation Keap1_Nrf2->Ubiquitination leads to Nucleus Nucleus ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Gene Transcription (HO-1, NQO1) ARE->Antioxidant_Genes activates

Caption: Activation of the Nrf2 antioxidant response pathway by this compound.

PPARg_Activation cluster_nucleus Nucleus NO2OA This compound PPARg PPARγ NO2OA->PPARg binds and activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE binds to NFkB_AP1 NF-κB / AP-1 PPARg_RXR->NFkB_AP1 transrepression Nucleus Nucleus Anti_inflammatory_Genes Anti-inflammatory Gene Transcription PPRE->Anti_inflammatory_Genes activates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_AP1->Pro_inflammatory_Genes activates

Caption: Activation of the PPARγ signaling pathway by this compound.

Quantitative Summary of Anti-inflammatory Effects

The following tables summarize the quantitative effects of 10-NO2-OA on key inflammatory markers and signaling pathways from various preclinical studies.

In Vitro Model Cell Type Stimulus 10-NO2-OA Concentration Effect Reference
PPARγ ActivationA549 cells-0.1 - 5 µMDose-dependent activation of PPARγ reporter[3]
PPARγ ActivationVarious-EC50 = 0.63 - 1.73 µMActivation of PPARγ[2]
Nrf2 ActivationHuman Umbilical Vein Endothelial Cells-5 µMIncreased Nrf2 binding to ARE[4]
NF-κB InhibitionAlveolar MacrophagesLPS50 µg in vivoSignificantly reduced NF-κB DNA binding activity[3]
Cytokine ProductionRAW 264.7 MacrophagesLPS (100 ng/mL)1 µMSignificant inhibition of TNF-α, IL-6, and IL-1β production[6]
Macrophage PolarizationRAW 264.7 MacrophagesIL-41 µMDecreased expression of M2 marker Arginase-I[7]
In Vivo Model Animal Disease Model 10-NO2-OA Dose Effect Reference
Acute Lung InjuryMouseLPS-induced50 µg, intratrachealReduced plasma TNF-α and IL-6 by ~50%[3]
Acute Lung InjuryMouseLPS-induced50 µg, intratrachealReduced neutrophil infiltration in BAL fluid by ~60%[3]
SepsisMouseCecal Ligation and PunctureNot specifiedInhibited neutrophil chemotaxis[1]
Inflammatory Bowel DiseaseMouseDSS-induced colitisNot specifiedReduced disease activity index and prevented colon shortening[5]
Allergic Airway DiseaseMouseOvalbumin-inducedNot specifiedReduced airway hyperresponsiveness and inflammation

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments cited in the study of 10-NO2-OA.

Protocol 1: LPS-Induced Acute Lung Injury (ALI) in Mice

This protocol describes the induction of acute lung injury in mice using lipopolysaccharide (LPS) and subsequent treatment with 10-NO2-OA, as adapted from Reddy et al. (2012).[3]

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • Ketamine and xylazine for anesthesia

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (10-NO2-OA)

  • 10% DMSO in sterile saline (vehicle)

  • Surgical instruments for tracheotomy

  • Microsyringe for intratracheal injection

Procedure:

  • Anesthetize mice with an intraperitoneal injection of ketamine (90 mg/kg) and xylazine (10 mg/kg).

  • Perform a tracheotomy to expose the trachea.

  • Induce ALI by intratracheal (i.t.) injection of 50 µg of LPS in 50 µL of sterile saline.

  • Thirty minutes after LPS administration, inject 50 µg of 10-NO2-OA in 50 µL of 10% DMSO (or vehicle for the control group) intratracheally.

  • Allow the mice to recover for 5.5 hours.

  • Euthanize the mice and collect bronchoalveolar lavage (BAL) fluid, blood (for plasma), and lung tissue for analysis of inflammatory markers (e.g., cell counts, cytokine levels, myeloperoxidase activity).

ALI_Workflow Start Start Anesthetize Anesthetize Mice (Ketamine/Xylazine) Start->Anesthetize Tracheotomy Perform Tracheotomy Anesthetize->Tracheotomy LPS_injection Intratracheal Injection of LPS (50 µg) Tracheotomy->LPS_injection Wait_30min Wait 30 minutes LPS_injection->Wait_30min Treatment Intratracheal Injection of 10-NO2-OA (50 µg) or Vehicle Wait_30min->Treatment Wait_5_5h Wait 5.5 hours Treatment->Wait_5_5h Euthanize Euthanize Mice Wait_5_5h->Euthanize Collect_Samples Collect BAL Fluid, Plasma, and Lung Tissue Euthanize->Collect_Samples Analysis Analyze Inflammatory Markers (Cytokines, MPO, etc.) Collect_Samples->Analysis End End Analysis->End

Caption: Experimental workflow for the LPS-induced acute lung injury model in mice.

Protocol 2: In Vitro Macrophage Stimulation

This protocol outlines the procedure for stimulating macrophage cells in culture with LPS to induce an inflammatory response and treatment with 10-NO2-OA, based on the methods described by Verescakova et al. (2016).[6]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound (10-NO2-OA)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (e.g., 96-well or 6-well)

  • Reagents for downstream assays (e.g., ELISA kits for cytokines, Griess reagent for nitric oxide)

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO2.

  • Seed the cells into appropriate culture plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of 10-NO2-OA (e.g., 0.1, 0.5, 1.0 µM) or vehicle for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 24 hours for cytokine analysis).

  • Collect the cell culture supernatant for the measurement of secreted inflammatory mediators (e.g., TNF-α, IL-6, nitric oxide).

  • Lyse the cells to extract protein or RNA for analysis of intracellular signaling pathways (e.g., Western blotting for phosphorylated NF-κB, qPCR for gene expression).

Protocol 3: NF-κB Electrophoretic Mobility Shift Assay (EMSA)

This is a general protocol for assessing NF-κB DNA binding activity, which can be adapted for use with nuclear extracts from cells or tissues treated with 10-NO2-OA.

Materials:

  • Nuclear protein extraction kit

  • BCA protein assay kit

  • NF-κB consensus oligonucleotide probe

  • T4 polynucleotide kinase

  • [γ-32P]ATP

  • Poly(dI-dC)

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl2, 1 mM EDTA, 5% glycerol)

  • Loading buffer

  • Non-denaturing polyacrylamide gel (e.g., 6%)

  • Tris-borate-EDTA (TBE) buffer

  • Phosphorimager screen and scanner

Procedure:

  • Extract nuclear proteins from control and 10-NO2-OA-treated cells or tissues.

  • Determine the protein concentration of the nuclear extracts using a BCA assay.

  • Label the NF-κB oligonucleotide probe with [γ-32P]ATP using T4 polynucleotide kinase.

  • Set up the binding reaction by incubating 5-10 µg of nuclear extract with the radiolabeled probe in the presence of poly(dI-dC) in binding buffer for 20-30 minutes at room temperature.

  • For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction mixture and incubate for an additional 20-30 minutes.

  • Add loading buffer to the reactions and resolve the DNA-protein complexes on a non-denaturing polyacrylamide gel in 0.5x TBE buffer.

  • Dry the gel and expose it to a phosphorimager screen.

  • Analyze the results using a phosphorimager to visualize and quantify the NF-κB DNA binding activity.

Clinical Development of this compound (CXA-10)

The promising preclinical data for 10-NO2-OA has led to its development as a clinical drug candidate under the name CXA-10. Phase 1 clinical trials have been completed, demonstrating that both intravenous and oral formulations of CXA-10 are well-tolerated in human subjects.[8] These studies also showed evidence of target engagement, with activation of Nrf2-dependent gene expression and inhibition of key biomarkers of inflammation and fibrosis. CXA-10 is currently being investigated in Phase 2 clinical trials for orphan indications such as focal segmental glomerulosclerosis (FSGS) and pulmonary arterial hypertension (PAH).

Conclusion

This compound is a potent endogenous lipid mediator with significant anti-inflammatory and cytoprotective properties. Its ability to modulate the key inflammatory signaling pathways of NF-κB, Nrf2, and PPARγ underscores its therapeutic potential for a wide range of inflammatory diseases. The extensive preclinical data, coupled with a favorable safety profile in early clinical trials, positions 10-NO2-OA as a promising next-generation therapeutic for conditions with an underlying inflammatory and fibrotic pathology. Further research and ongoing clinical investigations will continue to elucidate the full therapeutic utility of this fascinating molecule.

References

An In-depth Technical Guide to the 10-Nitrooleate and PPAR-gamma Activation Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between 10-Nitrooleate (10-NO₂-OA) and the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). 10-NO₂-OA, an endogenous electrophilic nitro-fatty acid, acts as a potent partial agonist of PPARγ. This interaction is initiated by a covalent modification within the receptor's ligand-binding domain, triggering a signaling cascade that modulates genes involved in metabolism and inflammation. This document details the molecular mechanism of action, presents quantitative data on ligand activity, outlines key experimental protocols for studying this pathway, and identifies downstream genetic targets.

Introduction: PPAR-gamma and this compound

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] It is a crucial regulator of adipogenesis, lipid metabolism, and glucose homeostasis.[1][2] PPARγ exists in two primary isoforms, PPARγ1 and PPARγ2, with PPARγ2 being predominantly expressed in adipose tissue.[1] Upon activation by a ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[3][4] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating their transcription.[3][5]

This compound (10-NO₂-OA) is a nitrated derivative of oleic acid, formed endogenously through nitric oxide-dependent reactions, particularly under conditions of inflammatory and metabolic stress. It is recognized as a powerful signaling molecule and a high-affinity endogenous ligand for PPARγ, capable of activating the receptor at nanomolar concentrations.[6][7] Unlike many synthetic full agonists (e.g., thiazolidinediones), 10-NO₂-OA acts as a selective PPARγ modulator or partial agonist, suggesting a distinct mechanism of action and potentially a different profile of physiological effects and side effects.[7]

Molecular Mechanism of Activation

The activation of PPARγ by 10-NO₂-OA is distinct from non-covalent ligand binding. It occurs through a covalent adduction mechanism.

  • Michael Addition: 10-NO₂-OA is an electrophilic molecule. It targets a specific, highly nucleophilic cysteine residue (Cys-285) located within the ligand-binding pocket of PPARγ.[8][9] The activation occurs via a Michael addition reaction, where the cysteine thiol group attacks the electrophilic carbon of the nitroalkene, forming a stable covalent bond.[7]

  • Conformational Change: This covalent modification induces a specific conformational change in the PPARγ ligand-binding domain (LBD).[9] This structural alteration is critical for the subsequent steps of receptor activation.

  • Heterodimerization and DNA Binding: The ligand-activated PPARγ forms a heterodimer with RXR.[3][4] This heterodimer complex has a high affinity for PPREs located in the regulatory regions of target genes.[5]

  • Coactivator Recruitment and Gene Transcription: The conformational change in the LBD facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins (such as PGC-1α and SRC1).[10] This coactivator complex then initiates the transcription of downstream target genes, leading to changes in cellular metabolism and inflammatory responses.[10][11]

Below is a diagram illustrating this signaling pathway.

Caption: 10-NO₂-OA/PPARγ signaling pathway.

Quantitative Data Presentation

The potency and binding affinity of 10-NO₂-OA and related compounds for PPARγ have been quantified using various assays. The tables below summarize key data points, with EC₅₀ representing the concentration for half-maximal activation and IC₅₀ representing the concentration for 50% inhibition in competitive binding assays.

Table 1: PPARγ Activation (EC₅₀ Values)

CompoundEC₅₀ (µM)Assay SystemReference
10-NO₂-Oleic Acid < 0.001 (extrapolated)TR-FRET (DTT-free)[4]
10-NO₂-Oleic Acid ~0.013TR-FRET (125 µM DTT)[4]
Nitro-Linoleic Acid (9/10-NO₂-LA) 0.41Luciferase Reporter[3][12]
Nitro-Linoleic Acid (12-NO₂-LA) 0.045 - 0.07Luciferase Reporter[3][12]
Rosiglitazone (Full Agonist) 0.067Luciferase Reporter[3]
Rosiglitazone (Full Agonist) ~0.031TR-FRET (125 µM DTT)[4]

Table 2: PPARγ Competitive Binding (IC₅₀ Values)

CompoundIC₅₀ (µM)Assay SystemReference
10-NO₂-Oleic Acid 0.63 - 1.73Radioligand Competition[12]
Nitro-Linoleic Acid (9/10-NO₂-LA) 0.60Radioligand Competition[3]
Nitro-Linoleic Acid (12-NO₂-LA) 0.41Radioligand Competition[3]
Rosiglitazone (Full Agonist) 0.25Radioligand Competition[3]

Downstream Target Genes

Activation of PPARγ by 10-NO₂-OA modulates the expression of a suite of genes critical to metabolic regulation and inflammation.

Table 3: Selected Downstream Target Genes of the PPARγ Pathway

Gene SymbolGene NameFunctionEffect of Activation
CD36 CD36 Molecule (Thrombospondin Receptor)Fatty acid translocaseUpregulation
FABP4 Fatty Acid Binding Protein 4Intracellular fatty acid transportUpregulation
ADIPOQ Adiponectin, C1Q and Collagen Domain ContainingInsulin-sensitizing adipokineUpregulation[13]
SLC2A4 (GLUT4) Solute Carrier Family 2 Member 4Insulin-regulated glucose transporterUpregulation
TNF Tumor Necrosis FactorPro-inflammatory cytokineDownregulation[6]
IL1B Interleukin 1 BetaPro-inflammatory cytokineDownregulation[6]
SREBF1 (SREBP1) Sterol Regulatory Element Binding Transcription Factor 1Lipogenesis transcription factorDownregulation

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the 10-NO₂-OA and PPARγ interaction.

Luciferase Reporter Gene Assay for PPARγ Activation

This assay quantifies the ability of a compound to activate PPARγ-mediated gene transcription.

Principle: Cells are co-transfected with two plasmids: one expressing the PPARγ receptor and another containing a luciferase reporter gene under the control of a PPRE promoter. If a test compound (e.g., 10-NO₂-OA) activates PPARγ, the PPARγ/RXR heterodimer binds to the PPRE and drives the expression of luciferase. The resulting luminescence is measured and is proportional to the level of PPARγ activation.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Culture COS-7 or U2OS cells in DMEM supplemented with 10% FBS to ~80% confluency in 96-well plates.[2]

    • Co-transfect cells using a suitable transfection reagent (e.g., Lipofectamine) with:

      • A PPARγ expression vector (e.g., pCMV-hPPARγ).

      • A PPRE-driven firefly luciferase reporter vector (e.g., pGL3-PPRE-luc).

      • A control vector expressing Renilla luciferase (e.g., pRL-TK) for normalization of transfection efficiency.

    • Incubate for 24 hours post-transfection.

  • Compound Treatment:

    • Prepare serial dilutions of 10-NO₂-OA, a positive control (e.g., Rosiglitazone), and a vehicle control (e.g., DMSO) in the appropriate cell culture medium.

    • Replace the medium in the transfected wells with the medium containing the test compounds.

    • Incubate for 16-24 hours at 37°C in a CO₂ incubator.

  • Lysis and Luminescence Measurement:

    • Wash cells once with PBS.

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system on a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the "Fold Activation" by dividing the normalized luciferase activity of the compound-treated wells by the normalized activity of the vehicle control wells.

    • Plot the Fold Activation against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ value.

G A 1. Plate & Transfect Cells (PPARγ, PPRE-luc, Renilla-luc vectors) B 2. Incubate 24h A->B C 3. Treat with Compound (e.g., 10-NO₂-OA) B->C D 4. Incubate 16-24h C->D E 5. Lyse Cells D->E F 6. Measure Luminescence (Firefly & Renilla) E->F G 7. Normalize & Calculate Fold Activation (EC₅₀) F->G

Caption: Luciferase reporter assay workflow.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay measures the ability of a test compound to displace a fluorescently labeled ligand from the PPARγ LBD.

Principle: The assay uses a GST-tagged PPARγ-LBD, a Terbium (Tb)-labeled anti-GST antibody (FRET donor), and a fluorescently-labeled PPARγ ligand, or "tracer" (FRET acceptor). When the tracer is bound to the LBD, the donor (Tb-antibody) and acceptor (tracer) are in close proximity, allowing FRET to occur upon excitation. A test compound that binds to the LBD will displace the tracer, decreasing the FRET signal.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a complete TR-FRET assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.005% Tween 20, 5 mM DTT).

    • Prepare a 4X solution of the test compound (e.g., 10-NO₂-OA) and a known competitor (e.g., GW1929) by serial dilution.

    • Prepare a 4X solution of the fluorescent tracer (e.g., Fluormone™ Pan-PPAR Green).

    • Prepare a 2X solution of GST-PPARγ-LBD and Tb-anti-GST antibody in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X test compound dilutions to the appropriate wells.

    • Add 5 µL of the 4X fluorescent tracer solution to all wells.

    • Add 10 µL of the 2X PPARγ-LBD/Tb-antibody mixture to all wells. The final volume is 20 µL.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-6 hours, protected from light.

    • Measure the fluorescence emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor) using a TR-FRET compatible plate reader with an excitation wavelength of ~340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio by dividing the acceptor emission signal (520 nm) by the donor emission signal (495 nm).

    • Plot the TR-FRET ratio against the log of the competitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

3T3-L1 Adipocyte Differentiation Assay

This assay assesses the ability of a compound to induce the differentiation of pre-adipocytes into mature, lipid-accumulating adipocytes, a key function of PPARγ activation.

Principle: 3T3-L1 pre-adipocytes are treated with an adipogenic cocktail, which typically includes insulin, a glucocorticoid, and a cAMP-elevating agent. Activation of PPARγ by a test compound like 10-NO₂-OA enhances this differentiation process. The degree of differentiation is visualized and quantified by staining the intracellular lipid droplets with Oil Red O.

Detailed Protocol:

  • Cell Culture:

    • Culture 3T3-L1 pre-adipocytes in DMEM with 10% Bovine Calf Serum.

    • Seed cells in 6-well or 24-well plates and grow to 100% confluence. Maintain confluence for an additional 48 hours to induce growth arrest.

  • Induction of Differentiation:

    • Day 0: Replace the medium with Differentiation Medium (DMEM, 10% FBS, 1.0 µM Dexamethasone, 0.5 mM IBMX, 1.0 µg/mL Insulin) containing the test compound (e.g., 10-NO₂-OA), a positive control (e.g., Rosiglitazone), or a vehicle control.

    • Day 2: Replace the medium with Adipocyte Maintenance Medium (DMEM, 10% FBS, 1.0 µg/mL Insulin) containing the respective test compounds.

    • Day 4 onwards: Replace the medium every 2-3 days with fresh Adipocyte Maintenance Medium containing the test compounds. Differentiation is typically complete by Day 8-10.

  • Oil Red O Staining and Quantification:

    • Wash the differentiated adipocytes with PBS.

    • Fix the cells with 10% formalin in PBS for 1 hour at room temperature.

    • Wash the cells with water and then with 60% isopropanol.

    • Stain the cells with a working solution of Oil Red O for 20-30 minutes to stain the intracellular lipid droplets red.

    • Wash extensively with water to remove unbound dye.

    • Visually assess and photograph the cells using a microscope.

    • For quantification, elute the dye from the stained cells using 100% isopropanol and measure the absorbance of the eluate at ~510 nm using a spectrophotometer.

Immunoprecipitation (IP) and Mass Spectrometry (MS) for Covalent Adduct Detection

This method is used to confirm the direct covalent binding of 10-NO₂-OA to PPARγ at Cys-285.

Principle: Cells overexpressing a tagged version of PPARγ (e.g., FLAG-tagged) are treated with 10-NO₂-OA. The PPARγ protein is then isolated from cell lysates using an antibody against the tag (immunoprecipitation). The isolated protein is digested into peptides, and the resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the peptide containing Cys-285 and confirm the mass shift corresponding to the adduction of 10-NO₂-OA.

Detailed Protocol:

  • Cell Treatment and Lysis:

    • Transfect HEK 293T cells with a FLAG-tagged PPARγ expression vector.

    • Treat the cells with 10-NO₂-OA (e.g., 5 µM) for 2-4 hours.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G agarose beads.

    • Incubate the cleared lysate with an anti-FLAG antibody overnight at 4°C.

    • Add protein A/G agarose beads to capture the antibody-protein complex.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the PPARγ protein from the beads.

  • Sample Preparation for Mass Spectrometry:

    • Resolve the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.

    • Excise the band corresponding to PPARγ.

    • Perform in-gel tryptic digestion:

      • Reduce the protein with dithiothreitol (DTT).

      • Alkylate with iodoacetamide.

      • Digest with sequencing-grade trypsin overnight at 37°C.

    • Extract the resulting peptides from the gel.

  • LC-MS/MS Analysis:

    • Analyze the extracted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap) coupled to a nano-LC system.

    • Set the mass spectrometer to perform data-dependent acquisition, fragmenting the most abundant precursor ions.

    • Search the resulting MS/MS spectra against a protein database containing the sequence of FLAG-PPARγ.

    • Specifically search for a variable modification on Cys-285 corresponding to the mass of 10-NO₂-OA (327.45 Da). The identification of the peptide containing Cys-285 with this specific mass shift confirms the covalent adduction.

G A 1. Treat FLAG-PPARγ Cells with 10-NO₂-OA B 2. Lyse Cells A->B C 3. Immunoprecipitate with Anti-FLAG Ab B->C D 4. SDS-PAGE & In-Gel Tryptic Digestion C->D E 5. Peptide Extraction D->E F 6. LC-MS/MS Analysis E->F G 7. Database Search for Modified Cys-285 Peptide F->G

Caption: IP-Mass Spectrometry workflow.

Conclusion

This compound is a significant endogenous signaling molecule that functions as a selective partial agonist of PPARγ. Its unique mechanism of activation through covalent modification of Cys-285 distinguishes it from traditional non-covalent agonists. This interaction initiates a transcriptional program that favorably modulates genes involved in lipid and glucose metabolism while suppressing pro-inflammatory pathways. The detailed methodologies and quantitative data presented in this guide provide a robust framework for researchers in academia and industry to further investigate the therapeutic potential of 10-NO₂-OA and other nitro-fatty acids in the context of metabolic diseases, inflammation, and drug development.

References

The Modulatory Role of 10-Nitrooleate on the NF-κB Signaling Cascade: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

10-Nitrooleate (10-NO₂-OA), an endogenous electrophilic fatty acid, has emerged as a potent modulator of inflammatory pathways, primarily through its inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling cascade. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anti-inflammatory actions of 10-NO₂-OA, supported by available quantitative data, detailed experimental protocols, and visual representations of the signaling pathways. The multifaceted interaction of 10-NO₂-OA with the NF-κB pathway underscores its therapeutic potential in a range of inflammatory diseases.

Core Mechanisms of this compound-Mediated NF-κB Inhibition

This compound employs a multi-pronged approach to attenuate NF-κB signaling, targeting key components of the cascade both in the cytoplasm and the nucleus.

1.1. Direct Alkylation of NF-κB Subunits: As an electrophile, 10-NO₂-OA can directly interact with nucleophilic residues on proteins. It has been shown to form covalent adducts with the p65 (RelA) and p50 subunits of the NF-κB heterodimer.[1][2] This alkylation is thought to sterically hinder the DNA-binding domain of NF-κB, thereby preventing its association with κB consensus sites in the promoters of pro-inflammatory genes.

1.2. Inhibition of IκBα Phosphorylation and Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB alpha (IκBα). Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing its translocation to the nucleus. 10-NO₂-OA has been demonstrated to inhibit the phosphorylation of IκBα, thus preventing its degradation and keeping NF-κB sequestered in the cytoplasm.[3]

1.3. Activation of Peroxisome Proliferator-Activated Receptor-γ (PPARγ): 10-NO₂-OA is a known agonist of PPARγ, a nuclear receptor with potent anti-inflammatory properties.[2][4][5] Upon activation by 10-NO₂-OA, PPARγ can translocate to the nucleus and interfere with NF-κB-mediated transcription through several mechanisms, including:

  • Transrepression: Activated PPARγ can directly bind to NF-κB subunits, preventing their interaction with co-activators.

  • Co-activator Competition: PPARγ and NF-κB compete for a limited pool of transcriptional co-activators, such as CREB-binding protein (CBP)/p300.

  • Induction of Anti-inflammatory Genes: PPARγ activation leads to the transcription of genes that antagonize NF-κB signaling.

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data on the inhibitory effects of this compound on the NF-κB signaling pathway and downstream inflammatory responses.

Parameter Cell/System Treatment Concentration of 10-NO₂-OA Observed Effect Reference
NF-κB DNA Binding Activity Murine Lung TissueLPS-induced Acute Lung Injury50 µg (in vivo)Significant decrease in NF-κB DNA binding activity compared to LPS-treated controls.[2]
NF-κB p65 Activation Murine Myocardial TissueIschemia/Reperfusion20 nmol/g body weight (in vivo)Marked reduction in NF-κB p65 activation compared to vehicle-treated mice.[6]
NF-κB-dependent Luciferase Activity Jurkat CellsPMA/Ionomycin5 µMSignificant reduction in NF-κB transcriptional activity.[3]
IκBα Phosphorylation Jurkat CellsPMA/IonomycinNot specifiedReduction in IκBα phosphorylation.[3]
Parameter Cell/System Treatment Concentration of 10-NO₂-OA Observed Effect Reference
PPARγ Activation (Reporter Assay) A549 Cells-0.1 - 5 µMDose-dependent activation of PPARγ.[2]
PPARγ Activation (Reporter Assay) CV-1 Cells-Concentration-dependentInduces transactivation of PPARγ.[5]
PPARγ Activation (Reporter Assay) MCF-7 Cells-≥ 0.3 µMInduces transactivation of PPARγ.[5]
Parameter Cell/System Treatment Concentration of 10-NO₂-OA Observed Effect Reference
TNF-α Secretion Murine SerumIschemia/Reperfusion20 nmol/g body weight (in vivo)Significantly reduced serum TNF-α levels.[6]
IL-6 Secretion Murine SerumIschemia/Reperfusion20 nmol/g body weight (in vivo)Significantly reduced serum IL-6 levels.[6]
ICAM-1 mRNA Expression Murine Myocardial TissueIschemia/Reperfusion20 nmol/g body weight (in vivo)Significant reduction in ICAM-1 mRNA expression.[6]
MCP-1 mRNA Expression Murine Myocardial TissueIschemia/Reperfusion20 nmol/g body weight (in vivo)Significant suppression of MCP-1 mRNA levels.[6]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

NF_kB_Signaling_Inhibition_by_10_Nitrooleate cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex IkBa IkBa IKK Complex->IkBa P Proteasomal\nDegradation Proteasomal Degradation IkBa->Proteasomal\nDegradation p65 p65 p65_nuc p65 p65->p65_nuc Translocation p50 p50 p50_nuc p50 p50->p50_nuc Translocation NFkB_IkBa p65/p50-IkBa (Inactive) NFkB_IkBa->p65 Release NFkB_IkBa->p50 10-NO2-OA_cytoplasm This compound PPARg_cytoplasm PPARγ 10-NO2-OA_cytoplasm->PPARg_cytoplasm Activates PPARg_nuc PPARγ (Active) PPARg_cytoplasm->PPARg_nuc Translocation NFkB_nuc p65/p50 (Active) p65_nuc->NFkB_nuc p50_nuc->NFkB_nuc DNA DNA NFkB_nuc->DNA Binds to κB sites Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes 10-NO2-OA_nucleus This compound 10-NO2-OA_nucleus->NFkB_nuc Alkylation (Inhibits DNA binding) PPARg_nuc->NFkB_nuc Transrepression

Caption: this compound inhibits NF-κB signaling via multiple mechanisms.

Experimental_Workflow_p65_Translocation Pre-treatment 2. Pre-treatment with 10-NO2-OA or Vehicle Control Stimulation 3. Pro-inflammatory Stimulus (e.g., LPS, TNF-α) Pre-treatment->Stimulation Cell_Harvest 4. Cell Harvesting and Lysis Stimulation->Cell_Harvest Fractionation 5. Nuclear and Cytoplasmic Fractionation Cell_Harvest->Fractionation Western_Blot 6. Western Blot Analysis (p65, Lamin B1, GAPDH) Fractionation->Western_Blot Quantification 7. Densitometric Quantification of Nuclear p65 Western_Blot->Quantification

Caption: Workflow for assessing p65 nuclear translocation via Western blot.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effect on NF-κB signaling.

4.1. Western Blot for p65 Nuclear Translocation

This protocol outlines the steps to determine the effect of 10-NO₂-OA on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

a. Cell Culture and Treatment:

  • Seed appropriate cells (e.g., RAW 264.7 macrophages, HUVECs) in 6-well plates and grow to 80-90% confluency.

  • Pre-incubate cells with desired concentrations of 10-NO₂-OA (e.g., 1-10 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulate cells with a pro-inflammatory agent (e.g., 100 ng/mL LPS or 10 ng/mL TNF-α) for 30-60 minutes.

b. Nuclear and Cytoplasmic Fractionation:

  • Wash cells with ice-cold PBS and scrape into a microcentrifuge tube.

  • Centrifuge at 500 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in 200 µL of hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease/phosphatase inhibitors).

  • Incubate on ice for 15 minutes.

  • Add 10 µL of 10% NP-40 and vortex for 10 seconds.

  • Centrifuge at 12,000 x g for 1 minute at 4°C. The supernatant contains the cytoplasmic fraction.

  • Resuspend the nuclear pellet in 50 µL of hypertonic buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease/phosphatase inhibitors).

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C. The supernatant contains the nuclear fraction.

c. Western Blotting:

  • Determine protein concentration of both fractions using a BCA or Bradford assay.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate with a primary antibody against p65 (e.g., 1:1000 dilution) overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detect bands using an enhanced chemiluminescence (ECL) substrate.

  • To ensure proper fractionation, probe membranes for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).

4.2. IKKβ In Vitro Kinase Assay

This assay measures the direct effect of 10-NO₂-OA on the kinase activity of the IKKβ subunit.

  • Immunoprecipitate the IKK complex from cell lysates of stimulated cells using an anti-IKKγ antibody.

  • Wash the immunoprecipitates with kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 2 mM DTT, 20 µM ATP).

  • Pre-incubate the immunoprecipitated IKK complex with various concentrations of 10-NO₂-OA or vehicle for 15-30 minutes at 30°C.

  • Initiate the kinase reaction by adding a recombinant GST-IκBα (aa 1-54) substrate and [γ-³²P]ATP.

  • Incubate for 20-30 minutes at 30°C.

  • Terminate the reaction by adding SDS loading buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and visualize the phosphorylated GST-IκBα by autoradiography.

  • Quantify the band intensity to determine the extent of IKKβ inhibition.

4.3. Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to assess the DNA binding activity of NF-κB and its inhibition by 10-NO₂-OA.

  • Prepare nuclear extracts from cells treated with 10-NO₂-OA and/or a pro-inflammatory stimulus as described in section 4.1.b.

  • Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with [γ-³²P]ATP or a non-radioactive label (e.g., biotin).

  • Incubate the nuclear extract (5-10 µg) with the labeled probe in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl₂, 0.5 mM EDTA, 4% glycerol, 1 µg poly(dI-dC)) for 20-30 minutes at room temperature.

  • For supershift analysis, add an antibody specific to p65 or p50 to the reaction mixture to confirm the identity of the protein-DNA complex.

  • Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Visualize the bands by autoradiography or chemiluminescence. A decrease in the intensity of the shifted band in the presence of 10-NO₂-OA indicates inhibition of NF-κB DNA binding.

4.4. NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

  • Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing multiple copies of the NF-κB consensus sequence upstream of the luciferase gene, and a Renilla luciferase plasmid (for normalization).

  • After 24 hours, pre-treat the cells with various concentrations of 10-NO₂-OA for 1-2 hours.

  • Stimulate the cells with a pro-inflammatory agent (e.g., TNF-α).

  • After 6-8 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. A decrease in normalized luciferase activity indicates inhibition of NF-κB transcriptional activity.

4.5. PPARγ Transactivation Assay

This assay measures the ability of 10-NO₂-OA to activate PPARγ.

  • Co-transfect cells with a mammalian expression vector for PPARγ, a reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a luciferase gene, and a Renilla luciferase plasmid.

  • After 24 hours, treat the cells with various concentrations of 10-NO₂-OA or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

  • After 18-24 hours, lyse the cells and measure luciferase activities as described in section 4.4.

  • An increase in normalized luciferase activity indicates activation of PPARγ.

Conclusion

This compound demonstrates significant inhibitory effects on the NF-κB signaling cascade through a combination of direct and indirect mechanisms. Its ability to alkylate NF-κB subunits, prevent IκBα degradation, and activate the anti-inflammatory nuclear receptor PPARγ highlights its potential as a therapeutic agent for a variety of inflammatory conditions. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic properties of this endogenous signaling molecule. Further research is warranted to fully elucidate the quantitative aspects of these interactions and to translate these findings into clinical applications.

References

An In-depth Technical Guide to the Anti-inflammatory Properties of 10-Nitrooleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Nitrooleate (10-NO₂-OA) is an endogenous, electrophilic nitro-fatty acid that has emerged as a potent signaling mediator with significant anti-inflammatory properties.[1][2][3] Formed from the reaction of nitric oxide-derived species with oleic acid, 10-NO₂-OA is being investigated as a promising therapeutic agent for a variety of inflammatory and fibrotic diseases.[4][5] This technical guide provides a comprehensive overview of the mechanisms of action, experimental evidence, and key signaling pathways modulated by 10-NO₂-OA in the context of inflammation.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of 10-NO₂-OA are pleiotropic, involving the modulation of several key signaling pathways that regulate immune responses and cellular stress. The primary mechanisms include:

  • Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation: 10-NO₂-OA is a potent agonist of PPARγ, a nuclear receptor that plays a central role in the resolution of inflammation.[6][7][8] Activation of PPARγ by 10-NO₂-OA leads to the transcriptional repression of pro-inflammatory genes and the diminished production of cytokines, chemokines, and reactive oxygen species.[6]

  • Nuclear Factor-κB (NF-κB) Inhibition: The NF-κB signaling pathway is a critical driver of inflammation. 10-NO₂-OA has been shown to inhibit NF-κB activity through multiple mechanisms, including the alkylation of the p65 subunit, which reduces its DNA-binding activity, and by blocking the phosphorylation and degradation of IκB, an inhibitor of NF-κB.[6][8]

  • Keap1/Nrf2 Pathway Modulation: 10-NO₂-OA activates the Keap1/Nrf2 antioxidant response pathway.[6][9] It does so by reacting with specific cysteine residues on Keap1, leading to the release and nuclear translocation of the transcription factor Nrf2.[9] Nrf2 then initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes.[10][11]

  • Modulation of Macrophage Polarization: 10-NO₂-OA can influence the polarization of macrophages, key cells in the inflammatory response. It has been shown to modulate both the pro-inflammatory "M1-like" and the regulatory "M2-like" macrophage phenotypes.[12][13] This includes inhibiting the production of pro-inflammatory mediators by M1-like macrophages.[13]

Quantitative Data on the Anti-inflammatory Effects of this compound

The following table summarizes key quantitative data from various studies investigating the anti-inflammatory effects of this compound.

Parameter Experimental System 10-NO₂-OA Concentration/Dose Observed Effect Reference
PPARγ TransactivationMCF-7 cells≥ 0.3 µMInduction of PPARγ reporter gene activity.[14]
Nrf2 TransactivationMCF-7 cells≥ 3 µMInduction of Nrf2 reporter gene activity.[14]
Inhibition of VCAM-1 ExpressionTHP-1 monocytesAs low as 0.625 µMInhibition of LPS-induced VCAM-1 expression.[15]
Inhibition of Pro-inflammatory Cytokines (IL-6, TNFα, MCP-1)THP-1 and RAW264.7 macrophagesDose-dependentInhibition of LPS-induced cytokine secretion.[15]
Reduction in Myocardial Infarct SizeMurine model of ischemia/reperfusionNot specifiedSignificant reduction in infarct area to area at risk ratio (27.6 ± 7.9% vs. 50.1 ± 8.7%).[16]
Inhibition of ROS Production (Nox1)COS-7 cells expressing Nox1IC₅₀ of 6.5 µMConcentration-dependent inhibition of ROS production.[17]
Inhibition of ROS Production (Nox2)COS-7 cells expressing Nox2IC₅₀ of 7.0 µMConcentration-dependent inhibition of ROS production.[17]
Upregulation of HO-1 ProteinMouse keratinocytes10 µMTime- and concentration-dependent upregulation of HO-1 protein.[18]

Key Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are mediated through its interaction with several critical signaling pathways. The diagram below illustrates the central role of 10-NO₂-OA in modulating these pathways to resolve inflammation.

10_Nitrooleate_Signaling_Pathways cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NF_kB_Pathway NF-κB Pathway Inflammatory_Stimuli->NF_kB_Pathway Activates 10_NO2_OA This compound IκB IκB 10_NO2_OA->IκB Blocks Degradation p65_p50 p65/p50 10_NO2_OA->p65_p50 Inhibits (Alkylation) Keap1 Keap1 10_NO2_OA->Keap1 Inhibits PPARg PPARγ 10_NO2_OA->PPARg Activates NF_kB_Pathway->IκB Phosphorylates & Degrades Pro_inflammatory_Genes Pro-inflammatory Gene Expression p65_p50->Pro_inflammatory_Genes Translocates & Activates Keap1_Nrf2_Pathway Keap1/Nrf2 Pathway Nrf2 Nrf2 Keap1->Nrf2 Sequesters for Degradation Antioxidant_Genes Antioxidant Gene Expression Nrf2->Antioxidant_Genes Translocates & Activates PPARg->Pro_inflammatory_Genes Inhibits

Caption: Key signaling pathways modulated by this compound to exert its anti-inflammatory effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to investigate the anti-inflammatory properties of this compound.

In Vitro Macrophage Activation and Cytokine Analysis

Objective: To determine the effect of 10-NO₂-OA on the production of pro-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7 or THP-1) or primary bone marrow-derived macrophages in appropriate media and conditions.

  • Treatment: Pre-incubate the cells with varying concentrations of 10-NO₂-OA (e.g., 0.1 to 10 µM) for a specified period (e.g., 1-2 hours).

  • Stimulation: Add LPS (e.g., 100 ng/mL) to the cell cultures to induce an inflammatory response.

  • Incubation: Incubate the cells for a further period (e.g., 6-24 hours) to allow for cytokine production.

  • Sample Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine assay.

  • Data Analysis: Compare the cytokine levels in the 10-NO₂-OA-treated groups to the LPS-only control group to determine the inhibitory effect.

In Vivo Model of Acute Lung Injury (ALI)

Objective: To assess the therapeutic potential of 10-NO₂-OA in a mouse model of LPS-induced acute lung injury.

Methodology:

  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

  • Induction of ALI: Anesthetize the mice and intratracheally instill a solution of LPS (e.g., 50 µg) to induce lung inflammation.[6]

  • Treatment: At a specified time point post-LPS administration (e.g., 30 minutes), intratracheally administer 10-NO₂-OA (e.g., 50 µg in a vehicle like 10% DMSO) or the vehicle control.[6]

  • Monitoring and Sample Collection: After a set period (e.g., 5.5 hours), euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue.[6]

  • Analysis of Inflammatory Markers:

    • BAL Fluid: Perform cell counts (total and differential) to assess inflammatory cell infiltration. Measure protein concentration as an indicator of vascular permeability. Quantify cytokine levels using ELISA.[6]

    • Lung Tissue: Process the lung tissue for histological analysis (e.g., H&E staining) to evaluate tissue damage and inflammation.[6] Measure myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.[14]

  • Data Analysis: Compare the inflammatory parameters in the 10-NO₂-OA-treated group to the LPS-treated control group.

Experimental Workflow for Investigating this compound's Anti-inflammatory Effects

The following diagram outlines a typical experimental workflow for a comprehensive investigation into the anti-inflammatory properties of this compound, from initial in vitro screening to in vivo validation.

Experimental_Workflow_10_Nitrooleate cluster_in_vitro In Vitro Phase cluster_moa Mechanism of Action cluster_in_vivo In Vivo Phase Start Start: Hypothesis Generation In_Vitro_Screening In Vitro Screening (Cell-based Assays) Start->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies (Molecular & Cellular Biology) In_Vitro_Screening->Mechanism_of_Action Cytokine_Inhibition Cytokine Inhibition Assays (e.g., ELISA) In_Vitro_Screening->Cytokine_Inhibition Reporter_Gene_Assays Reporter Gene Assays (PPARγ, Nrf2, NF-κB) In_Vitro_Screening->Reporter_Gene_Assays Macrophage_Polarization Macrophage Polarization Studies (Flow Cytometry, qPCR) In_Vitro_Screening->Macrophage_Polarization In_Vivo_Validation In Vivo Validation (Animal Models of Inflammation) Mechanism_of_Action->In_Vivo_Validation Western_Blot Western Blot (Signaling Protein Phosphorylation) Mechanism_of_Action->Western_Blot Immunofluorescence Immunofluorescence (NF-κB Translocation) Mechanism_of_Action->Immunofluorescence qPCR qPCR (Gene Expression Analysis) Mechanism_of_Action->qPCR Pharmacokinetics_Toxicology Pharmacokinetics & Toxicology In_Vivo_Validation->Pharmacokinetics_Toxicology ALI_Model Acute Lung Injury Model In_Vivo_Validation->ALI_Model Sepsis_Model Sepsis Model In_Vivo_Validation->Sepsis_Model Arthritis_Model Arthritis Model In_Vivo_Validation->Arthritis_Model Preclinical_Development Preclinical Development Pharmacokinetics_Toxicology->Preclinical_Development

Caption: A typical experimental workflow for investigating the anti-inflammatory properties of this compound.

Conclusion and Future Directions

This compound represents a novel class of endogenous lipid mediators with potent anti-inflammatory activities. Its ability to modulate multiple key signaling pathways, including PPARγ, NF-κB, and Keap1/Nrf2, underscores its therapeutic potential for a wide range of inflammatory diseases. The data presented in this guide highlight the significant progress made in understanding the mechanisms of action of 10-NO₂-OA.

Future research should focus on further elucidating the downstream targets of 10-NO₂-OA and its effects on other immune cell types. The development of more specific and potent analogs of 10-NO₂-OA could also lead to improved therapeutic outcomes. As a naturally occurring molecule, 10-NO₂-OA holds great promise as a lead compound for the development of new anti-inflammatory drugs with potentially fewer side effects than current therapies. The lead compound for development, CXA-10, is a specific isomer of 10-NO₂-OA that has undergone pharmaceutical development.[4]

References

The Therapeutic Potential of 10-Nitrooleate in Preclinical Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Nitrooleate (10-NO2-OA), an endogenous electrophilic fatty acid nitroalkene, has emerged as a promising therapeutic candidate in a multitude of preclinical models of inflammatory and degenerative diseases. Formed through the reaction of nitric oxide-derived species with oleic acid, 10-NO2-OA exhibits pleiotropic signaling activities, primarily through covalent adduction to nucleophilic amino acid residues in key regulatory proteins. This technical guide provides an in-depth overview of the therapeutic potential of 10-NO2-OA, focusing on its efficacy in various preclinical settings, the underlying molecular mechanisms, and detailed experimental protocols.

Core Mechanisms of Action

10-NO2-OA exerts its biological effects through the modulation of several critical signaling pathways, positioning it as a multi-target therapeutic agent. Its primary mechanism involves the post-translational modification of proteins via Michael addition, a reversible reaction with cysteine and histidine residues.[1][2] This interaction alters the function of key signaling proteins, leading to potent anti-inflammatory, antioxidant, and cytoprotective responses.

The principal signaling pathways modulated by 10-NO2-OA include:

  • Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation: 10-NO2-OA is a potent partial agonist of PPARγ, a nuclear receptor that plays a central role in regulating inflammation and metabolism.[3][4][5] Activation of PPARγ by 10-NO2-OA leads to the transcriptional repression of pro-inflammatory genes.

  • Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activation: 10-NO2-OA activates the Nrf2 antioxidant response pathway.[3][5][6][7] It achieves this by modifying Keap1, the primary negative regulator of Nrf2, leading to Nrf2 stabilization, nuclear translocation, and the subsequent expression of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[7][8]

  • Nuclear Factor-κB (NF-κB) Inhibition: 10-NO2-OA suppresses the pro-inflammatory NF-κB signaling pathway.[3][9][10] This is accomplished through direct alkylation of the p65 subunit of NF-κB, which inhibits its DNA-binding activity, as well as by preventing the degradation of the inhibitory IκB protein.[3][11]

  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway Inhibition: 10-NO2-OA has been shown to inhibit the JAK/STAT signaling cascade, which is crucial for mediating the inflammatory responses to various cytokines.[8][12]

Preclinical Efficacy of this compound

The therapeutic potential of 10-NO2-OA has been demonstrated across a range of preclinical models, targeting diseases with a strong inflammatory or oxidative stress component.

Anti-Inflammatory and Immune-Modulatory Effects

Acute Lung Injury (ALI): In a murine model of lipopolysaccharide (LPS)-induced ALI, pulmonary delivery of 10-NO2-OA significantly reduced lung inflammation and injury.[3] Key findings included decreased capillary leakage, lung edema, neutrophil infiltration, and levels of pro-inflammatory cytokines.[3] These beneficial effects were associated with increased PPARγ and Nrf2 activity and decreased NF-κB activity.[3]

Sepsis: In a cecal ligation and puncture (CLP)-induced sepsis model in mice, 10-NO2-OA was found to inhibit neutrophil chemotaxis.[4] This effect was mediated through the upregulation of PPARγ.[4]

Neuroprotective Effects

Parkinson's Disease (PD): In a sub-acute rotenone rat model of PD, 10-NO2-OA demonstrated significant neuroprotective actions.[6][7] It activated Nrf2-regulated gene expression, inhibited NADPH oxidase 2 (NOX2) and LRRK2 hyperactivation, and reduced oxidative stress, microglial activation, and α-synuclein modification.[6][7]

Cardioprotective Effects

Myocardial Ischemia-Reperfusion (I/R) Injury: In a murine model of myocardial I/R, exogenous administration of 10-NO2-OA resulted in a significant reduction in infarct size and preservation of left ventricular function.[10] This cardioprotection was linked to the inhibition of NF-κB activation.[10]

Pulmonary Hypertension: In a hypoxia-induced murine model of pulmonary hypertension, 10-NO2-OA administration attenuated pulmonary vascular remodeling and improved right ventricular function.[9]

Metabolic Disease Modulation

Obesity and Glucose Intolerance: In leptin-deficient obese mice, subcutaneous administration of 10-NO2-OA improved glucose tolerance and reduced hyperglycemia.[13] In a mouse model of heart failure with preserved ejection fraction (HFpEF) induced by a high-fat diet and L-NAME, 10-NO2-OA normalized glucose tolerance and reduced body weight.[13]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies investigating the therapeutic effects of 10-NO2-OA.

Disease Model Animal Model 10-NO2-OA Dose and Administration Key Quantitative Outcomes Reference
Acute Lung InjuryC57BL/6 Mice50 µg, intratracheal- Reduced BAL fluid protein concentration- Decreased lung wet:dry weight ratio- Lowered Evans Blue dye extravasation[3]
Parkinson's DiseaseRats (Rotenone-induced)45 mg/Kg, co-treatment- Inhibited rotenone-induced α-synuclein:TOM20 interaction- Increased heme oxygenase-1 (HO-1) expression- Inhibited rotenone-induced NOX2 activation[6]
Myocardial I/RMice20 nmol/g body weight, intraperitoneal- 46% reduction in infarct size (normalized to area at risk)- Significant reduction in serum TNFα and IL-6 levels[10]
Renal I/RMice500 µg/kg every six hours for 24 hours- Decreased plasma levels of blood urea nitrogen and creatinine- Reduced kidney levels of myeloperoxidase (MPO) and IL-1β[5]
Heart Failure with Preserved Ejection FractionMice (HFD + L-NAME)Not specified- Significantly normalized glucose tolerance- Reduced body weight[13]

Detailed Experimental Protocols

LPS-Induced Acute Lung Injury in Mice
  • Animal Model: Male C57BL/6 mice, 6–8 weeks of age.[3]

  • Induction of Injury: Intratracheal (i.t.) injection of 50 µg of lipopolysaccharide (LPS).[3]

  • Treatment: 30 minutes after LPS administration, mice receive an i.t. injection of 50 µg of 10-NO2-OA in 50 µL of vehicle (10% DMSO).[3]

  • Sample Collection: 5.5 hours after treatment, bronchoalveolar lavage (BAL) fluid and lung tissue are collected for analysis.[3]

  • Key Analyses:

    • Lung Permeability: Measurement of protein concentration in BAL fluid and assessment of Evans Blue Dye extravasation.[3]

    • Lung Edema: Calculation of the lung wet-to-dry weight ratio.[3]

    • Inflammatory Cell Infiltration: Histological examination of H&E stained lung sections and measurement of myeloperoxidase (MPO) activity.

    • Cytokine Levels: Measurement of pro-inflammatory cytokines in plasma.[3]

    • Gene Expression: Real-time PCR analysis of pro-inflammatory gene expression in alveolar macrophages isolated from BAL fluid.[3]

    • Transcription Factor Activity: DNA-binding activity assays for PPARγ, Nrf2, and NF-κB in lung tissue homogenates.[3]

Rotenone-Induced Model of Parkinson's Disease in Rats
  • Animal Model: Adult male rats.

  • Induction of Neurodegeneration: Sub-acute administration of rotenone.

  • Treatment: Co-treatment with 10-NO2-OA (45 mg/Kg).[6]

  • Key Analyses:

    • Immunohistochemistry: Staining for tyrosine hydroxylase (TH) to assess dopaminergic neuron survival in the substantia nigra pars compacta (SNpc), and for markers of neuroinflammation (e.g., Iba1 for microglia, CD68 for activated microglia).[6][7]

    • Proximity Ligation Assay (PLA): In situ detection of protein-protein interactions, such as α-synuclein:TOM20 to assess mitochondrial import impairment and p47phox:NOX2 to measure NOX2 activation.[6]

    • Nrf2 Pathway Activation: Immunohistochemical analysis of Nrf2 nuclear translocation and the expression of its target gene, HO-1.[6][7]

Murine Model of Myocardial Ischemia-Reperfusion Injury
  • Animal Model: Mice.

  • Surgical Procedure: Ligation of the left coronary artery for 30 minutes, followed by reperfusion.[10]

  • Treatment: Intraperitoneal injection of 20 nmol/g body weight of 10-NO2-OA in a polyethylene glycol/ethanol vehicle 15 minutes prior to reperfusion.[10]

  • Key Analyses:

    • Infarct Size Measurement: Staining with Evans blue dye and 2,3,5-triphenyltetrazolium chloride (TTC) 24 hours after reperfusion.[10]

    • Cardiac Function: Echocardiography performed before and 24 hours after ischemia.[10]

    • Inflammation and Cell Adhesion: Immunofluorescent staining for ICAM-1 and neutrophil-specific Ly-6-G in myocardial tissue.[10] Measurement of MPO levels in tissue homogenates.[10]

    • Systemic Inflammation: Measurement of serum TNFα and IL-6 levels.[10]

    • NF-κB Activation: Assessment of the activation of the p65 subunit of NF-κB in I/R tissue.[10]

Signaling Pathways and Experimental Workflows

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow_ALI Start Start: C57BL/6 Mice LPS_Admin LPS Administration (50 µg, i.t.) Start->LPS_Admin Time_1 30 min LPS_Admin->Time_1 Treatment 10-NO2-OA Treatment (50 µg, i.t.) Time_1->Treatment Time_2 5.5 hours Treatment->Time_2 Sample_Collection Sample Collection (BAL Fluid, Lungs, Plasma) Time_2->Sample_Collection Analyses Analyses Sample_Collection->Analyses Permeability Lung Permeability (BAL Protein, Evans Blue) Analyses->Permeability Edema Lung Edema (Wet/Dry Ratio) Analyses->Edema Inflammation Inflammation (Histology, MPO, Cytokines) Analyses->Inflammation Gene_Expression Gene Expression (RT-PCR on AMs) Analyses->Gene_Expression TF_Activity Transcription Factor Activity (PPARγ, Nrf2, NF-κB) Analyses->TF_Activity

Caption: Experimental workflow for the LPS-induced ALI model.

Conclusion

This compound has consistently demonstrated significant therapeutic potential across a diverse range of preclinical models of inflammatory, neurodegenerative, cardiovascular, and metabolic diseases. Its multi-modal mechanism of action, centered on the modulation of key signaling pathways such as PPARγ, Nrf2, and NF-κB, underscores its promise as a novel therapeutic agent. The data and protocols summarized in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic applications of this fascinating endogenous signaling molecule. Future studies should focus on long-term efficacy and safety in more chronic disease models to pave the way for successful clinical translation.

References

The Nexus of Diet and Disease: A Technical Guide to Nitrated Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the natural sources, dietary intake, and profound biological significance of nitrated fatty acids (NO₂-FAs). This whitepaper details the endogenous formation of these signaling molecules, their presence in dietary sources, methodologies for their quantification, and their intricate roles in cellular signaling pathways, providing a critical resource for advancing research in inflammation, cardiovascular disease, and metabolic disorders.

Nitrated fatty acids are emerging as a class of potent lipid signaling mediators generated through the reaction of nitric oxide-derived species with unsaturated fatty acids.[1][2][3] These molecules are formed both endogenously within the human body and can be influenced by dietary intake, positioning them at a crucial intersection of nutrition and cellular regulation.[4][5]

Natural Sources and Dietary Contribution

While NO₂-FAs are primarily formed endogenously, their precursors are abundant in the diet.[1][4] The gastric environment plays a significant role in the formation of nitro-conjugated linoleic acid (NO₂-CLA), with nitrite from leafy vegetables and cured meats reacting with conjugated linoleic acid (CLA) from dairy products.[1] Extra virgin olive oil (EVOO) has been identified as a direct dietary source of NO₂-FAs, containing detectable levels of nitro-conjugated linoleic acid (NO₂-cLA).[6][7][8] Furthermore, the consumption of olive oil in conjunction with dietary nitrite can lead to the formation of additional NO₂-cLA and nitro-oleic acid (NO₂-OA) in the stomach.[6][7][8]

The Mediterranean diet, rich in both unsaturated fatty acids from sources like olive oil and nitrite/nitrate from vegetables, may promote the generation of NO₂-FAs, potentially contributing to its well-documented cardiovascular benefits.[6][9]

Quantitative Analysis of Nitrated Fatty Acids

The accurate quantification of these often low-concentration and unstable molecules in biological and dietary matrices presents a significant analytical challenge.[10][11] Liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the predominant techniques employed for their detection and quantification.[2][10][12]

Table 1: Reported Concentrations of Nitrated Fatty Acids in Biological Samples

Nitrated Fatty AcidMatrixConcentrationAnalytical MethodReference
Nitro-linoleic acid isomers (non-esterified)Human Plasma79 nMLC-MS/MS[12]
Nitro-linoleic acid isomers (non-esterified)Human Red Blood Cells50 nMLC-MS/MS[12]
Nitro-linoleic acid isomers (esterified)Human Plasma550 nMLC-MS/MS[12]
Nitro-linoleic acid isomers (esterified)Human Red Blood Cells199 nMLC-MS/MS[12]
Total nitro-linoleic acid isomersWhole Human Blood477 nMLC-MS/MS[12]
9-Nitro-oleic acid (9-NO₂-OA)Human Plasma0.88 ± 0.29 nMGC-MS/MS[12]
10-Nitro-oleic acid (10-NO₂-OA)Human Plasma0.96 nMGC-MS/MS[12]
Nitro-oleic acid (NO₂-OA)Human Plasma (Ischemic Heart Disease Patients)Significantly higher than controlsLC-MS/MS[10]
Nitro-linoleic acid (NO₂-LA)Human Plasma (Ischemic Heart Disease Patients)No significant difference from controlsLC-MS/MS[10]
Nitro-conjugated linoleic acid (NO₂-cLA)Extra Virgin Olive OilDetectedLC-MS/MS[7][8]

Experimental Protocols

Protocol 1: Extraction of Nitrated Fatty Acids from Biological Matrices (e.g., Plasma)

This protocol is a generalized representation based on common lipid extraction techniques.[2][10][13][14][15][16][17]

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 1 mL of plasma, add an internal standard (e.g., ¹³C-labelled or ¹⁵N-labelled NO₂-FA) to allow for accurate quantification.[10][12]

  • Protein Precipitation and Lipid Extraction (Folch Method adaptation):

    • Add 2 mL of a cold chloroform:methanol (2:1, v/v) mixture to the plasma sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Add 0.5 mL of 0.9% NaCl solution and vortex again for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.

  • Phase Separation and Collection:

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette, avoiding the protein interface.

    • Transfer the organic phase to a new glass tube.

  • Solvent Evaporation:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial mobile phase used for LC-MS/MS analysis.

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system for analysis.

Protocol 2: Quantification of Nitrated Fatty Acids by LC-MS/MS

This protocol outlines the key steps for quantitative analysis.[2][10][18][19]

  • Chromatographic Separation:

    • Utilize a reverse-phase C18 column for separation of the different fatty acid isomers.

    • Employ a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • Perform analysis using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, typically in negative ion mode.[10][18]

    • Optimize the ESI source parameters (e.g., capillary voltage, desolvation temperature, and gas flow rates) for maximal signal intensity of the target analytes.

  • Multiple Reaction Monitoring (MRM):

    • For quantification, use MRM by selecting the precursor ion ([M-H]⁻) of the specific NO₂-FA and a characteristic product ion. A common and highly specific transition for many NO₂-FAs is the loss of the nitro group as a nitrite anion (m/z 46).[10][12]

      • NO₂-OA: m/z 326 → m/z 46[10]

      • NO₂-LA: m/z 324 → m/z 46[10]

    • Monitor the corresponding transition for the stable isotope-labeled internal standard.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of authentic NO₂-FA standards.

    • Calculate the concentration of the NO₂-FA in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Biological Effects

Nitrated fatty acids are potent electrophiles that react with nucleophilic residues on proteins, primarily cysteine, leading to post-translational modifications that alter protein function and modulate signaling cascades.[1][3][20]

Anti-inflammatory Signaling: NF-κB Inhibition and Nrf2 Activation

A key anti-inflammatory mechanism of NO₂-FAs involves the dual regulation of the NF-κB and Nrf2 pathways.[1]

NFkB_Nrf2_Signaling NF-κB and Nrf2 Signaling Modulation by NO₂-FAs cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway NO2FA NO₂-FA IKK IKK NO2FA->IKK Inhibits Keap1 Keap1 NO2FA->Keap1 Modifies Cys residues IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Proteasome Proteasomal Degradation IkB->Proteasome Degraded Nucleus1 Nucleus NFkB->Nucleus1 InflammatoryGenes Pro-inflammatory Gene Transcription NFkB->InflammatoryGenes Activates Nrf2 Nrf2 Keap1->Nrf2 Promotes degradation Keap1->Proteasome Nrf2->Proteasome Nucleus2 Nucleus Nrf2->Nucleus2 ARE ARE Nrf2->ARE Binds AntioxidantGenes Antioxidant & Cytoprotective Gene Transcription ARE->AntioxidantGenes Activates

Modulation of NF-κB and Nrf2 pathways by NO₂-FAs.

NO₂-FAs inhibit the IκB kinase (IKK) complex, preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes.[1][20] Concurrently, NO₂-FAs modify cysteine residues on Keap1, disrupting its ability to target the transcription factor Nrf2 for proteasomal degradation.[1][21] This allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of antioxidant and cytoprotective genes.[1][21]

Modulation of TGF-β Signaling in Fibrosis

Nitrated fatty acids have also been shown to exert anti-fibrotic effects by modulating the Transforming Growth Factor-β (TGF-β) signaling pathway.[22]

TGFb_Signaling TGF-β Signaling Inhibition by NO₂-OA cluster_tgfb TGF-β Canonical and Non-Canonical Pathways TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates Erk12 Erk1/2 TGFbR->Erk12 Activates NO2OA NO₂-OA pSmad23 p-Smad2/3 NO2OA->pSmad23 Attenuates pErk12 p-Erk1/2 NO2OA->pErk12 Suppresses Smad23->pSmad23 SmadComplex Smad Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus FibroticGenes Pro-fibrotic Gene Transcription SmadComplex->FibroticGenes Activates Erk12->pErk12 pErk12->FibroticGenes Activates Experimental_Workflow General Workflow for NO₂-FA Analysis Sample Biological Sample (Plasma, Tissue, Food) Spiking Internal Standard Spiking (e.g., ¹³C-NO₂-FA) Sample->Spiking Extraction Lipid Extraction (e.g., Folch Method) Spiking->Extraction Derivatization Derivatization (optional for GC-MS) Extraction->Derivatization Analysis LC-MS/MS or GC-MS/MS Analysis Extraction->Analysis for LC-MS Derivatization->Analysis Quantification Quantification (vs. Calibration Curve) Analysis->Quantification Biointerpretation Biological Interpretation (Signaling Pathway Analysis) Quantification->Biointerpretation

References

Methodological & Application

Application Note: Separation and Quantification of 9- and 10-Nitrooleate Isomers by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitro-fatty acids are endogenous signaling molecules formed through the reaction of nitrogen dioxide with unsaturated fatty acids. Among these, 9- and 10-nitrooleate (9-NO₂-OA and 10-NO₂-OA) are regioisomers of significant interest due to their anti-inflammatory and cytoprotective effects. Accurate quantification of these individual isomers is crucial for understanding their distinct biological roles. However, their structural similarity presents a significant analytical challenge, as they are often indistinguishable by mass spectrometry alone.[1] This application note provides a detailed protocol for the separation and quantification of 9- and this compound isomers from biological matrices using reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (LC-MS/MS).

Principle of Separation

The separation of 9- and this compound is achieved by reversed-phase HPLC. In this technique, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. The isomers, being hydrophobic, interact with the stationary phase. Subtle differences in their three-dimensional structure and polarity lead to differential retention, allowing for their separation. On reversed-phase columns, the elution order is consistently reported as 10-NO₂-OA followed by 9-NO₂-OA.[1] Subsequent detection by tandem mass spectrometry provides high sensitivity and specificity for accurate quantification.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is designed to extract nitro-fatty acids from a plasma matrix, removing proteins and other interfering substances.

Materials:

  • C18 SPE Cartridges (500 mg)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Hexane (HPLC Grade)

  • Ethyl Acetate (HPLC Grade)

  • Acetic Acid

  • Internal Standards (e.g., ¹⁵N-labelled 9-NO₂-OA and 10-NO₂-OA)

  • Vortex mixer

  • Centrifuge

  • SPE Vacuum Manifold

  • Nitrogen evaporator

Procedure:

  • Plasma Preparation: Thaw frozen plasma samples on ice. Spike 1 mL of plasma with the internal standard solution.

  • Protein Precipitation: Add 2 mL of cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 4,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Wash the C18 cartridge with 5 mL of ethyl acetate.

    • Wash with 5 mL of methanol.

    • Equilibrate with 5 mL of water. Do not allow the cartridge to go dry after this step.

  • Sample Loading: Load the supernatant onto the conditioned C18 cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Wash with 5 mL of hexane to remove nonpolar lipid impurities.

  • Elution: Elute the nitrooleate isomers with 5 mL of ethyl acetate.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.

Workflow for Solid-Phase Extraction (SPE) of Nitrooleates from Plasma

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_final Final Steps Plasma 1. Plasma Sample + Internal Standard Precipitate 2. Add Acetonitrile & Vortex (Protein Precipitation) Plasma->Precipitate Centrifuge 3. Centrifuge & Collect Supernatant Precipitate->Centrifuge Condition 4. Condition Cartridge (Methanol -> Water) Centrifuge->Condition Load 5. Load Supernatant Condition->Load Wash 6. Wash Impurities (Water -> Hexane) Load->Wash Elute 7. Elute Nitrooleates (Ethyl Acetate) Wash->Elute Dry 8. Evaporate Eluate (Nitrogen Stream) Elute->Dry Reconstitute 9. Reconstitute in Mobile Phase Dry->Reconstitute Analysis 10. Inject for LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the extraction of nitrooleates from plasma using SPE.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system capable of binary gradient elution.

  • Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size).

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

Parameter Value
Column C18 Reversed-Phase (150 mm x 2.1 mm, 2.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 10 µL

| Column Temperature | 40°C |

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 40 60
2.0 40 60
12.0 5 95
15.0 5 95
15.1 40 60

| 20.0 | 40 | 60 |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow 800 L/hr

| Collision Gas | Argon |

Selected Reaction Monitoring (SRM) Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms)
9-NO₂-OA & 10-NO₂-OA 326.2 46.0 100

| ¹⁵N-9-NO₂-OA & ¹⁵N-10-NO₂-OA | 327.2 | 47.0 | 100 |

Note: The collision energy should be optimized for the specific instrument used.

Data Presentation

The chromatographic method described provides baseline separation of the two isomers. The quantitative data can be summarized as follows:

Table 1: Chromatographic and MS/MS Parameters for Nitrooleate Isomers

Analyte Retention Time (min) Precursor Ion (m/z) Product Ion (m/z)
This compound (10-NO₂-OA) ~9.8 326.2 46.0

| 9-Nitrooleate (9-NO₂-OA) | ~10.5 | 326.2 | 46.0 |

Retention times are approximate and may vary depending on the specific column and HPLC system.

Signaling Pathway Context

Nitro-fatty acids exert their biological effects through various signaling pathways, most notably by activating the Nrf2 antioxidant response and modulating NF-κB signaling. This is often initiated by a Michael addition reaction with nucleophilic residues on target proteins.

Simplified Signaling Pathway of Nitro-Fatty Acids

Signaling_Pathway cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway NO2_FA 9/10-NO₂-OA Keap1 Keap1 NO2_FA->Keap1 inactivates via Michael Addition IKK IKK NO2_FA->IKK inhibits Nrf2 Nrf2 Keap1->Nrf2 inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE activates Antioxidant Antioxidant Gene Expression ARE->Antioxidant IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibition Inflammation Inflammatory Gene Expression NFkB->Inflammation activates

Caption: Nitrooleates modulate Nrf2 and NF-κB pathways to exert effects.

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the separation and quantification of 9- and this compound isomers in biological samples. The combination of solid-phase extraction for sample cleanup and reversed-phase HPLC for isomer separation, followed by sensitive MS/MS detection, allows for the accurate determination of these important signaling molecules. This methodology is essential for researchers investigating the distinct physiological and pathological roles of individual nitro-fatty acid isomers.

References

Application Note: Quantification of 10-Nitrooleate in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Nitrooleate (10-NO₂-OA) is a nitrated fatty acid that has garnered significant interest due to its role as an endogenous signaling molecule with potent anti-inflammatory and cytoprotective effects.[1][2][3] Accurate quantification of 10-NO₂-OA in biological matrices such as plasma is crucial for understanding its physiological and pathological roles, as well as for the development of potential therapeutics. This application note provides a detailed protocol for the sensitive and specific quantification of 10-NO₂-OA in human plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodology described herein is based on a standard addition protocol following protein precipitation and liquid-liquid extraction.

Signaling Pathway of this compound

This compound exerts its biological effects by modulating several key signaling pathways. As an electrophilic species, it can react with nucleophilic cysteine residues on proteins, leading to post-translational modifications that alter protein function.[1][2][4][5] This mechanism underlies its ability to activate the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, while inhibiting the Nuclear Factor-kappa B (NF-κB) signaling cascade.[4][6] The activation of PPAR-γ and Nrf2 leads to the transcription of anti-inflammatory and antioxidant genes, respectively.[4][6] Conversely, the inhibition of NF-κB, a key regulator of inflammation, further contributes to the anti-inflammatory phenotype.[4][6]

signaling_pathway cluster_extra Extracellular cluster_intra Intracellular 10_NO2_OA_extra This compound 10_NO2_OA_intra This compound PPARg PPARg 10_NO2_OA_intra->PPARg Activates Keap1 Keap1 10_NO2_OA_intra->Keap1 Modifies Cysteine Residues NFkB NFkB 10_NO2_OA_intra->NFkB Inhibits PPARg_activation Activation Anti_inflammatory_genes Anti-inflammatory Gene Expression PPARg_activation->Anti_inflammatory_genes Nrf2 Nrf2 Nrf2_activation Activation Nrf2->Nrf2_activation Antioxidant_genes Antioxidant Gene Expression Nrf2_activation->Antioxidant_genes NFkB_inhibition Inhibition Pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB_inhibition->Pro_inflammatory_genes PPARg->PPARg_activation Keap1->Nrf2 Releases NFkB->NFkB_inhibition

Caption: Signaling pathway of this compound.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma consists of sample preparation, which includes protein precipitation and liquid-liquid extraction, followed by analysis using UPLC-MS/MS.

experimental_workflow cluster_SamplePrep Sample Preparation Details cluster_LCMS LC-MS/MS Analysis Details Start Start: Plasma Sample Collection Sample_Prep Sample Preparation Start->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Spike_IS Spike with Internal Standard (Heptadecanoic Acid) Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Chromatography Chromatographic Separation (ACQUITY BEH C18 Column) End End: Report Results Data_Processing->End Deproteinization Protein Precipitation (15% Acetic Acid in Methanol) Extraction Liquid-Liquid Extraction (Diethyl Ether with 0.02% BHT) Evaporation Evaporation to Dryness Reconstitution Reconstitution in Mobile Phase Ionization Negative Ion Mode ESI Detection Multiple Reaction Monitoring (MRM)

Caption: Experimental workflow for this compound quantification.

Detailed Experimental Protocols

1. Materials and Reagents

  • This compound standard (Cayman Chemical or equivalent)

  • Heptadecanoic acid (Internal Standard, IS)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Ammonium hydroxide (NH₄OH)

  • Methanol, LC-MS grade

  • Acetic acid, glacial

  • Diethyl ether, HPLC grade

  • Butylated hydroxytoluene (BHT)

  • Human plasma (EDTA)

2. Standard Solution Preparation

  • Stock Solutions: Prepare individual stock solutions of 10-NO₂-OA and heptadecanoic acid in ethanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare working standard solutions by serial dilution of the stock solutions with the mobile phase to create a calibration curve.

3. Sample Preparation

  • Thaw frozen human plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 3 µL of 1 µg/mL heptadecanoic acid (internal standard).

  • For the standard addition method, spike two additional aliquots with 3 µL and 6 µL of a 200 nM 10-NO₂-OA solution.[7]

  • Vortex each sample for 30 seconds.

  • Add 200 µL of 15% (v/v) acetic acid in methanol for protein precipitation.

  • Vortex for 1 minute and incubate at 4°C for 20 minutes.

  • Add 1500 µL of diethyl ether containing 0.02% BHT.

  • Vortex for 3 minutes and centrifuge at 4000 x g for 15 minutes at 4°C.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • System: Waters ACQUITY UPLC or equivalent

    • Column: ACQUITY BEH C18, 130 Å, 1.7 µm, 2.1 mm x 100 mm[7]

    • Column Temperature: 40°C[7]

    • Mobile Phase A: 0.05% NH₄OH in water[7]

    • Mobile Phase B: 0.05% NH₄OH in ACN[7]

    • Flow Rate: 0.3 mL/min[7]

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS):

    • System: Triple quadrupole mass spectrometer

    • Ionization Mode: Negative Ion Electrospray (ESI-)

    • Scan Type: Multiple Reaction Monitoring (MRM)

Quantitative Data

Table 1: LC Gradient Elution Program [7]

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.31585
3.00.30100
5.00.30100
5.10.31585
8.00.31585

Table 2: Mass Spectrometry Parameters [7][8][9]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound326460.13020
Heptadecanoic Acid (IS)2692500.13015

Table 3: Method Validation Parameters [7]

ParameterThis compound
Linearity Range0 - 60 nM (spiked)
Correlation Coefficient (R²)0.9805
Limit of Quantification (LOQ)2 nM

Data Analysis and Quantification

Quantification is performed using a 3-point standard addition method for each sample.[7] The peak area ratios of 10-NO₂-OA to the internal standard (heptadecanoic acid) are plotted against the spiked concentrations (0 nM, 20 nM, and 40 nM).[7] The endogenous concentration of 10-NO₂-OA in the plasma sample is determined from the x-intercept of the linear regression curve.

Conclusion

This application note provides a comprehensive and validated LC-MS/MS method for the quantification of this compound in human plasma. The protocol is sensitive, specific, and reproducible, making it a valuable tool for researchers in various fields, including drug discovery and clinical research, who are investigating the role of this important signaling molecule.

References

Application Note: Quantitative Analysis of 10-Nitrooleate in Tissue Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

10-Nitrooleate (10-NO₂-OA) is an endogenous, electrophilic fatty acid derivative formed through the reaction of nitrogen dioxide (•NO₂) with oleic acid.[1][2] As a potent signaling molecule, 10-NO₂-OA is involved in regulating key cellular processes, particularly those related to inflammation and oxidative stress.[3][4] It exerts significant anti-inflammatory and cytoprotective effects by modulating critical signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][3] Given its therapeutic potential in inflammatory conditions such as acute lung injury, cardiovascular diseases, and metabolic syndrome, robust and sensitive analytical methods are required for its accurate quantification in biological matrices.[2][5][6]

This application note provides a detailed protocol for the analysis of 10-NO₂-OA in tissue samples using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific analytical technique. The protocol covers tissue homogenization, lipid extraction, chemical derivatization to enhance volatility, and instrumental analysis.

Signaling Pathway of this compound

10-NO₂-OA modulates inflammatory responses primarily through two interconnected pathways. It inhibits the pro-inflammatory NF-κB pathway while simultaneously activating the cytoprotective Nrf2 pathway. This dual action makes it a molecule of significant interest in drug development.

This compound Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 10-NO2-OA This compound Keap1 Keap1 10-NO2-OA->Keap1 Michael Addition (Alkylation of Cys) IKK IKK Complex 10-NO2-OA->IKK Inhibition Nrf2_inactive Nrf2 Keap1->Nrf2_inactive Inhibition Nrf2_active Active Nrf2 Nrf2_inactive->Nrf2_active Release ARE ARE Nrf2_active->ARE Binding IkB IκB IKK->IkB Phosphorylation NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive Sequestration NFkB_active Active NF-κB NFkB_inactive->NFkB_active Translocation Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Transcription Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_active->Inflammatory_Genes Transcription

Caption: this compound inhibits NF-κB and activates Nrf2 signaling pathways.

Quantitative Data

The endogenous concentration of 10-NO₂-OA is typically low, existing in the picomolar to nanomolar range in plasma, and is known to increase under conditions of metabolic or inflammatory stress.[1] While it has been detected in various tissues, including the heart and adipose tissue, comprehensive quantitative data across different tissues under basal conditions is limited.[1][3] The values reported can vary significantly based on the analytical methodology employed.

AnalyteMatrixConcentration RangeMethodReference
9-NO₂-OAHuman Plasma0.88 ± 0.29 nMGC-MS/MS[7]
10-NO₂-OAHuman Plasma0.96 nMGC-MS/MS[7]
Total NO₂-OA (Free Acid)Human Plasma619 ± 52 nMLC-MS/MS[8]
Total NO₂-OA (Esterified)Human Plasma302 ± 369 nMLC-MS/MS[8]
Total NO₂-OAHuman Urine5 fmoles/mg creatinineLC-MS/MS[3]

Experimental Workflow and Protocols

The following section details the protocol for the extraction, derivatization, and GC-MS analysis of 10-NO₂-OA from tissue samples. An overview of the workflow is presented below.

Experimental Workflow for GC-MS Analysis of this compound A 1. Tissue Sample Collection & Snap Freezing B 2. Homogenization (Liquid N2 / Mechanical) A->B Add Internal Standard C 3. Lipid Extraction (e.g., Folch or Bligh-Dyer) B->C D 4. Derivatization (PFB-Br) C->D Isolate Lipid Phase E 5. GC-MS/MS Analysis (ECNICI, SRM Mode) D->E Reconstitute in Solvent F 6. Data Processing & Quantification E->F

Caption: Workflow for this compound analysis from tissue samples.

Protocol 1: Tissue Sample Preparation and Lipid Extraction

This protocol is adapted from standard lipid extraction methodologies for fatty acid analysis.

Materials:

  • Tissue sample (e.g., liver, heart, lung), stored at -80°C

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Homogenizer (e.g., Polytron)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • 0.9% NaCl solution

  • Internal Standard (IS): ¹⁵N-labeled 10-NO₂-OA or d₂-Oleic acid

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue.

  • Add the frozen tissue to a pre-chilled mortar containing liquid nitrogen and grind to a fine powder.

  • Transfer the powdered tissue to a glass centrifuge tube.

  • Spike the sample with the internal standard to correct for sample loss during extraction and analysis.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tissue powder.

  • Homogenize the sample for 1-2 minutes on ice using a mechanical homogenizer.

  • Vortex the mixture vigorously for 1 minute and incubate at room temperature for 20 minutes to allow for lipid extraction.

  • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract to completeness under a gentle stream of nitrogen gas. The dried extract can be stored at -80°C until derivatization.

Protocol 2: Derivatization to Pentafluorobenzyl (PFB) Esters

For sensitive detection by GC-MS in electron capture negative chemical ionization (ECNICI) mode, the carboxyl group of 10-NO₂-OA must be derivatized.[7]

Materials:

  • Dried lipid extract

  • Pentafluorobenzyl bromide (PFB-Br), 10% in acetonitrile

  • N,N-Diisopropylethylamine (DIPEA), 10% in acetonitrile

  • Hexane or Iso-octane, HPLC grade

  • Heating block or incubator

Procedure:

  • Reconstitute the dried lipid extract in 100 µL of acetonitrile.

  • Add 20 µL of 10% PFB-Br solution.

  • Add 20 µL of 10% DIPEA solution to catalyze the reaction.

  • Vortex the tube gently and incubate at 30-40°C for 30 minutes.

  • After incubation, evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the derivatized sample in 50-100 µL of hexane or iso-octane, vortex, and transfer to a GC vial with a micro-insert. The sample is now ready for GC-MS analysis.

Protocol 3: GC-MS/MS Instrumental Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS)

  • GC Column: A low- to mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

GC Parameters (Example):

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 150°C, hold for 1 min

    • Ramp: 10°C/min to 300°C

    • Hold: 5 min at 300°C

MS Parameters (Example):

  • Ionization Mode: Electron Capture Negative Chemical Ionization (ECNICI)

  • Reagent Gas: Methane or Ammonia

  • Ion Source Temperature: 200°C

  • Transfer Line Temperature: 290°C

  • Acquisition Mode: Selected Reaction Monitoring (SRM)

SRM Transitions: For accurate quantification, monitor the following mass transitions.[7]

  • 10-NO₂-OA-PFB: Precursor Ion [M-PFB]⁻ at m/z 326 → Product Ions at m/z 46 ([NO₂]⁻) and m/z 279 ([M-PFB-HONO]⁻).

  • ¹⁵N-10-NO₂-OA-PFB (IS): Precursor Ion [M-PFB]⁻ at m/z 327 → Product Ion at m/z 47 ([¹⁵NO₂]⁻).

Data Analysis: Quantification is achieved by constructing a calibration curve using standards of known 10-NO₂-OA concentrations and a fixed amount of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the standards. The concentration of 10-NO₂-OA in the tissue samples is then determined from this calibration curve and reported as ng/mg of tissue.

References

Application Notes and Protocols for the Use of Deuterated 10-Nitrooleate as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of deuterated 10-nitrooleate (10-NO₂-OA-d) as an internal standard for the accurate quantification of this compound (10-NO₂-OA) in biological matrices using mass spectrometry. Included are detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation, alongside relevant quantitative data and descriptions of the signaling pathways involving this important lipid mediator.

Introduction

This compound is an endogenous, electrophilic fatty acid that acts as a signaling molecule in various physiological and pathophysiological processes. It is formed through the nitration of oleic acid by reactive nitrogen species. Due to its potent anti-inflammatory and cytoprotective effects, there is significant interest in accurately measuring its concentration in biological systems. Stable isotope dilution mass spectrometry using a deuterated internal standard is the gold standard for precise and accurate quantification, as it corrects for sample loss during preparation and variations in instrument response.[1]

Quantitative Data

The following tables summarize reported concentrations of this compound in various biological samples, determined by mass spectrometry.

Table 1: this compound Concentrations in Human Plasma

PopulationConcentration (nM)Analytical MethodReference
Healthy Controls12.6 ± 6.0LC-MS/MS[2]
Ischemic Heart Disease Patients21.7 ± 9.8LC-MS/MS[2]
Healthy Subjects0.96 (median)GC-MS/MS[3]

Table 2: this compound Concentrations in Human and Rat Urine Following Supplementation

SpeciesDoseConcentration (nM)Collection TimeAnalytical MethodReference
Human0.34 mg/kg8.40 ± 3.240-12 hLC-MS/MS[4]
Rat30 mg/kg/day66.88 ± 29.910-6 hLC-MS/MS[4]

Signaling Pathways Involving this compound

This compound exerts its biological effects by modulating several key signaling pathways, primarily through covalent adduction to nucleophilic amino acid residues on target proteins.

10_Nitrooleate_Signaling Signaling Pathways Modulated by this compound NO2OA This compound PPARg PPARγ NO2OA->PPARg Activates Keap1 Keap1 NO2OA->Keap1 Modifies Cysteine Residues IkB IκB NO2OA->IkB Inhibits Degradation Inflammation Inflammation PPARg->Inflammation Inhibits Nrf2 Nrf2 Antioxidant Antioxidant Response Nrf2->Antioxidant Promotes Keap1->Nrf2 Inhibits NFkB NF-κB NFkB->Inflammation Promotes IkB->NFkB Inhibits LCMS_Workflow LC-MS/MS Workflow for this compound Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated Internal Standard Sample->Spike Extract Protein Precipitation & Lipid Extraction Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Data Data Analysis (Peak Area Ratio) MS->Data Quantify Quantification Data->Quantify

References

Application Notes and Protocols for In Vivo Administration of 10-Nitrooleate in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Nitrooleate (10-NO2-OA) is an endogenous, electrophilic fatty acid derivative that has garnered significant interest for its potent anti-inflammatory and cytoprotective properties. It functions as a signaling mediator, primarily through the post-translational modification of key regulatory proteins. These modifications can alter cellular processes, making 10-NO2-OA a promising therapeutic candidate for a variety of inflammatory diseases. This document provides detailed application notes and protocols for the in vivo administration of 10-NO2-OA in various mouse models of disease, based on published research.

Data Presentation: Efficacy of this compound in Murine Disease Models

The following tables summarize the quantitative data from key studies demonstrating the efficacy of 10-NO2-OA in different mouse models.

Table 1: Hypoxia-Induced Pulmonary Hypertension

ParameterControl (Hypoxia)10-NO2-OA TreatmentReference
Right Ventricular Systolic Pressure (RVSP) 41.2 ± 1.8 mmHg30.4 ± 2.5 mmHg[1][2]
Right Ventricular Hypertrophy (RV/LV+S ratio) Significantly increasedSignificantly attenuated[2]
Right Ventricular Fibrosis Significantly increasedMarkedly decreased[1]
Pulmonary Macrophage Infiltration ElevatedDiminished[1][2]

Table 2: LPS-Induced Acute Lung Injury

ParameterControl (LPS)10-NO2-OA Treatment (50 µg, i.t.)Reference
Bronchoalveolar Lavage (BAL) Fluid Protein Significantly increasedSignificantly reduced[3]
Lung Wet/Dry Weight Ratio Significantly increasedSignificantly reduced[3]
BAL Fluid Total Cells Significantly increasedSignificantly reduced[3]
BAL Fluid Neutrophils Significantly increasedSignificantly reduced[3]
Lung Myeloperoxidase (MPO) Activity Significantly increasedSignificantly reduced[3]
Plasma TNF-α Significantly increasedSignificantly reduced[3]
Plasma IL-6 Significantly increasedSignificantly reduced[3]

Table 3: Myocardial Ischemia/Reperfusion Injury

ParameterControl (I/R)10-NO2-OA Treatment (20 nmol/g, i.p.)Reference
Infarct Area / Area at Risk (IA/AAR) 50.1 ± 8.7%27.6 ± 7.9%[4]
Infarct Area / Left Ventricle (IA/LV) 25.8 ± 7.7%14.4 ± 3.9%[4]
Left Ventricular Function Markedly impairedMarkedly preserved[4]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound (Cayman Chemical or equivalent)

  • Dimethyl sulfoxide (DMSO), sterile

  • Ethanol, sterile

  • Polyethylene glycol (PEG), sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol for Intratracheal Administration (based on ALI model): [3]

  • Prepare a stock solution of 10-NO2-OA in a suitable solvent such as ethanol.

  • For a final injection volume of 50 µL containing 50 µg of 10-NO2-OA, dilute the stock solution in a vehicle of 10% DMSO in sterile saline.

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Prepare fresh on the day of the experiment.

Protocol for Intraperitoneal Injection (based on myocardial I/R model): [4]

  • Prepare the vehicle solution of polyethylene glycol and ethanol (e.g., 85:15 v/v).

  • Dissolve the 10-NO2-OA in the vehicle to achieve the desired final concentration for a dose of 20 nmol/g body weight.

  • Vortex the solution until the 10-NO2-OA is fully dissolved.

  • Prepare the solution immediately before administration.

Protocol for Subcutaneous Infusion (general procedure):

  • Dissolve 10-NO2-OA in a biocompatible vehicle suitable for continuous subcutaneous delivery via osmotic minipumps. The choice of vehicle will depend on the specific pump and desired release rate. Common vehicles include PEG or a mixture of solvents.

  • Ensure the final concentration is appropriate for the intended daily dosage and the pump's flow rate over the desired treatment period (e.g., 28 days).[1][2]

  • Follow the manufacturer's instructions for filling and priming the osmotic minipumps.

In Vivo Administration Techniques in Mice

1. Intratracheal Instillation [3][5]

This method is used for direct delivery to the lungs, as in the acute lung injury model.

Materials:

  • Anesthetized mouse

  • Surgical board or restraining stand

  • Light source (e.g., fiber optic)

  • Laryngoscope or otoscope

  • Gel-loading pipette tips or a specialized intratracheal instillation device

  • Microsyringe

Procedure:

  • Anesthetize the mouse using a standard protocol (e.g., ketamine/xylazine i.p. or isoflurane inhalation).

  • Position the anesthetized mouse on a slanted board, typically in a supine position with the head elevated.

  • Gently pull the tongue to the side to visualize the glottis. A light source can be used to transilluminate the trachea.

  • Carefully insert a gel-loading pipette tip or a specialized cannula into the trachea, avoiding the esophagus.

  • Administer the 10-NO2-OA solution (typically 50 µL for a mouse) through the cannula using a microsyringe.[3]

  • Keep the mouse in a vertical position for a few seconds to allow the solution to distribute into the lungs.

  • Monitor the animal during recovery from anesthesia.

2. Intraperitoneal Injection [4]

This is a common route for systemic administration.

Materials:

  • Anesthetized or restrained mouse

  • 25-27 gauge needle

  • 1 mL syringe

Procedure:

  • Properly restrain the mouse, exposing the abdomen.

  • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Insert the needle at a 10-20 degree angle into the peritoneal cavity.

  • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

  • Slowly inject the 10-NO2-OA solution.

  • Withdraw the needle and return the mouse to its cage.

3. Subcutaneous Infusion via Osmotic Minipump [1][2]

This method allows for continuous, long-term administration.

Materials:

  • Anesthetized mouse

  • Surgical instruments (scalpel, forceps)

  • Wound clips or sutures

  • Filled and primed osmotic minipump

Procedure:

  • Anesthetize the mouse.

  • Shave and sterilize the skin on the back, slightly posterior to the scapulae.

  • Make a small incision in the skin.

  • Using blunt dissection, create a subcutaneous pocket large enough to accommodate the minipump.

  • Insert the filled and primed osmotic minipump into the pocket.

  • Close the incision with wound clips or sutures.

  • Monitor the animal for proper recovery and wound healing.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by modulating several key signaling pathways. The following diagrams illustrate these interactions.

NF_kappaB_Pathway Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) IKK Complex IKK Complex Inflammatory Stimuli (LPS, TNF-α)->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression induces 10-NO2-OA 10-NO2-OA 10-NO2-OA->IKK Complex inhibits 10-NO2-OA->NF-κB (p65/p50) inhibits translocation

NF-κB Signaling Inhibition by 10-NO2-OA

Nrf2_Keap1_Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters & promotes degradation Keap1->Nrf2 releases Ubiquitination & Degradation Ubiquitination & Degradation Nrf2->Ubiquitination & Degradation Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element Nucleus->ARE binds to Antioxidant Gene Expression (HO-1, NQO1) Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant Gene Expression (HO-1, NQO1) activates 10-NO2-OA 10-NO2-OA 10-NO2-OA->Keap1 modifies Cys residues

Nrf2/Keap1 Pathway Activation by 10-NO2-OA

PPAR_gamma_Pathway 10-NO2-OA 10-NO2-OA PPARγ PPARγ 10-NO2-OA->PPARγ binds & activates PPARγ/RXR Complex PPARγ/RXR Complex PPARγ->PPARγ/RXR Complex heterodimerizes with RXR RXR RXR RXR->PPARγ/RXR Complex Nucleus Nucleus PPARγ/RXR Complex->Nucleus translocates to NF-κB NF-κB PPARγ/RXR Complex->NF-κB inhibits PPRE Peroxisome Proliferator Response Element Nucleus->PPRE binds to Target Gene Expression Anti-inflammatory & Metabolic Regulation PPRE->Target Gene Expression regulates

PPAR-γ Activation by 10-NO2-OA

Calcineurin_NFAT_Pathway T-Cell Receptor Activation T-Cell Receptor Activation Increased Intracellular Ca2+ Increased Intracellular Ca2+ T-Cell Receptor Activation->Increased Intracellular Ca2+ Calcineurin Calcineurin Increased Intracellular Ca2+->Calcineurin activates NFAT (phosphorylated) NFAT-P (inactive) Calcineurin->NFAT (phosphorylated) dephosphorylates NFAT (dephosphorylated) NFAT (active) NFAT (phosphorylated)->NFAT (dephosphorylated) Nucleus Nucleus NFAT (dephosphorylated)->Nucleus translocates to Pro-inflammatory Gene Expression (IL-2, IFN-γ) Pro-inflammatory Gene Expression (IL-2, IFN-γ) Nucleus->Pro-inflammatory Gene Expression (IL-2, IFN-γ) induces 10-NO2-OA 10-NO2-OA 10-NO2-OA->Calcineurin inhibits by nitroalkylation

Calcineurin/NFAT Pathway Inhibition by 10-NO2-OA

References

Application Notes and Protocols: Preparing 10-Nitrooleate for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Nitrooleate (10-NO2-OA) is an endogenous signaling molecule formed through the nitration of oleic acid by nitric oxide-derived reactive species.[1] As a member of the nitrated fatty acid class, 10-NO2-OA has garnered significant attention for its potent anti-inflammatory and cytoprotective effects.[2] These biological activities are primarily mediated through covalent modification of key signaling proteins, a mechanism known as nitroalkylation, which typically targets nucleophilic cysteine and histidine residues.[1][3][4]

The primary signaling pathways modulated by 10-NO2-OA include the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response.[3][4][5] Additionally, it has been shown to inhibit pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription (STAT).[3][4][6] These pleiotropic effects make 10-NO2-OA a molecule of interest for therapeutic development in diseases with inflammatory and oxidative stress components.[2][7]

These application notes provide detailed protocols for the preparation, handling, and application of 10-NO2-OA in a cell culture setting to ensure reliable and reproducible experimental outcomes.

Properties and Handling of this compound

Proper storage and handling are critical for maintaining the stability and activity of 10-NO2-OA.

Property Information
Formal Name 10-nitro-9E-octadecenoic acid
Molecular Formula C₁₈H₃₃NO₄[8]
Molecular Weight 327.5 g/mol [8]
CAS Number 875685-46-4[8]
Appearance Typically supplied as a solution in ethanol[8]
Storage -20°C[5][8]
Stability ≥ 2 years when stored properly at -20°C[8]

Protocol: Preparation of this compound Stock and Working Solutions

This protocol outlines the preparation of a concentrated stock solution and subsequent dilution to working concentrations for treating cells. All steps should be performed in a sterile environment (e.g., a laminar flow hood).

Materials:

  • This compound (typically in ethanol)

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (200 proof)

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile cell culture medium appropriate for the cell line

  • Calibrated pipettes and sterile tips

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 10 mM):

    • If 10-NO2-OA is received as a pre-made solution (e.g., 500 µg/mL in ethanol), calculate the molarity. For a 500 µg/mL solution, the molarity is approximately 1.53 mM.

    • If a higher concentration stock is needed, the solvent can be evaporated under a gentle stream of nitrogen gas, and the residue can be reconstituted in a minimal volume of sterile DMSO or ethanol.

    • For example, to make a 10 mM stock from a 500 µg sample: add 152.7 µL of DMSO or ethanol.

    • Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store immediately at -20°C.

  • Prepare Intermediate and Working Solutions:

    • On the day of the experiment, thaw one aliquot of the 10 mM stock solution.

    • Perform serial dilutions in sterile cell culture medium to achieve the final desired working concentration. Important: To avoid precipitation and ensure even distribution, add the 10-NO2-OA stock dropwise to the medium while vortexing gently.

    • The final concentration of the vehicle (DMSO or ethanol) in the culture medium should be kept constant across all experimental conditions, including the vehicle control, and should typically not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Vehicle Control:

    • Prepare a vehicle control solution containing the same final concentration of DMSO or ethanol as the 10-NO2-OA-treated samples. This is crucial for distinguishing the effects of 10-NO2-OA from those of the solvent.

Application Notes for Cell Culture Experiments

Parameter Recommendation Rationale & Reference
Vehicle Selection Anhydrous DMSO or EthanolThese are common solvents for lipid-based compounds. A 10% DMSO solution has been used as a vehicle for in vivo administration.[3] For cell culture, the final concentration should be minimized (<0.1%) to avoid toxicity.
Cell Seeding Density Cell-type dependentCells should be in the logarithmic growth phase and at a confluency of 60-80% at the time of treatment to ensure optimal health and responsiveness.
Incubation Time Varies (e.g., 6 to 24 hours)The optimal incubation time depends on the endpoint being measured (e.g., early signaling events vs. changes in protein expression). Time-course experiments are recommended for new model systems. Studies have used incubation times ranging from hours to days.[1][7]
Effective Concentrations of this compound in Cell Culture

The following table summarizes concentrations reported to elicit specific biological responses in various cell lines.

Effect Concentration Range Cell Line Reference
PPARγ Activation0.1 - 5 µMA549 (airway epithelial)[3]
PPARγ Activation (~7-fold)1 µMNot specified[8]
PPARγ Transactivation≥ 0.3 µMMCF-7 (breast cancer)[5]
Nrf2 Transactivation≥ 3 µMMCF-7 (breast cancer)[5]
Adipogenesis Induction3 µM3T3-L1 (preadipocytes)[5][8]
Inhibition of Cytokine mRNA5 - 10 µMHuman T Lymphoblasts[1]
Upregulation of HO-1, Cox-2, hsps5 - 25 µMMouse Keratinocytes[7]

Key Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

10-NO2-OA exerts its effects by modulating several key intracellular signaling pathways.

PPARg_Pathway NO2OA 10-NO2-OA PPARg PPARγ NO2OA->PPARg Activates Complex PPARγ-RXR Heterodimer PPARg->Complex Dimerizes with RXR RXR RXR->Complex Nucleus Nucleus Complex->Nucleus Translocates to PPRE PPRE Nucleus->PPRE Binds AntiInflam Anti-inflammatory Gene Transcription PPRE->AntiInflam Induces

Caption: PPARγ activation pathway by this compound.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates ARE ARE Nrf2_nuc->ARE Binds Antioxidant Antioxidant & Cytoprotective Gene Transcription (e.g., HO-1, NQO1) ARE->Antioxidant Induces NO2OA 10-NO2-OA NO2OA->Keap1_Nrf2 Inhibits Keap1 via Nitroalkylation

Caption: Nrf2-mediated antioxidant response activated by this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for treating cultured cells with 10-NO2-OA and performing downstream analysis.

Experimental_Workflow Start Seed cells in culture plates Incubate1 Incubate (e.g., 24h) to allow attachment and growth Start->Incubate1 Prepare Prepare 10-NO2-OA working solutions and vehicle control Incubate1->Prepare Treat Remove old medium, treat cells with 10-NO2-OA or vehicle Incubate1->Treat Prepare->Treat Incubate2 Incubate for defined period (e.g., 6-24h) Treat->Incubate2 Harvest Harvest cells (Lysis for RNA/Protein, collect supernatant, etc.) Incubate2->Harvest Analysis Downstream Analysis Harvest->Analysis qPCR qRT-PCR Analysis->qPCR WB Western Blot Analysis->WB ELISA ELISA / Reporter Assay Analysis->ELISA

Caption: General workflow for cell culture experiments using this compound.

Experimental Protocols

Protocol 1: Measuring Changes in Gene Expression via quantitative RT-PCR

This protocol is adapted from methodologies used to assess the effect of 10-NO2-OA on inflammatory gene expression.[1][3]

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., A549 epithelial cells or alveolar macrophages) in 6-well plates at a density that will result in ~70-80% confluency at the time of harvest.[3]

    • Allow cells to adhere and grow overnight.

    • Prepare 10-NO2-OA working solutions (e.g., 0.1, 1, 5 µM) and a vehicle control in fresh, serum-appropriate medium.[3]

    • If studying an inflammatory response, pre-treat with an inflammatory stimulus (e.g., LPS) if required by the experimental design.

    • Remove the culture medium and replace it with the medium containing 10-NO2-OA or vehicle.

    • Incubate for the desired time (e.g., 6 hours).

  • RNA Isolation:

    • Wash the cells twice with ice-cold, sterile PBS.

    • Lyse the cells directly in the well using a suitable lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Mini Kit).[3]

    • Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 100-1000 ng of total RNA using a reverse transcription kit (e.g., MultiScribe Reverse Transcriptase) with random and/or oligo(dT) primers.[3]

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions using a suitable SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the genes of interest (e.g., IL-6, TNF-α, PPARγ target genes) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Run the qPCR reaction on a real-time PCR instrument.

    • Analyze the data using the comparative Cq (ΔΔCq) method to determine the fold change in gene expression relative to the vehicle-treated control.

Protocol 2: Assessing Protein Expression and Pathway Activation by Western Blot

This protocol allows for the analysis of changes in protein levels or the phosphorylation state of signaling molecules.

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as described in Protocol 1, Step 1.

  • Protein Lysate Preparation:

    • After treatment, wash cells twice with ice-cold PBS.

    • Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails.[3]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.[3]

    • Transfer the supernatant (total protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., NF-κB p65, HO-1, or phosphorylated forms of signaling proteins) overnight at 4°C.[9]

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Perform densitometric analysis to quantify changes in protein expression.

References

Application Notes and Protocols: 10-Nitrooleate for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the effective concentrations and experimental protocols for the in vitro use of 10-Nitrooleate (10-NO₂-OA), a nitrated fatty acid with significant anti-inflammatory and cytoprotective properties.

Introduction

This compound is an endogenous signaling molecule formed through the reaction of nitric oxide or its derivatives with oleic acid.[1] It functions as a potent electrophile, capable of post-translationally modifying proteins, primarily through Michael addition to cysteine and histidine residues.[1] These modifications can alter protein function and trigger various signaling pathways, making 10-NO₂-OA a molecule of great interest in research fields focusing on inflammation, oxidative stress, and metabolic diseases.[2][3] Key targets of 10-NO₂-OA include Peroxisome Proliferator-Activated Receptor gamma (PPARγ), Kelch-like ECH-associated protein 1 (Keap1), and components of the NF-κB signaling pathway.[1][4]

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound in vitro is highly dependent on the cell type, experimental conditions, and the biological endpoint being measured. The following table summarizes the effective concentrations reported in various studies.

Cell TypeConcentration RangeSpecific ConcentrationBiological EffectCitation(s)
Mouse Keratinocytes5-25 µM10 µMUpregulation of HO-1, hsp27, hsp70, and Cox-2 protein expression.[3]
A549 (Human Airway Epithelial Cells)0.1-5 µM0.1, 1, 5 µMDose-dependent activation of PPARγ.[4]
MCF-7 (Human Breast Cancer Cells)≥ 0.3 µM≥ 0.3 µMTransactivation of PPARγ.[5]
MCF-7 (Human Breast Cancer Cells)≥ 3 µM≥ 3 µMTransactivation of Nrf2.[5]
CV-1 (Monkey Kidney Fibroblast Cells)Concentration-dependentNot specifiedTransactivation of PPARγ, PPARδ, and PPARα.[5]
3T3-L1 (Mouse Preadipocytes)Not specified3 µMInduction of adipogenesis and glucose uptake in differentiated adipocytes.[5][6]
Human T LymphoblastsNot specified5 µMInhibition of IL-2, IFN-γ, and IL-4 mRNA production.[7]
RAW 264.7 (Mouse Macrophages)Not specified1 µMInhibition of LPS-induced pro-inflammatory mediators (TNF-α, IL-6, IL-1β, NO, O₂⁻).[8]
Murine Endothelial MS-1 CellsNot specified1 µMAttenuation of inflammatory responses and inhibition of the endothelial-mesenchymal transition.[9]
THP-1 (Human Monocytes)Not specified1 µMUpregulation of PPARγ reporter genes (FABP4 and CD36).[10]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these interactions.

PPARg_Activation This compound This compound PPARg PPARγ This compound->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to TargetGenes Target Gene Expression (e.g., FABP4, CD36) PPRE->TargetGenes Regulates AntiInflammatory Anti-inflammatory Effects TargetGenes->AntiInflammatory

Diagram 1: PPARγ Activation by this compound.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Modifies Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Sequesters ARE ARE Nrf2->ARE Translocates to Nucleus and Binds AntioxidantGenes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->AntioxidantGenes Regulates Cytoprotection Cytoprotection AntioxidantGenes->Cytoprotection

Diagram 2: Keap1-Nrf2 Pathway Activation by this compound.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory\nStimuli Inflammatory Stimuli IKK IKK Complex Inflammatory\nStimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases ProInflammatoryGenes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->ProInflammatoryGenes Translocates to Nucleus and Binds DNA This compound This compound This compound->IKK Inhibits Phosphorylation This compound->NFkB Directly Modifies p65 Subunit Inflammation Inflammation ProInflammatoryGenes->Inflammation

Diagram 3: Inhibition of NF-κB Signaling by this compound.

Experimental Protocols

The following are generalized protocols for key in vitro experiments involving this compound. Researchers should optimize these protocols for their specific cell types and experimental systems.

This protocol is based on the methodology described for assessing PPARγ activation in A549 airway epithelial cells.[4]

PPARg_Assay_Workflow cluster_prep Cell Preparation and Transfection cluster_treatment Treatment cluster_analysis Analysis A1 Seed A549 cells in appropriate culture plates A2 Transfect cells with a PPAR response element-driven luciferase reporter construct A1->A2 B1 Treat transfected cells with varying concentrations of This compound (0.1, 1, 5 µM) A2->B1 B2 Include a positive control (e.g., Rosiglitazone) and a vehicle control (e.g., DMSO) C1 Incubate for an appropriate duration (e.g., 24 hours) B2->C1 C2 Lyse cells and measure luciferase activity C1->C2 C3 Normalize luciferase activity to a co-transfected control (e.g., Renilla) or total protein C2->C3

Diagram 4: Workflow for PPARγ Reporter Assay.

Materials:

  • A549 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • PPAR response element (PPRE)-luciferase reporter plasmid

  • Transfection reagent

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Positive control (e.g., Rosiglitazone)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed A549 cells in 24- or 48-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Transfect the cells with the PPRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, and 5 µM).[4] Include vehicle and positive controls.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Express the results as fold induction over the vehicle control.

This protocol describes the in vitro polarization of macrophages and the assessment of the anti-inflammatory effects of this compound.[8]

Macrophage_Polarization_Workflow cluster_diff Macrophage Differentiation cluster_polarize Polarization and Treatment cluster_analysis Analysis A1 Isolate bone marrow cells or peritoneal macrophages from mice A2 Differentiate bone marrow cells into macrophages using M-CSF A1->A2 B1 Treat macrophages with this compound (e.g., 1 µM) for a specified pre-incubation time A2->B1 B2 Induce M1 polarization with LPS (e.g., 100 ng/mL) B1->B2 C1 Collect supernatant to measure cytokine levels (e.g., TNF-α, IL-6) by ELISA B2->C1 C2 Harvest cells for RNA extraction and qRT-PCR analysis of M1/M2 marker gene expression C3 Lyse cells for Western blot analysis of signaling proteins (e.g., p-STAT3, p-p65)

Diagram 5: Workflow for Macrophage Polarization and Analysis.

Materials:

  • RAW 264.7 macrophages or primary bone marrow-derived macrophages (BMDMs)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • Lipopolysaccharide (LPS)

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

  • Reagents for RNA extraction and qRT-PCR

  • Antibodies for Western blotting (e.g., phospho-NF-κB p65, total NF-κB p65)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells or differentiate BMDMs in appropriate culture dishes.

  • Pre-treatment: Two hours before stimulation, replace the medium with serum-free medium.[8] Pre-treat the cells with this compound (e.g., 1 µM) for 1-2 hours.

  • M1 Polarization: Induce M1 polarization by adding LPS (e.g., 100 ng/mL) to the culture medium.[8]

  • Incubation: Incubate the cells for a time period appropriate for the desired endpoint (e.g., 6-24 hours for cytokine production, shorter times for signaling pathway analysis).

  • Analysis:

    • Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of pro-inflammatory cytokines using ELISA.

    • Gene Expression Analysis: Isolate total RNA from the cells and perform qRT-PCR to analyze the expression of M1 marker genes (e.g., iNOS, TNF-α) and M2 marker genes (e.g., Arg1, Ym1).

    • Western Blotting: Prepare cell lysates and perform Western blotting to assess the activation of key signaling pathways (e.g., phosphorylation of NF-κB p65).

Conclusion

This compound is a versatile signaling molecule with potent anti-inflammatory and cytoprotective effects in a variety of in vitro models. The effective concentrations typically range from the sub-micromolar to the low micromolar level. The protocols provided herein offer a starting point for researchers investigating the in vitro activities of this compound. It is crucial to empirically determine the optimal concentration and experimental conditions for each specific cell type and biological question.

References

Application Notes and Protocols for 10-Nitrooleate in Sepsis Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 10-Nitrooleate (10-NO2-OA), an endogenous nitro-fatty acid, as a potential therapeutic agent in preclinical animal models of sepsis. The protocols detailed below are based on established methodologies from peer-reviewed scientific literature and are intended to guide researchers in designing and executing their own studies.

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The pathophysiology involves a complex interplay of pro-inflammatory and anti-inflammatory responses. This compound has emerged as a promising signaling molecule with potent anti-inflammatory properties. It is an endogenous electrophilic lipid mediator formed by the reaction of nitric oxide-derived species with oleic acid. Its therapeutic potential in sepsis models stems from its ability to modulate key inflammatory pathways, primarily through the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and subsequent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][2]

Mechanism of Action

This compound exerts its anti-inflammatory effects through multiple mechanisms:

  • PPARγ Agonism: 10-NO2-OA is a potent agonist of PPARγ, a nuclear receptor that plays a critical role in regulating inflammation.[1][2] Activation of PPARγ by 10-NO2-OA leads to the transcriptional repression of pro-inflammatory genes.

  • NF-κB Inhibition: A major downstream effect of PPARγ activation is the inhibition of the NF-κB pathway.[2] NF-κB is a key transcription factor that orchestrates the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. 10-NO2-OA can also directly inhibit NF-κB through post-translational modifications.

  • Nrf2 Activation: Studies have shown that 10-NO2-OA can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[3][4]

  • Inhibition of Neutrophil Chemotaxis: In sepsis, excessive neutrophil migration contributes to tissue damage. 10-NO2-OA has been shown to inhibit the migration of polymorphonuclear neutrophils (PMNs) to the site of inflammation in a PPARγ-dependent manner.[1]

Signaling Pathway

sepsis_signaling cluster_stimulus Sepsis Insult cluster_cell Immune Cell (e.g., Macrophage) LPS LPS / Bacteria TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IκB IκB IKK->IκB Phosphorylates (Inhibits) NFκB NF-κB (p65/p50) IκB->NFκB Sequesters nucleus Nucleus NFκB->nucleus Translocates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines Upregulates Transcription PPARγ PPARγ PPARγ->NFκB Inhibits NO2OA This compound NO2OA->NFκB Directly Inhibits NO2OA->PPARγ Activates experimental_workflow cluster_clp CLP Sepsis Model cluster_lps LPS Endotoxemia Model cluster_ali LPS Acute Lung Injury Model clp_start Induce Sepsis via CLP clp_treat Administer 10-NO2-OA or Vehicle clp_start->clp_treat clp_monitor Monitor Survival and Sepsis Score clp_treat->clp_monitor clp_collect Collect Blood/Tissues for Analysis clp_monitor->clp_collect lps_pre_treat Pre-treat with 10-NO2-OA or Vehicle (e.g., osmotic pump) lps_induce Induce Endotoxemia with LPS (IP) lps_pre_treat->lps_induce lps_monitor Monitor Physiological Parameters lps_induce->lps_monitor lps_collect Collect Blood/Tissues for Analysis lps_monitor->lps_collect ali_induce Induce ALI with LPS (IT) ali_treat Administer 10-NO2-OA or Vehicle (IT) ali_induce->ali_treat ali_collect Collect BAL Fluid and Lung Tissue ali_treat->ali_collect

References

Application of 10-Nitrooleate in Cardiac Ischemia-Reperfusion Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 10-Nitrooleate (10-NO₂-OA), a nitrated fatty acid, in preclinical cardiac ischemia-reperfusion (I/R) injury models. 10-NO₂-OA has emerged as a promising therapeutic agent due to its potent anti-inflammatory and cytoprotective effects. These guidelines are intended to assist researchers in designing and executing robust experiments to evaluate the cardioprotective potential of 10-NO₂-OA.

Introduction

Myocardial ischemia-reperfusion (I/R) injury is a complex pathological process that contributes significantly to the final infarct size following a myocardial infarction, accounting for up to 50% of the total tissue damage.[1] Despite a deep understanding of the underlying mechanisms, effective clinical therapies remain elusive.[1][2] Nitrated fatty acids, such as this compound (OA-NO₂), are endogenously generated signaling molecules that are upregulated during oxidative inflammatory conditions.[1][2][3] Exogenous administration of 10-NO₂-OA has demonstrated significant cardioprotective effects in animal models of cardiac I/R injury.[1][2]

The primary mechanism of action of 10-NO₂-OA involves the modulation of key inflammatory and cell survival pathways. It has been shown to inhibit the activation of the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB), a critical mediator of the inflammatory cascade during I/R.[1][2][4] Additionally, 10-NO₂-OA may exert its protective effects through the activation of other signaling pathways, including the Nrf2/Keap1 system, peroxisome proliferator-activated receptor-gamma (PPAR-γ), and by modulating mitochondrial respiration.[2][4][5][6]

These application notes provide a summary of the quantitative effects of 10-NO₂-OA in cardiac I/R models, detailed experimental protocols for in vivo and ex vivo studies, and visual representations of the key signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of 10-NO₂-OA in cardiac ischemia-reperfusion models.

Table 1: Effect of 10-NO₂-OA on Myocardial Infarct Size and Cardiac Function

ParameterVehicle Control10-NO₂-OA TreatedPercentage ChangeReference
Infarct Area / Area at Risk (IA/AAR, %)50.1 ± 8.727.6 ± 7.945% reduction[1][2]
Infarct Area / Left Ventricle (IA/LV, %)25.8 ± 7.714.4 ± 3.944% reduction[1][2]
Fractional Shortening (%)34.7 ± 5.141.1 ± 4.018% improvement[1]
Left Ventricular End-Diastolic Diameter (LVEDd, mm)3.51 ± 0.233.55 ± 0.20No significant difference[1]
Heart Rate (beats/min)441.9 ± 40.1427.9 ± 80.5No significant difference[1]

Table 2: Effect of 10-NO₂-OA on Inflammatory and Apoptotic Markers

MarkerMeasurementVehicle Control10-NO₂-OA TreatedPercentage ChangeReference
NF-κB p65 ActivationRelative ActivityMarkedly increased post-I/RSignificantly reduced-[1][2]
Myeloperoxidase (MPO)Tissue LevelsElevated post-I/RMarkedly reduced-[3]
Neutrophil InfiltrationIn infarct zoneAbundantMarkedly reduced-[3]
TUNEL-positive nuclei% of total nucleiSignificantly increased post-I/RSignificantly reduced-[1]
Caspase 3 ActivityRelative ActivityIncreased post-I/RSignificantly reduced-[1]
TNF-αSerum LevelsElevated post-I/R--[1]
IL-6Serum LevelsElevated post-I/R--[1]

Experimental Protocols

In Vivo Murine Model of Myocardial Ischemia-Reperfusion

This protocol describes a common in vivo model to induce myocardial infarction in mice and assess the cardioprotective effects of 10-NO₂-OA.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • This compound (OA-NO₂)

  • Vehicle (e.g., 10% DMSO in saline)

  • Anesthetic (e.g., isoflurane)

  • Mechanical ventilator

  • Surgical instruments

  • Suture (e.g., 8-0 silk)

  • Echocardiography system

  • Triphenyltetrazolium chloride (TTC)

  • Evans Blue dye

Procedure:

  • Animal Preparation: Anesthetize the mouse and place it on a heating pad to maintain body temperature. Intubate the mouse and provide mechanical ventilation.

  • Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture. Successful occlusion can be confirmed by the paling of the anterior ventricular wall.

  • Ischemia and Reperfusion: Maintain the LAD occlusion for a period of 30-60 minutes. After the ischemic period, release the ligature to allow for reperfusion. The duration of reperfusion is typically 24 hours for infarct size assessment.

  • 10-NO₂-OA Administration: Administer 10-NO₂-OA (e.g., 20 nmol/g body weight) or vehicle intravenously or intraperitoneally at a specific time point, for example, 15 minutes prior to reperfusion.[1]

  • Assessment of Cardiac Function: Perform transthoracic echocardiography before ischemia and after 24 hours of reperfusion to measure parameters such as fractional shortening and left ventricular end-diastolic diameter.[1]

  • Infarct Size Measurement: After 24 hours of reperfusion, re-occlude the LAD and inject Evans Blue dye intravenously to delineate the area at risk (AAR). Excise the heart, slice it transversely, and incubate the slices in 1% TTC solution. TTC stains viable myocardium red, while the infarcted tissue remains pale. Image the heart slices and quantify the infarct area (IA), AAR, and total left ventricular (LV) area. Calculate the ratios IA/AAR and IA/LV.

Ex Vivo Langendorff Perfused Heart Model

This protocol is suitable for studying the direct effects of 10-NO₂-OA on the heart, independent of systemic influences.

Materials:

  • Rat or mouse heart

  • Langendorff perfusion system

  • Krebs-Henseleit buffer

  • This compound (OA-NO₂)

  • Pressure transducer

  • Data acquisition system

Procedure:

  • Heart Isolation: Anesthetize the animal and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

  • Langendorff Perfusion: Mount the aorta on the cannula of the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.

  • Functional Measurements: Insert a fluid-filled balloon into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.

  • Ischemia-Reperfusion: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes). Following ischemia, restore perfusion to initiate reperfusion (e.g., 60-120 minutes).

  • 10-NO₂-OA Treatment: Infuse 10-NO₂-OA at a specific concentration (e.g., 100 nM) into the perfusate before and/or during reperfusion.[7]

  • Data Analysis: Continuously record cardiac function parameters. The recovery of LVDP during reperfusion is a key indicator of cardioprotection.

Biochemical and Histological Analyses

1. Western Blotting for NF-κB Activation:

  • Homogenize heart tissue samples and extract nuclear proteins.

  • Determine protein concentration using a standard assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody against the p65 subunit of NF-κB.

  • Use a suitable secondary antibody and a chemiluminescence detection system to visualize the protein bands.

2. Myeloperoxidase (MPO) Assay:

  • Homogenize heart tissue samples in a suitable buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Measure MPO activity in the supernatant using a commercially available MPO assay kit.[6]

3. TUNEL Assay for Apoptosis:

  • Fix heart tissue sections in paraffin.

  • Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay using a commercial kit to detect DNA fragmentation, a hallmark of apoptosis.[1]

  • Counterstain with a nuclear stain (e.g., DAPI).

  • Quantify the percentage of TUNEL-positive nuclei using fluorescence microscopy.[1]

4. Caspase 3 Activity Assay:

  • Homogenize heart tissue samples.

  • Measure caspase 3 activity in the tissue lysates using a commercially available colorimetric or fluorometric assay kit.[1]

Visualizations

Signaling Pathways of this compound

IR Ischemia/ Reperfusion ROS ↑ ROS IR->ROS Apoptosis Apoptosis (↑ Caspase 3) IR->Apoptosis NFkB NF-κB Activation ROS->NFkB Inflammation Inflammation (↑ TNFα, IL-6, MPO) NFkB->Inflammation Injury Myocardial Injury (↑ Infarct Size) Inflammation->Injury Apoptosis->Injury NO2OA This compound (OA-NO₂) NO2OA->NFkB Nrf2 Nrf2/Keap1 Activation NO2OA->Nrf2 PPARg PPAR-γ Activation NO2OA->PPARg Mito Mitochondrial Respiration Modulation NO2OA->Mito Protection Cardioprotection (↓ Infarct Size) Nrf2->Protection PPARg->Protection Mito->Protection Protection->Injury

Caption: Signaling pathways of this compound in cardioprotection.

Experimental Workflow for In Vivo Studies

start Start baseline Baseline Echocardiography start->baseline surgery Surgical Preparation (Anesthesia, Ventilation, Thoracotomy) baseline->surgery ischemia LAD Ligation (30-60 min Ischemia) surgery->ischemia treatment 10-NO₂-OA or Vehicle Administration (e.g., 15 min pre-reperfusion) ischemia->treatment reperfusion Reperfusion (24 hours) treatment->reperfusion echo24 24h Echocardiography reperfusion->echo24 harvest Heart Harvesting echo24->harvest infarct Infarct Size Measurement (Evans Blue/TTC Staining) harvest->infarct biochem Biochemical & Histological Analysis (Western, MPO, TUNEL, Caspase) harvest->biochem end End infarct->end biochem->end

Caption: In vivo experimental workflow for 10-NO₂-OA studies.

Experimental Workflow for Ex Vivo Studies

start Start isolation Heart Isolation start->isolation perfusion Langendorff Perfusion (Stabilization) isolation->perfusion ischemia Global Ischemia (e.g., 30 min) perfusion->ischemia treatment 10-NO₂-OA or Vehicle Infusion (pre- and/or during reperfusion) ischemia->treatment reperfusion Reperfusion (e.g., 60-120 min) treatment->reperfusion data Continuous Functional Data Acquisition (LVDP, HR) reperfusion->data end End data->end

Caption: Ex vivo Langendorff perfusion experimental workflow.

References

Troubleshooting & Optimization

10-Nitrooleate solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of 10-nitrooleate in aqueous buffers. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure successful preparation of this compound solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound, a nitrated derivative of oleic acid, is a lipophilic molecule with limited solubility in aqueous buffers. Like other long-chain fatty acids, it is poorly soluble in water.[1] It is, however, soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[2][3][4]

Q2: Can I dissolve this compound directly in aqueous buffers like PBS?

Direct dissolution in aqueous buffers such as Phosphate Buffered Saline (PBS) is challenging and generally not recommended for achieving high concentrations. Oleic acid, the parent compound of this compound, shows a tendency to aggregate at concentrations below 1 µM in phosphate buffer at pH 7.4.[1] It is expected that this compound will exhibit similarly low aqueous solubility. For most applications, a stock solution in an organic solvent is prepared first and then diluted into the aqueous buffer.

Q3: What are the recommended organic solvents for making a stock solution?

Ethanol and DMSO are the most commonly used solvents for preparing stock solutions of this compound.[2][3][4] It is crucial to be mindful of the final concentration of the organic solvent in your experimental system, as it can affect cell viability.[5][6]

Q4: What is the critical micelle concentration (CMC) of this compound?

Q5: How does pH affect the solubility of this compound?

The solubility of fatty acids in aqueous solutions is pH-dependent. At neutral or alkaline pH, the carboxylic acid group is deprotonated, forming a carboxylate salt which is more water-soluble than the protonated form. Therefore, increasing the pH of the buffer can enhance the solubility of this compound. However, even in its salt form, the long hydrocarbon chain limits its solubility in aqueous media.

Solubility Data

The following table summarizes the available solubility data for this compound. Note that quantitative data in aqueous buffers is scarce due to the compound's low solubility.

SolventConcentrationTemperatureNotesSource
Ethanol1 mg/mLNot SpecifiedClear solution[2][3][8][9]
Ethanol0.1 - 1 mg/mLNot SpecifiedFor a 1:1 mixture of 9- and this compound[10]
DMSONot SpecifiedNot SpecifiedUsed as a co-solvent for in vivo studies[11]
Phosphate Buffer (pH 7.4)< 1 µM (estimated)37°CBased on data for oleic acid, which aggregates at this concentration.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Ethanol

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in ethanol.

Materials:

  • This compound (solid)

  • Anhydrous ethanol (200 proof)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weigh the desired amount of this compound in a sterile container.

  • Add the appropriate volume of anhydrous ethanol to achieve a final concentration of 1 mg/mL.

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.[2]

  • To aid dissolution, the tube may be gently warmed to 37°C and sonicated for a short period.[8]

  • Store the stock solution at -20°C for long-term storage.[8][9] It is recommended to store in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer using an Ethanol Stock

This protocol details the dilution of the ethanol stock solution into an aqueous buffer for cell culture or other in vitro assays.

Materials:

  • This compound stock solution in ethanol (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile polypropylene tubes

Procedure:

  • Warm the desired aqueous buffer to 37°C.

  • In a sterile tube, add the required volume of the aqueous buffer.

  • While gently vortexing the buffer, add the desired volume of the this compound ethanol stock solution dropwise to the buffer. This rapid mixing helps to disperse the compound and prevent immediate precipitation.

  • Ensure the final concentration of ethanol in the working solution is low (typically <0.5%) to minimize solvent toxicity to cells.[5][6]

  • Use the freshly prepared working solution immediately for your experiment.

Note on using Bovine Serum Albumin (BSA): For cell culture experiments, it is common practice to complex fatty acids with fatty acid-free BSA to improve their stability and delivery to cells. This can be achieved by adding the this compound stock solution to a pre-warmed solution of BSA in your buffer or medium, followed by a short incubation period (e.g., 15-30 minutes at 37°C) with gentle agitation.[6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms when diluting the stock solution into aqueous buffer. The concentration of this compound exceeds its solubility limit in the aqueous buffer.- Increase the volume of the aqueous buffer to further dilute the compound.- Increase the final concentration of the co-solvent (e.g., ethanol or DMSO), but be mindful of its potential effects on your experimental system.- Add fatty acid-free BSA to the aqueous buffer before adding the this compound stock to help solubilize and stabilize the compound.
The solid this compound is difficult to dissolve in the organic solvent. The solvent may not be of high purity (e.g., contains water). The compound may have been stored improperly.- Use anhydrous (200 proof) ethanol or high-purity DMSO.- Gently warm the solution to 37°C and sonicate for a few minutes.[8]
Inconsistent experimental results. The this compound solution may not be stable over time, leading to degradation or aggregation. The working solution was not freshly prepared.- Always prepare fresh working solutions of this compound in aqueous buffers immediately before use.- Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8]
Cell toxicity observed at low concentrations of this compound. The toxicity may be due to the organic solvent used for the stock solution.- Prepare a vehicle control containing the same final concentration of the organic solvent (e.g., ethanol or DMSO) as in your experimental samples to assess solvent toxicity.- Reduce the final concentration of the organic solvent in your working solution to a non-toxic level (typically <0.5%).

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound is known to exert its biological effects through the modulation of key signaling pathways, primarily by activating Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][10]

PPARg_Signaling cluster_nucleus Nucleus NO2OA This compound PPARg PPARγ NO2OA->PPARg Binds & Activates Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Binds Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Nucleus Nucleus

This compound activation of the PPARγ signaling pathway.

Nrf2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NO2OA This compound Keap1 Keap1 NO2OA->Keap1 Modifies Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Ubiquitination Ub Ubiquitin Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation Maf sMaf Nrf2_n->Maf Heterodimerizes ARE ARE Nrf2_n->ARE Binds Maf->ARE Binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

This compound activation of the Nrf2 signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for preparing and using this compound in a typical cell-based experiment.

Experimental_Workflow start Start prep_stock Prepare 1 mg/mL This compound Stock in Anhydrous Ethanol start->prep_stock store_stock Store Stock Solution at -20°C in Aliquots prep_stock->store_stock prep_working Prepare Fresh Working Solution in Pre-warmed Aqueous Buffer (with or without BSA) store_stock->prep_working treat_cells Treat Cells or System with Working Solution prep_working->treat_cells assay Perform Downstream Assays (e.g., Western Blot, qPCR, etc.) treat_cells->assay end End assay->end

General experimental workflow for using this compound.

References

Technical Support Center: Enhancing 10-Nitrooleate Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 10-Nitrooleate (10-NO2-OA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on improving the bioavailability of this promising therapeutic compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the in vivo bioavailability of this compound?

A1: The primary challenges in achieving optimal in vivo bioavailability of this compound include its chemical instability, rapid metabolism, and potential for non-specific adduction to proteins.[1][2] Free 10-NO2-OA is susceptible to degradation in aqueous and acidic environments.[1] Furthermore, once in circulation, it can be rapidly metabolized through pathways such as β-oxidation or incorporated into complex lipids.[2] Its electrophilic nature also leads to covalent adduction to proteins, which can be a mechanism of action but also contributes to its clearance.[2]

Q2: What are the recommended administration routes for in vivo studies with this compound?

A2: The choice of administration route depends on the specific research question and experimental model.

  • Oral Gavage: Suitable for evaluating the potential of oral formulations. However, the acidic environment of the stomach can pose a stability challenge for free 10-NO2-OA.[1] Formulations that protect the compound in the stomach are recommended.

  • Intravenous (IV) Injection: Bypasses first-pass metabolism and ensures direct entry into the systemic circulation, providing a clearer pharmacokinetic profile. This route is often used to assess the compound's intrinsic activity.

  • Intratracheal Administration: For studies focusing on lung-specific diseases, direct delivery to the lungs can maximize local concentrations and effects.[3]

  • Subcutaneous Implantation: Micro-osmotic pumps can be used for continuous, long-term delivery of 10-NO2-OA, maintaining steady-state concentrations.

Q3: How can I improve the oral bioavailability of this compound?

A3: Formulating this compound into lipid-based delivery systems is a key strategy to enhance its oral bioavailability. These formulations can protect the compound from degradation in the gastrointestinal tract and facilitate its absorption.[1]

  • Lipid Nanoparticles (LNPs): Encapsulating 10-NO2-OA in LNPs can improve its stability and facilitate transport across the intestinal epithelium.

  • Cubosomes: These are self-assembled liquid crystalline particles that have been shown to significantly increase the stability of nitro-oleic acid.[1]

  • Emulsions and Micellar Formulations: These can improve the solubility and absorption of lipophilic compounds like 10-NO2-OA.

Q4: What are the key signaling pathways activated by this compound?

A4: this compound exerts its biological effects primarily through the activation of two key signaling pathways:

  • Keap1-Nrf2 Pathway: 10-NO2-OA is an electrophile that can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. Nrf2 then activates the transcription of antioxidant and cytoprotective genes.[4]

  • Peroxisome Proliferator-Activated Receptor γ (PPARγ) Pathway: 10-NO2-OA is a potent agonist of PPARγ, a nuclear receptor that plays a crucial role in regulating inflammation, metabolism, and cell differentiation.[5]

Troubleshooting Guides

Issue 1: Low or Variable Plasma Concentrations of this compound After Oral Administration
Potential Cause Troubleshooting Step
Degradation in Gastric Acid Formulate 10-NO2-OA in an enteric-coated capsule or a lipid-based nanoparticle system to protect it from the low pH of the stomach.[1]
Rapid First-Pass Metabolism Consider co-administration with an inhibitor of relevant metabolic enzymes (requires pilot studies to identify key enzymes). Alternatively, explore parenteral routes of administration to bypass the liver initially.
Poor Absorption from the Gut Utilize lipid-based formulations such as nanoemulsions, liposomes, or cubosomes to enhance solubility and facilitate absorption across the intestinal wall.[1]
Inconsistent Dosing Technique Ensure proper oral gavage technique to minimize stress to the animal and ensure the full dose is delivered to the stomach. Refer to the detailed oral gavage protocol below.
Issue 2: Rapid Clearance of this compound After Intravenous Injection
Potential Cause Troubleshooting Step
Rapid Metabolism Investigate the metabolic profile of 10-NO2-OA in your animal model to identify major metabolites. This can be achieved through LC-MS/MS analysis of plasma and urine samples.[2]
Non-specific Protein Binding and Adduction Formulating 10-NO2-OA in a delivery system like lipid nanoparticles can shield it from immediate interaction with plasma proteins.
Renal Clearance Analyze urine for the presence of 10-NO2-OA and its metabolites to determine the extent of renal excretion.
Issue 3: Inconsistent or Unexpected Biological Effects in an In Vivo Model
Potential Cause Troubleshooting Step
Formulation Instability Prepare formulations fresh before each experiment. For lipid-based formulations, characterize particle size and stability over the duration of the experiment. Cubosomal preparations have been shown to enhance the stability of nitro-oleic acid for extended periods.[1]
Off-Target Effects Confirm the engagement of the intended signaling pathway (e.g., Nrf2 or PPARγ) by measuring downstream markers in your target tissue.
Dose-Response Relationship Perform a dose-escalation study to determine the optimal therapeutic window for 10-NO2-OA in your specific model.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of an Oral this compound Formulation (CXA-10) in Humans
DoseCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)
25 mgQuantifiable concentrations were limited--
150 mg0.54 ± 0.274.03.1 ± 1.5
450 mg1.1 ± 0.66.08.2 ± 4.1

Data adapted from a clinical trial of CXA-10, an oral formulation of 10-nitro-9(E)-octadec-9-enoic acid. Note: More extensive comparative studies between different formulations (e.g., simple solutions vs. lipid nanoparticles) in preclinical models are needed to provide a comprehensive pharmacokinetic profile.

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound Formulation in Mice

Materials:

  • This compound formulation (e.g., dissolved in a suitable vehicle like corn oil, or as a lipid nanoparticle suspension)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Animal Preparation: Acclimatize mice to handling for several days before the experiment. Fasting for 4-6 hours prior to dosing may be necessary depending on the formulation to ensure an empty stomach, but this should be justified in the experimental protocol.

  • Dose Calculation: Weigh each mouse accurately on the day of dosing. Calculate the exact volume of the 10-NO2-OA formulation to be administered based on the mouse's body weight and the desired dose.

  • Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. The body should be held in a vertical position.

  • Gavage Needle Insertion: Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib). Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube as it enters the esophagus. Do not force the needle.

  • Dose Administration: Once the needle is correctly positioned in the stomach, slowly administer the formulation.

  • Needle Removal: Gently and slowly withdraw the gavage needle.

  • Monitoring: Monitor the mouse for at least 15 minutes post-gavage for any signs of distress, such as difficulty breathing or leakage of the formulation from the nose or mouth.

Protocol 2: Intravenous (Tail Vein) Injection of this compound Formulation in Mice

Materials:

  • This compound formulation (sterile and suitable for intravenous injection, e.g., dissolved in a vehicle like 10% DMSO in saline, or as a sterile lipid nanoparticle suspension)

  • 27-30 gauge needles

  • 1 mL syringes

  • Mouse restrainer

  • Heat lamp or warming pad

  • 70% ethanol

Procedure:

  • Animal Preparation: Place the mouse in a restrainer, allowing the tail to be accessible.

  • Vasodilation: Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins, making them more visible and easier to access.

  • Tail Disinfection: Clean the tail with a 70% ethanol wipe.

  • Needle Insertion: Position the needle with the bevel facing up, almost parallel to the tail vein. Insert the needle into the distal third of the tail. A successful insertion is often indicated by a flash of blood in the needle hub.

  • Injection: Slowly inject the 10-NO2-OA formulation. Observe for any swelling at the injection site, which would indicate a subcutaneous injection. If this occurs, withdraw the needle and attempt a more proximal injection site.

  • Needle Removal and Hemostasis: After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_administration In Vivo Administration cluster_analysis Pharmacokinetic & Pharmacodynamic Analysis 10_NO2_OA This compound Vehicle Vehicle Selection (e.g., Corn Oil, 10% DMSO) 10_NO2_OA->Vehicle Dissolution LNP Lipid Nanoparticle Formulation 10_NO2_OA->LNP Encapsulation Oral_Gavage Oral Gavage Vehicle->Oral_Gavage IV_Injection Intravenous Injection Vehicle->IV_Injection LNP->Oral_Gavage LNP->IV_Injection Blood_Sampling Blood Sampling (Time Points) Oral_Gavage->Blood_Sampling IV_Injection->Blood_Sampling LC_MS LC-MS/MS Analysis (Plasma/Tissue Concentration) Blood_Sampling->LC_MS Tissue_Harvesting Tissue Harvesting Tissue_Harvesting->LC_MS Western_Blot Western Blot/qPCR (Target Engagement) Tissue_Harvesting->Western_Blot PK_Parameters Pharmacokinetic Parameters LC_MS->PK_Parameters Calculate Cmax, Tmax, AUC PD_Assessment Pharmacodynamic Assessment Western_Blot->PD_Assessment Assess Protein/Gene Expression

Experimental workflow for in vivo studies of this compound.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10_NO2_OA This compound Keap1 Keap1 10_NO2_OA->Keap1 Cysteine Adduction (Inactivation) Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 sMaf sMaf Nrf2_n->sMaf Heterodimerization ARE Antioxidant Response Element (ARE) sMaf->ARE Binds to Target_Genes Target Gene Expression (e.g., HO-1, NQO1) ARE->Target_Genes Activates Transcription

Activation of the Keap1-Nrf2 signaling pathway by this compound.

PPARg_Pathway cluster_extracellular Extracellular cluster_cytoplasm_nucleus Cytoplasm & Nucleus 10_NO2_OA_ex This compound 10_NO2_OA_in This compound 10_NO2_OA_ex->10_NO2_OA_in Cellular Uptake PPARg PPARγ 10_NO2_OA_in->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerization Coactivators Coactivators PPARg->Coactivators Recruits Corepressors Corepressors PPARg->Corepressors Releases PPRE Peroxisome Proliferator Response Element (PPRE) RXR->PPRE Binds to Target_Genes_PPAR Target Gene Expression (e.g., CD36, FABP4) PPRE->Target_Genes_PPAR Regulates Transcription

Activation of the PPARγ signaling pathway by this compound.

References

10-Nitrooleate stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 10-Nitrooleate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term stability, this compound should be stored at -20°C.[1] When stored under these conditions, it is stable for at least two years.[1][2] Suppliers often ship the compound on wet or blue ice to maintain this temperature during transit.

Q2: In what form is this compound typically supplied?

A2: this compound is commonly supplied as a solution in ethanol.[1] The concentration of these solutions can vary by supplier.

Q3: What are the main biological activities of this compound?

A3: this compound is a potent anti-inflammatory agent.[3][4] It is an endogenous ligand and agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][4] Its anti-inflammatory effects are also mediated through the inhibition of the NF-κB signaling pathway and activation of the Nrf2 antioxidant response.[3][4]

Q4: Can this compound release nitric oxide (NO)?

A4: Yes, this compound can be metabolized to release nitric oxide, which contributes to its biological effects.[1][2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent experimental results Degradation of this compound due to improper storage or handling.Ensure the compound is stored at -20°C and protected from light. Prepare fresh working solutions for each experiment from a stock solution stored under recommended conditions.
Precipitation of this compound in aqueous media.This compound has limited solubility in aqueous solutions. When preparing working solutions in cell culture media, ensure the final concentration of the organic solvent (e.g., ethanol or DMSO) is low and compatible with your cell type. It is recommended to add the this compound stock solution to the media with gentle vortexing to ensure proper mixing.
Low or no observable biological effect Insufficient concentration of this compound reaching the cells.Verify the concentration of your stock solution. When preparing working solutions, perform serial dilutions to ensure accuracy. Consider the possibility of the compound binding to plasticware; pre-coating tubes with a blocking agent like bovine serum albumin (BSA) may help in some applications.
Cell-specific differences in response.The response to this compound can be cell-type dependent. Titrate the concentration of this compound to determine the optimal working concentration for your specific cell line and experimental endpoint.
Cell toxicity observed High concentration of the solvent (e.g., ethanol, DMSO) in the final culture medium.Prepare a vehicle control with the same final concentration of the solvent to assess its effect on cell viability. Aim to keep the final solvent concentration below 0.5% (v/v), or a level that has been shown to be non-toxic to your cells.
Intrinsic toxicity of this compound at high concentrations.Perform a dose-response curve to determine the optimal, non-toxic working concentration range for your experiments.

Stability and Storage Conditions

Proper storage and handling are critical for maintaining the integrity and activity of this compound.

Parameter Condition Stability Recommendation
Temperature -20°C≥ 2 years[1][2]Store this compound, especially stock solutions in organic solvents, at -20°C for long-term storage.
4°CNot recommended for long-term storage.For short-term storage of working solutions (e.g., during an experiment), keep on ice or at 4°C and use within the same day.
Room TemperatureLimited stability.Avoid prolonged storage at room temperature.
Solvent EthanolStableThis compound is often supplied in ethanol. This is a suitable solvent for preparing stock solutions.
DMSOGenerally stableDMSO is another common solvent for preparing stock solutions of lipophilic compounds.
pH Neutral to slightly acidicGenerally stableFor in vitro experiments, maintain the pH of the culture medium within the physiological range (pH 7.2-7.4). Extreme pH values should be avoided.
Light Exposure SensitivePotential for degradation.Store stock solutions in amber vials or protect from light by wrapping containers in aluminum foil.[5] Minimize exposure of working solutions to direct light.
Air Exposure Sensitive to oxidationPotential for degradation.For long-term storage, it is advisable to overlay the solution with an inert gas like argon or nitrogen before sealing the container. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

    • This compound (as supplied)

    • Anhydrous ethanol or DMSO

    • Sterile, amber microcentrifuge tubes or glass vials

  • Procedure:

    • If this compound is supplied as a solid, carefully weigh the desired amount in a sterile environment.

    • If supplied as a solution in a sealed ampule, carefully open the ampule.

    • Dissolve the this compound in anhydrous ethanol or DMSO to a desired stock concentration (e.g., 10 mM). Ensure the compound is fully dissolved by gentle vortexing.

    • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes or glass vials to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C.

Preparation of Working Solutions for Cell Culture
  • Materials:

    • This compound stock solution (e.g., 10 mM in ethanol or DMSO)

    • Pre-warmed sterile cell culture medium

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature, protected from light.

    • Perform serial dilutions of the stock solution in fresh, sterile cell culture medium to achieve the desired final concentration.

    • Important: To avoid precipitation, add the this compound stock solution to the culture medium while gently vortexing or pipetting up and down. Do not add the medium directly to the concentrated stock.

    • Ensure the final concentration of the organic solvent in the cell culture medium is minimal (typically <0.5% v/v) and non-toxic to the cells. Always include a vehicle control (medium with the same final concentration of solvent) in your experiments.

    • Use the freshly prepared working solution immediately.

Signaling Pathways and Logical Relationships

This compound Formation and Degradation Overview

G Figure 1. Simplified Overview of this compound Formation and Metabolism. OleicAcid Oleic Acid Nitrooleate This compound (10-NO2-OA) OleicAcid->Nitrooleate NitratingAgents Nitrating Agents (e.g., NO2, Peroxynitrite) NitratingAgents->Nitrooleate Nitration Metabolism Metabolism (β-oxidation, ω-carboxylation) Nitrooleate->Metabolism Conjugation Conjugation (e.g., N-acetylcysteine, Taurine) Nitrooleate->Conjugation Excretion Excretion Products (e.g., 4-nitro-octanedioic acid) Metabolism->Excretion Conjugation->Excretion

Caption: Simplified overview of this compound formation and metabolism.

Experimental Workflow for In Vitro Cell-Based Assays

G Figure 2. General Workflow for In Vitro Experiments with this compound. StockPrep Prepare this compound Stock Solution (-20°C) WorkingSol Prepare Fresh Working Solutions in Media StockPrep->WorkingSol Treatment Treat Cells with This compound and Controls WorkingSol->Treatment CellCulture Cell Seeding and Culture CellCulture->Treatment Incubation Incubate for Desired Time Treatment->Incubation Analysis Endpoint Analysis (e.g., qPCR, Western Blot, ELISA) Incubation->Analysis

Caption: General workflow for in vitro experiments with this compound.

This compound Signaling Pathway

G Figure 3. Key Signaling Pathways Modulated by this compound. NO2OA This compound PPARg PPARγ NO2OA->PPARg Activates NFkB NF-κB NO2OA->NFkB Inhibits Nrf2 Nrf2 NO2OA->Nrf2 Activates AntiInflammatory Anti-inflammatory Gene Expression PPARg->AntiInflammatory ProInflammatory Pro-inflammatory Gene Expression NFkB->ProInflammatory Antioxidant Antioxidant Response Element (ARE) Activation Nrf2->Antioxidant

Caption: Key signaling pathways modulated by this compound.

References

preventing degradation of 10-Nitrooleate in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 10-Nitrooleate (10-NO2-OA) in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound is typically supplied as a solution in an organic solvent, such as ethanol. For long-term storage, it should be kept at -20°C.[1] Under these conditions, it is reported to be stable for at least two years.[1] Vials should be tightly sealed to prevent solvent evaporation and exposure to air and light.

Q2: Is this compound sensitive to light?

A2: Yes, nitro-fatty acids can be sensitive to light.[2] It is recommended to handle this compound solutions in a dark or amber-colored vial and to minimize exposure to direct light during experimental procedures.

Q3: What is the stability of this compound in aqueous solutions like buffers or cell culture media?

A3: this compound is susceptible to degradation in aqueous environments. One study observed an approximately 80% decrease in this compound levels in an aqueous environment at pH 7.4 after 24 hours.[3] Its stability is influenced by pH, with degradation likely to be more rapid at neutral to alkaline pH.

Q4: Can I use standard cell culture media, like DMEM with 10% Fetal Bovine Serum (FBS), for my experiments with this compound?

A4: Yes, but with caution. Cell culture media supplemented with FBS contains a high concentration of proteins (like albumin) and other nucleophiles (e.g., free thiols from amino acids like cysteine) that can react with this compound via Michael addition.[3][4] This reaction leads to the formation of covalent adducts, effectively reducing the concentration of free, active this compound.

Q5: What are the primary degradation pathways for this compound in experimental setups?

A5: The primary pathways for the loss of active this compound in experimental setups are:

  • Michael Addition: Covalent adduction to nucleophiles, particularly the thiol groups of cysteine residues in proteins and small molecules like glutathione.[4]

  • Metabolism (in cell-based assays): Cellular enzymes can metabolize this compound through pathways such as β-oxidation and saturation of the double bond.

  • Hydrolysis and other reactions in aqueous media: The nitroalkene moiety is reactive and can undergo degradation in aqueous solutions, a process that can be pH-dependent.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or no biological effect of this compound. 1. Degradation of stock solution: Improper storage (e.g., exposure to light, frequent freeze-thaw cycles). 2. Degradation in experimental medium: Reaction with components in the cell culture medium (e.g., serum proteins, thiols). 3. Low effective concentration: The actual concentration of free this compound is much lower than the nominal concentration due to adduction to proteins.1. Aliquot the stock solution upon receipt to minimize freeze-thaw cycles. Store at -20°C in amber vials. 2. Prepare fresh dilutions of this compound in your experimental medium immediately before use. Minimize the pre-incubation time of this compound in the medium before adding it to the cells. 3. Consider using serum-free or low-serum media for the duration of the treatment if your experimental design allows. If serum is necessary, be aware that the effective concentration will be lower than the calculated concentration. You may need to perform dose-response experiments to determine the optimal concentration for your specific setup.
High variability between replicate experiments. 1. Inconsistent handling of this compound: Differences in incubation times, light exposure, or preparation of working solutions. 2. Batch-to-batch variation in serum: Different lots of FBS can have varying levels of nucleophiles, leading to different rates of this compound adduction.1. Standardize your experimental protocol for handling this compound. Ensure consistent timing for all steps, from dilution to addition to cells. Protect solutions from light at all times. 2. If possible, use the same batch of FBS for a series of related experiments.
Difficulty in detecting this compound or its metabolites by analytical methods (e.g., LC-MS/MS). 1. Low recovery during sample preparation: Adsorption to plasticware or inefficient extraction from the complex matrix of cell culture medium or cell lysates. 2. Degradation during sample processing: Instability of the analyte during extraction and storage.1. Use low-protein-binding tubes and pipette tips. Optimize your extraction protocol; a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances and enrich for the analyte. 2. Keep samples on ice or at 4°C during processing. Analyze samples as quickly as possible after preparation. If storage is necessary, store extracts at -80°C. The use of an internal standard (e.g., deuterated this compound) is highly recommended for accurate quantification.[5]

Quantitative Data Summary

Parameter Condition Observation Reference
Stability in Aqueous Solution pH 7.4~80% decrease after 24 hours[3]
Long-term Storage Stability In ethanol at -20°CStable for ≥ 2 years[1]

Experimental Protocols

Protocol 1: Best Practices for Handling this compound in Cell Culture

This protocol provides a general guideline for minimizing the degradation of this compound in typical cell culture experiments.

1. Preparation of Stock Solution:

  • Upon receiving this compound (typically in an organic solvent like ethanol), briefly centrifuge the vial to ensure the entire contents are at the bottom.

  • Prepare aliquots of the stock solution in amber-colored, tightly sealed vials to minimize exposure to light and air, and to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

2. Preparation of Working Solution and Treatment of Cells:

  • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature, protected from light.

  • Dilute the stock solution to the final desired concentration directly in the cell culture medium immediately before adding it to the cells. To ensure rapid and uniform mixing, it is advisable to first prepare an intermediate dilution in a small volume of medium, and then add this to the main culture volume.

  • If using serum-containing medium, be aware that a significant portion of the this compound will likely bind to albumin and other proteins.[3][4] The effective concentration of free this compound will be lower than the nominal concentration.

  • For experiments where the interaction with serum components is a concern, consider using serum-free or reduced-serum medium for the duration of the this compound treatment. If this is not possible, maintain a consistent serum concentration across all experiments.

  • Minimize the time between the preparation of the final working solution and its addition to the cells.

3. Incubation:

  • During incubation, protect the cell culture plates or flasks from direct light by, for example, wrapping them in aluminum foil or using an incubator with the light turned off.

Protocol 2: General Procedure for Quantification of this compound in Cell Culture Media by LC-MS/MS

This protocol outlines the general steps for the analysis of this compound in cell culture media. Method optimization and validation are crucial for accurate results.

1. Sample Collection:

  • At the end of the experimental treatment, collect the cell culture medium into low-protein-binding tubes.

  • Centrifuge the medium at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells or debris.

  • Transfer the supernatant to a new tube. At this point, samples can be processed immediately or stored at -80°C.

2. Sample Preparation (Extraction):

  • Spike the samples with a known amount of a suitable internal standard (e.g., deuterated this compound, if available).

  • Perform a liquid-liquid extraction. A common method is to add 2-3 volumes of an organic solvent (e.g., ethyl acetate or a mixture of hexane and isopropanol) to the medium.

  • Vortex the mixture vigorously and then centrifuge to separate the aqueous and organic phases.

  • Carefully collect the organic phase (top layer) containing the lipids, including this compound.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume of the mobile phase used for the LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Use a reverse-phase C18 column suitable for lipid analysis.

  • The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of an additive like formic acid to improve ionization.

  • The mass spectrometer should be operated in negative ion mode.

  • Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock This compound Stock (-20°C, dark) aliquot Aliquot Stock stock->aliquot Minimize freeze-thaw working Prepare Working Solution (in media, fresh) aliquot->working Use fresh aliquot treat Treat Cells working->treat Immediate use incubate Incubate (protect from light) treat->incubate collect Collect Media incubate->collect extract Extract 10-NO2-OA collect->extract lcms LC-MS/MS Analysis extract->lcms degradation_pathways cluster_degradation Degradation/Inactivation Pathways cluster_products Products NO2OA This compound (Active) adduction Michael Addition (e.g., with Protein-SH) NO2OA->adduction Nucleophilic attack metabolism Cellular Metabolism (e.g., β-oxidation) NO2OA->metabolism Enzymatic conversion aqueous_deg Aqueous Degradation (pH, light dependent) NO2OA->aqueous_deg Hydrolysis, etc. protein_adduct Protein Adducts (Inactive) adduction->protein_adduct metabolites Metabolites (Inactive) metabolism->metabolites deg_products Degradation Products (Inactive) aqueous_deg->deg_products

References

Technical Support Center: Optimizing 10-Nitrooleate Dosage for Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing 10-Nitrooleate (10-NO2-OA) dosage in anti-inflammatory experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the recommended starting concentration range for 10-NO2-OA in in vitro anti-inflammatory studies?

A1: The effective concentration of 10-NO2-OA can vary depending on the cell type and the inflammatory stimulus used. Based on published studies, a good starting point for in vitro experiments is between 0.1 µM and 10 µM.[1][2][3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental model.

Troubleshooting:

  • Issue: No anti-inflammatory effect is observed.

    • Solution: The concentration of 10-NO2-OA may be too low. Try increasing the concentration in a stepwise manner (e.g., 1 µM, 5 µM, 10 µM). Also, ensure the inflammatory stimulus is potent enough to induce a measurable response.

  • Issue: Cell death or cytotoxicity is observed.

    • Solution: The concentration of 10-NO2-OA may be too high. It is essential to perform a cytotoxicity assay, such as an MTT or LDH assay, to determine the non-toxic concentration range for your specific cell line. Concentrations up to 5 µM have been shown to be non-cytotoxic in some cell lines.[4]

Q2: How do I determine the optimal 10-NO2-OA dosage for in vivo studies?

A2: In vivo dosage of 10-NO2-OA depends on the animal model, the route of administration, and the target tissue. A previously reported effective dose in a murine model of acute lung injury was 50 µg administered intratracheally.[1] For renal ischemia-reperfusion injury in mice, a dose of 500 µg/kg every six hours for 24 hours has been used.[5] It is recommended to conduct a pilot study with a range of doses to determine the most effective and non-toxic dose for your specific model.

Troubleshooting:

  • Issue: Lack of therapeutic effect in the animal model.

    • Solution: The dose may be insufficient to reach the target tissue at a therapeutic concentration. Consider increasing the dose or exploring different routes of administration (e.g., intravenous, intraperitoneal) to improve bioavailability.

  • Issue: Adverse effects or toxicity are observed in the animals.

    • Solution: The dose is likely too high. Reduce the dosage and carefully monitor the animals for any signs of toxicity. It is also important to consider the vehicle used for delivery, as it can also contribute to adverse effects. A common vehicle is 10% DMSO.[1]

Q3: What are the key signaling pathways modulated by 10-NO2-OA that I should investigate?

A3: 10-NO2-OA exerts its anti-inflammatory effects by modulating several key signaling pathways. The primary pathways to investigate are:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): 10-NO2-OA has been shown to inhibit the activation of NF-κB, a central regulator of inflammation.[1][4][6] This can be assessed by measuring the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

  • PPAR-γ (Peroxisome Proliferator-Activated Receptor-gamma): 10-NO2-OA is a known agonist of PPAR-γ, a nuclear receptor with anti-inflammatory properties.[1][6][7][8] PPAR-γ activation can be measured using reporter gene assays or by assessing the expression of PPAR-γ target genes.

  • Nrf2 (Nuclear factor erythroid 2-related factor 2): 10-NO2-OA can activate the Nrf2 antioxidant response pathway, which helps to mitigate oxidative stress associated with inflammation.[1][6] Nrf2 activation can be determined by measuring its nuclear translocation and the expression of its target genes, such as heme oxygenase-1 (HO-1).

Q4: Which inflammatory markers should I measure to assess the anti-inflammatory effects of 10-NO2-OA?

A4: To evaluate the efficacy of 10-NO2-OA, a panel of inflammatory markers should be measured. These can include:

  • Pro-inflammatory Cytokines: TNF-α, IL-6, and IL-1β are key cytokines that drive inflammation and are often suppressed by 10-NO2-OA.[1][2]

  • Chemokines: Chemokines like KC (keratinocyte chemoattractant) and MIP-2 (macrophage inflammatory protein-2) in mice, which are responsible for recruiting neutrophils to the site of inflammation, are relevant markers.[1]

  • Inflammatory Enzymes: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are often upregulated during inflammation and can be inhibited by 10-NO2-OA.[2][3]

  • Cellular Infiltration: In animal models, assessing the infiltration of inflammatory cells, such as neutrophils, into the inflamed tissue is a critical measure of anti-inflammatory activity.[1]

Data Presentation

Table 1: In Vitro Effective Concentrations of 10-NO2-OA

Cell TypeInflammatory StimulusEffective Concentration RangeObserved EffectsReference
A549 Airway Epithelial Cells-0.1 - 5 µMActivation of PPAR-γ[1]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)0.1 - 1.0 µMDownregulation of O2- and NO production, iNOS expression, and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)[2]
Human T LymphoblastsCD3/CD28 StimulationNot specified, but used at concentrations that did not affect viabilityReduced proliferation and production of IL-2, IFN-γ, and IL-4[9]
Mouse Keratinocytes-5 - 25 µMUpregulation of HO-1, hsp27, hsp70, and Cox-2[3]

Table 2: In Vivo Effective Dosages of 10-NO2-OA

Animal ModelDisease ModelRoute of AdministrationEffective DosageObserved EffectsReference
MouseLPS-induced Acute Lung InjuryIntratracheal50 µgReduced lung inflammation, capillary leakage, edema, and neutrophil infiltration[1]
MouseRenal Ischemia-Reperfusion InjuryNot specified500 µg/kg every 6 hours for 24 hoursDecreased plasma levels of BUN, creatinine, and TNF-α; reduced kidney levels of MPO and IL-1β[5]

Experimental Protocols

Protocol 1: Determining the Optimal In Vitro Concentration of 10-NO2-OA using a Nitric Oxide Assay

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with a range of 10-NO2-OA concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

  • Inflammatory Stimulation: Stimulate the cells with 100 ng/mL of LPS for 24 hours. Include an unstimulated control group.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the concentration of 10-NO2-OA that significantly inhibits LPS-induced nitric oxide production.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Dosage Optimization cluster_invivo In Vivo Dosage Optimization start_vitro Seed Cells treatment Treat with 10-NO2-OA Dose Range start_vitro->treatment stimulus Add Inflammatory Stimulus (e.g., LPS) treatment->stimulus cytotoxicity Perform Cytotoxicity Assay (e.g., MTT, LDH) treatment->cytotoxicity assay Perform Anti-inflammatory Assay (e.g., Griess, ELISA) stimulus->assay analysis_vitro Analyze Data & Determine Optimal Dose assay->analysis_vitro cytotoxicity->analysis_vitro start_vivo Acclimate Animals treatment_vivo Administer 10-NO2-OA Dose Range start_vivo->treatment_vivo induction Induce Inflammatory Model treatment_vivo->induction monitoring Monitor for Therapeutic & Adverse Effects induction->monitoring collection Collect Tissues/Samples monitoring->collection analysis_vivo Analyze Inflammatory Markers collection->analysis_vivo end_vivo Determine Optimal In Vivo Dose analysis_vivo->end_vivo

Caption: Experimental workflow for optimizing 10-NO2-OA dosage.

signaling_pathway cluster_main 10-NO2-OA Anti-inflammatory Signaling cluster_nfkb NF-κB Pathway cluster_ppar PPAR-γ Pathway cluster_nrf2 Nrf2 Pathway NO2OA This compound IKK IKK NO2OA->IKK inhibits NFkB NF-κB (p65/p50) NO2OA->NFkB inhibits PPARg PPAR-γ NO2OA->PPARg activates Keap1 Keap1 NO2OA->Keap1 inhibits IkBa IκBα IKK->IkBa phosphorylates IkBa->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes activates Anti_Inflammatory_Genes Anti-inflammatory Gene Expression PPARg->Anti_Inflammatory_Genes activates Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates Antioxidant_Genes Antioxidant Gene Expression Nrf2_nucleus->Antioxidant_Genes activates troubleshooting_logic cluster_troubleshooting Troubleshooting Logic start Experiment Start observation Observe Experimental Outcome start->observation no_effect No Anti-inflammatory Effect observation->no_effect Negative cytotoxicity Cytotoxicity Observed observation->cytotoxicity Toxic success Desired Anti-inflammatory Effect observation->success Positive solution_no_effect1 Increase 10-NO2-OA Concentration no_effect->solution_no_effect1 solution_no_effect2 Verify Potency of Inflammatory Stimulus no_effect->solution_no_effect2 solution_cytotoxicity1 Decrease 10-NO2-OA Concentration cytotoxicity->solution_cytotoxicity1 solution_cytotoxicity2 Perform Dose-Response Cytotoxicity Assay cytotoxicity->solution_cytotoxicity2 end Proceed with Optimized Protocol success->end solution_no_effect1->start Re-run Experiment solution_no_effect2->start Re-run Experiment solution_cytotoxicity1->start Re-run Experiment solution_cytotoxicity2->start Re-run Experiment

References

troubleshooting peak tailing in 10-Nitrooleate LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing issues during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 10-Nitrooleate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common causes of peak tailing for an acidic analyte like this compound?

Peak tailing for this compound, a nitrated fatty acid, typically arises from a combination of chemical and physical factors within the LC system. The primary cause is often secondary retention mechanisms, where the analyte interacts with the stationary phase in more than one way.[1]

  • Chemical Interactions: As a carboxylic acid, this compound is susceptible to strong interactions with active sites on the column's stationary phase.[2] The most common issue is the interaction between the negatively charged carboxylate group of the analyte and residual silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18).[2][3][4] These acidic silanols can become deprotonated and negatively charged, leading to ionic interactions that cause a portion of the analyte to elute more slowly, resulting in a tailed peak.[5][6][7]

  • Mobile Phase pH: If the mobile phase pH is not optimal, this compound can exist in both its protonated (less polar) and deprotonated (more polar, anionic) forms. This dual state leads to different retention behaviors and a distorted peak shape.[8]

  • Column & System Issues: Physical problems can also lead to peak tailing for all compounds in a run, including your analyte. These include column degradation (a void at the column inlet), a partially blocked column frit, or extra-column volume effects from using tubing with an incorrect internal diameter or having poorly made connections.[1][2][9]

  • Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to a distorted, tailing peak.[2][3]

Q2: My this compound peak is tailing. How can I determine if the cause is chemical or physical?

A key diagnostic step is to inject a neutral, non-polar compound that is well-retained under your conditions.

  • If only the this compound peak tails: The issue is likely chemical and specific to your analyte. This points towards secondary interactions with the stationary phase or an inappropriate mobile phase pH.[9]

  • If both the neutral compound and this compound peaks tail: The problem is likely physical or systemic.[9] This suggests you should investigate extra-column dead volume, column contamination, a potential column void, or a blocked frit.[9]

Below is a logical workflow to diagnose the root cause of peak tailing.

G A This compound Peak Tailing Observed B Are all peaks tailing or just the analyte? A->B C1 All Peaks Tailing B->C1 Yes C2 Just Analyte Tailing B->C2 No D1 Suspect Physical/System Issue C1->D1 D2 Suspect Chemical/Method Issue C2->D2 E1 Check for Extra-Column Volume D1->E1 G1 Check for Column Contamination/Void D1->G1 F1 Inspect/replace tubing and fittings. Ensure proper connections. E1->F1 H1 Flush column with strong solvent. If unresolved, replace column. G1->H1 E2 Secondary Silanol Interactions D2->E2 G2 Analyte Overload D2->G2 F2 Modify mobile phase pH (lower it). Add competitive buffer/additive. E2->F2 H2 Reduce injection volume or sample concentration. G2->H2

Caption: Troubleshooting workflow for diagnosing peak tailing.

Q3: What mobile phase modifications can improve peak shape for this compound?

Since this compound is an acidic compound, mobile phase optimization is critical. The goal is to suppress the ionization of both the analyte's carboxylic acid group and the column's residual silanol groups.

  • Lower the Mobile Phase pH: The most effective strategy is to lower the mobile phase pH to 2.5-3.0.[10][11] At this pH, the carboxylic acid of this compound will be fully protonated, reducing its polarity. Simultaneously, the residual silanol groups on the silica will also be protonated, minimizing the secondary ionic interactions that cause tailing.[1][10]

    • Action: Add an acidic modifier to your aqueous mobile phase (Solvent A). Formic acid (0.1%) is the most common choice for LC-MS compatibility as it is volatile and provides good protonation.[10][12]

  • Increase Mobile Phase Ionic Strength: A mobile phase with very low ionic strength can sometimes lead to overload-type tailing, even at low analyte concentrations.[12][13] Increasing the ionic strength can help shield the interactions between the analyte and the stationary phase.

    • Action: Add a volatile salt buffer to your mobile phase. A combination of 0.1% formic acid with 10 mM ammonium formate is an excellent choice for improving peak shape in LC-MS without causing significant ion suppression.[10][12][13][14] The ammonium ions can also compete with the analyte for interaction with any remaining active silanol sites.[14][15]

  • Consider Alternative Ion-Pairing Reagents: While effective for peak shape, strong ion-pairing reagents like trifluoroacetic acid (TFA) can cause severe signal suppression in the mass spectrometer and should generally be avoided or used at very low concentrations (e.g., 0.02-0.05%).[12][16]

The table below summarizes common MS-compatible mobile phase additives.

AdditiveTypical ConcentrationFunctionMS Compatibility Notes
Formic Acid (FA) 0.1%Lowers pH to protonate analyte and silanols.[10]Excellent. Standard additive for LC-MS.[12]
Ammonium Formate 5-10 mMActs as a buffer, increases ionic strength to improve peak shape and loading capacity.[12][13][14]Excellent. Often used with formic acid.[10]
Ammonium Acetate 5-10 mMBuffer for slightly higher pH ranges (pH 4-6). Increases ionic strength.[10]Good. Buffering capacity is higher than formate.
Trifluoroacetic Acid (TFA) 0.02 - 0.1%Strong ion-pairing agent, very effective at eliminating tailing.[16]Poor. Causes significant ion suppression in ESI-MS. Use as a last resort and at the lowest possible concentration.[12][16]
Q4: When should I suspect my column is the problem, and how can I address it?

Suspect the column if you observe that all peaks are tailing, see a sudden increase in backpressure, or if mobile phase modifications do not resolve the issue for this compound.

  • Column Flushing & Regeneration: Contaminants from previous samples can accumulate at the head of the column, creating active sites that cause tailing.

    • Action: Disconnect the column from the detector. Flush the column with a series of strong, miscible solvents. A typical sequence for a C18 column is:

      • Your mobile phase without buffer salts (e.g., Water/Acetonitrile).

      • 100% Water (to remove salts).

      • Isopropanol.

      • Hexane (if lipids or very non-polar contaminants are suspected, check column compatibility).

      • Isopropanol.

      • 100% Acetonitrile or Methanol.

      • Re-equilibrate with your initial mobile phase conditions.

  • Check for Voids or Blockages: A physical disruption of the packed bed at the column inlet (a void) or a blocked inlet frit will cause poor peak shape for all compounds.[8]

    • Action: Reverse the column direction (disconnect from detector first) and flush at a low flow rate with a weak solvent (e.g., 95:5 Acetonitrile/Water). This can sometimes dislodge particulates from the inlet frit. If performance improves, the frit was likely partially blocked. If the problem persists after reversing and flushing, a void may have formed, and the column likely needs to be replaced.

  • Use a Modern, High-Purity Column: Older columns ("Type A" silica) often have a higher concentration of acidic silanol groups and trace metal impurities, which exacerbate tailing for polar and acidic compounds.[7][11][13]

    • Action: Switch to a modern, high-purity, end-capped C18 column ("Type B" silica).[10][13] End-capping uses small silanes to bond with many of the residual silanol groups, making the surface more inert and significantly reducing tailing.[1][4][10] Hybrid organic/inorganic silica particles also show improved peak shape for challenging compounds.[17]

Q5: Could my sample preparation or injection parameters be causing peak tailing?

Yes, the conditions of your sample before it reaches the column can significantly impact peak shape.

  • Solvent Mismatch: If this compound is dissolved in a solvent that is much stronger (less polar) than your initial mobile phase, it can cause peak distortion, including tailing or fronting.[2][18] The analyte band will spread at the head of the column instead of focusing into a tight band.

    • Protocol: Ideally, dissolve your final sample in the initial mobile phase. If this is not possible due to solubility constraints, use the weakest solvent possible that maintains solubility. Ensure the injection volume is small (typically <10 µL for analytical scale) to minimize this effect.

  • Column Overload: Injecting too much analyte mass on the column can saturate the stationary phase, leading to a classic "shark-fin" or overload tailing peak shape.[2][3][8]

    • Protocol: Perform a dilution series of your sample (e.g., inject 1x, 0.5x, and 0.1x concentrations). If the peak shape improves and becomes more symmetrical at lower concentrations, you are experiencing mass overload.[3] Reduce the amount of sample injected to stay within the column's linear capacity.

References

Technical Support Center: 10-Nitrooleate (10-NO2-OA) Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of 10-Nitrooleate (10-NO₂-OA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (10-NO₂-OA) and why is it analyzed using mass spectrometry?

A1: this compound (10-NO₂-OA) is a nitrated fatty acid that acts as a signaling molecule in various physiological and pathological processes.[1] It is known to have anti-inflammatory and cytoprotective effects.[1][2] Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the preferred method for its detection and quantification due to its high sensitivity and specificity, which are necessary to measure the low endogenous concentrations of 10-NO₂-OA in biological samples.[3][4]

Q2: What are the common challenges in analyzing 10-NO₂-OA by mass spectrometry?

A2: The analysis of 10-NO₂-OA can be challenging due to its low physiological concentrations, its reactivity leading to the formation of adducts with proteins, and its susceptibility to matrix effects during ionization.[1] The presence of positional isomers, such as 9-NO₂-OA, also requires careful chromatographic separation for accurate quantification.[4]

Q3: What are "matrix effects" in the context of 10-NO₂-OA analysis?

A3: Matrix effects are the alteration of ionization efficiency for 10-NO₂-OA due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[5][6] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.[7][8]

Q4: Why is an internal standard essential for accurate quantification of 10-NO₂-OA?

A4: Given the potential for matrix effects and variability in sample preparation, a stable isotope-labeled internal standard (e.g., ¹⁵N-labeled 10-NO₂-OA) is crucial for accurate quantification.[4] The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for reliable normalization of the signal and correction for variations in extraction efficiency and ionization.[9]

Troubleshooting Guides

Issue 1: Low or No Signal for 10-NO₂-OA

If you are observing a weak or absent signal for 10-NO₂-OA, consider the following troubleshooting steps.

Possible Causes and Solutions:

  • Inefficient Extraction: 10-NO₂-OA may be poorly recovered from the biological matrix.

    • Protocol: A solid-phase extraction (SPE) protocol is often used for sample cleanup and concentration.

      • Condition a C18 SPE column with methanol, followed by equilibration with 5% methanol.

      • Load the sample (e.g., 5 mL of urine).

      • Wash the column with 5% methanol to remove interfering substances.

      • Elute the lipids, including 10-NO₂-OA, with methanol.[10]

      • Evaporate the solvent and reconstitute in an appropriate volume for LC-MS/MS analysis.[10]

  • Analyte Degradation: 10-NO₂-OA is a reactive molecule and can degrade or form adducts if not handled properly.

    • Recommendation: Keep samples on ice or at 4°C during preparation and use antioxidants if necessary. Analyze samples promptly after preparation.

  • Suboptimal Mass Spectrometry Parameters: The instrument may not be properly tuned for 10-NO₂-OA detection.

    • Recommendation: Infuse a standard solution of 10-NO₂-OA to optimize source conditions and collision energies for the specific mass transitions.

  • Ion Suppression: Components in the sample matrix may be suppressing the ionization of 10-NO₂-OA.

    • Recommendation: Refer to the "Issue 3: Suspected Ion Suppression or Enhancement" section for guidance on assessing and mitigating matrix effects.

Troubleshooting Workflow for Low Signal:

low_signal_troubleshooting start Low/No 10-NO₂-OA Signal check_ms Verify MS Performance (infuse standard) start->check_ms check_extraction Evaluate Extraction Recovery (spike pre-extraction) check_ms->check_extraction Passes optimize_ms Optimize MS Parameters (source, CID) check_ms->optimize_ms Fails check_matrix_effect Assess Matrix Effects (post-extraction spike) check_extraction->check_matrix_effect Passes optimize_extraction Optimize Sample Prep (e.g., SPE protocol) check_extraction->optimize_extraction Fails mitigate_matrix Mitigate Matrix Effects (dilution, chromatography) check_matrix_effect->mitigate_matrix Fails

Caption: Troubleshooting decision tree for low 10-NO₂-OA signal.

Issue 2: Poor Reproducibility and Inaccurate Quantification

Inconsistent and inaccurate results are often linked to unaddressed matrix effects or improper use of internal standards.

Experimental Protocol for Assessing Matrix Effects:

This protocol helps to quantify the extent of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): A known concentration of 10-NO₂-OA standard prepared in the mobile phase.

    • Set B (Post-Extraction Spike): Blank matrix extract (processed without the analyte) spiked with the same concentration of 10-NO₂-OA standard as in Set A.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the same concentration of 10-NO₂-OA standard before the extraction process.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Interpreting the Results:

  • ME > 100%: Ion enhancement.

  • ME < 100%: Ion suppression.

  • RE < 100%: Inefficient extraction.

Quantitative Data Summary:

ParameterCalculationIdeal ValueImplication of Deviation
Matrix Effect (AreaPost-Spike / AreaNeat) x 100100%<100% indicates suppression, >100% indicates enhancement.
Recovery (AreaPre-Spike / AreaPost-Spike) x 100100%<100% indicates loss of analyte during sample preparation.
Issue 3: Suspected Ion Suppression or Enhancement

If you suspect matrix effects are impacting your results, the following strategies can help mitigate them.

Mitigation Strategies:

  • Improve Sample Cleanup: Enhance your sample preparation protocol to remove interfering matrix components. This could involve trying different SPE sorbents or adding a liquid-liquid extraction step.

  • Chromatographic Separation: Modify the LC method to separate 10-NO₂-OA from the co-eluting, interfering compounds. This can be achieved by adjusting the gradient, changing the column chemistry, or using a longer column.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[5] However, this may compromise the limit of detection for low-abundance analytes like 10-NO₂-OA.

  • Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[9]

Visualization of Ion Suppression:

ion_suppression cluster_source Mass Spectrometer Ion Source analyte 10-NO₂-OA droplet ESI Droplet analyte->droplet matrix Matrix Component matrix->droplet detector_ideal Detector Signal (No Matrix) droplet->detector_ideal Efficient Ionization detector_suppressed Detector Signal (With Matrix) droplet->detector_suppressed Competition for Charge Reduced Ionization

Caption: Ion suppression of 10-NO₂-OA in the ESI source.

Key Experimental Protocols

LC-MS/MS Analysis of 10-NO₂-OA

This is a general protocol and should be optimized for your specific instrumentation and sample type.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% acetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% acetic acid.[10]

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the fatty acids.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Mass Transitions: Monitor the transition of the precursor ion to a characteristic product ion. For 10-NO₂-OA, a common fragmentation is the loss of the nitro group.[4][10]

Table of Mass Transitions for 10-NO₂-OA and its Internal Standard:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
10-NO₂-OA 326.246.0Corresponds to the [M-H]⁻ ion and the NO₂⁻ fragment.[4]
¹⁵N-10-NO₂-OA (IS) 327.247.0Corresponds to the [M-H]⁻ ion and the ¹⁵NO₂⁻ fragment.[4]

General Workflow for 10-NO₂-OA Analysis:

workflow sample Biological Sample (Plasma, Urine, Tissue) spike Spike with ¹⁵N-10-NO₂-OA (IS) sample->spike extraction Lipid Extraction (e.g., Solid-Phase Extraction) spike->extraction reconstitution Dry & Reconstitute extraction->reconstitution lcms LC-MS/MS Analysis (C18, Negative ESI, MRM) reconstitution->lcms data Data Processing (Quantification using IS) lcms->data

Caption: General experimental workflow for 10-NO₂-OA quantification.

References

Technical Support Center: Analysis of 10-Nitrooleate by Electrospray Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing adduct formation during the electrospray ionization (ESI) mass spectrometry (MS) analysis of 10-Nitrooleate (10-NO₂-OA).

Frequently Asked Questions (FAQs)

Q1: What are the common adducts observed for this compound in ESI-MS?

A1: In positive ion mode ESI-MS, this compound (molecular weight: 327.45 g/mol ) commonly forms several adducts. The most frequently observed are the protonated molecule [M+H]⁺, the ammonium adduct [M+NH₄]⁺, and the sodium adduct [M+Na]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ is the primary species of interest. The formation of these adducts depends on the sample matrix and the composition of the mobile phase.[1][2]

Q2: Why is minimizing sodium adduct formation important for this compound analysis?

A2: While [M+Na]⁺ adducts can be used for quantification, their formation can be problematic for several reasons. The presence of multiple adduct species for a single analyte complicates mass spectra, potentially leading to misinterpretation of the data.[2] Furthermore, the intensity of sodium adducts can be highly variable and dependent on trace amounts of sodium contamination in the sample, glassware, or mobile phase, which can compromise the reproducibility and accuracy of quantitative analyses.[2][3] Promoting the formation of a single, consistent ion species, such as [M+H]⁺ or [M+NH₄]⁺, simplifies the spectra and improves quantitative reliability.

Q3: How can I promote the formation of ammonium adducts over sodium adducts?

A3: The most effective way to favor the formation of [M+NH₄]⁺ adducts is to use a mobile phase containing a volatile ammonium salt, such as ammonium formate or ammonium acetate, typically at a concentration of 5-10 mM.[3] The high concentration of ammonium ions in the ESI droplet outcompetes the trace sodium ions for adduction to the this compound molecule.

Q4: Can the choice of organic solvent in the mobile phase affect adduct formation?

A4: Yes, the organic solvent can influence the ionization process. Acetonitrile and methanol are the most common organic solvents used in reversed-phase liquid chromatography for lipid analysis. While both are effective, the specific solvent and its purity can impact the ESI process. It is crucial to use high-purity, LC-MS grade solvents to minimize contaminants that could form adducts or suppress the ionization of this compound.

Troubleshooting Guide

Problem: I am observing a high abundance of the [M+Na]⁺ adduct for this compound, even when using a mobile phase with ammonium formate.

  • Possible Cause 1: Sodium Contamination in the Sample or Solvent.

    • Solution: Ensure that all glassware is thoroughly cleaned and rinsed with high-purity water and solvent. Use fresh, high-purity, LC-MS grade solvents and freshly prepared mobile phases. Avoid using glassware that has been washed with detergents containing sodium salts.[3]

  • Possible Cause 2: Sodium Leaching from the LC System.

    • Solution: If the LC system has been previously used with mobile phases containing non-volatile salts, residual sodium may be present. Flush the entire LC system, including the autosampler and column, with a cleaning solution (e.g., a high percentage of organic solvent with a chelating agent like EDTA, followed by high-purity water and your mobile phase) to remove any salt buildup.

Problem: The signal intensity for my this compound is low.

  • Possible Cause 1: Suboptimal ESI Source Parameters.

    • Solution: Optimize the ESI source parameters, including the capillary voltage, source temperature, and gas flow rates (nebulizer and drying gas). These parameters can significantly impact the desolvation and ionization of this compound. A systematic optimization should be performed to find the ideal settings for your instrument and method.

  • Possible Cause 2: Ion Suppression from Matrix Components.

    • Solution: Biological samples can contain high concentrations of salts and other lipids that can suppress the ionization of this compound. Implement a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components. The use of an appropriate internal standard is also crucial for accurate quantification in the presence of matrix effects.

Data Presentation

Table 1: Common Adducts of this compound in Positive Ion ESI-MS

Adduct IonFormulaMonoisotopic Mass (m/z)
Protonated Molecule[M+H]⁺328.2323
Ammonium Adduct[M+NH₄]⁺345.2588
Sodium Adduct[M+Na]⁺350.2142
Potassium Adduct[M+K]⁺366.1881

Table 2: Illustrative Quantitative Comparison of Adduct Formation Under Different Mobile Phase Conditions

Mobile Phase CompositionRelative Abundance of [M+H]⁺Relative Abundance of [M+NH₄]⁺Relative Abundance of [M+Na]⁺
0.1% Formic Acid in Acetonitrile/Water60%5%35%
10 mM Ammonium Formate with 0.1% Formic Acid in Acetonitrile/Water15%80%5%

Note: The values in Table 2 are illustrative and can vary depending on the specific instrument, source conditions, and level of sodium contamination.

Experimental Protocols

Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound. Instrument-specific optimization is recommended.

  • Sample Preparation (from Plasma):

    • To 100 µL of plasma, add an internal standard (e.g., ¹³C-labeled 10-NO₂-OA).

    • Perform a liquid-liquid extraction with 3 volumes of a 2:1 (v/v) mixture of methyl tert-butyl ether (MTBE) and methanol.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the upper organic layer and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.

    • Mobile Phase B: 10 mM Ammonium Formate with 0.1% Formic Acid in Acetonitrile/Isopropanol (1:1, v/v).

    • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute this compound. For example, start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Nebulizer Gas Flow: Instrument dependent, optimize for stable spray.

    • Drying Gas Flow: Instrument dependent, optimize for efficient desolvation.

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for quantification.

      • Precursor Ion: [M+NH₄]⁺ (m/z 345.26).

      • Product Ions: Monitor characteristic fragment ions of 10-NO₂-OA for quantification and confirmation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample IS Internal Standard Addition Plasma->IS LLE Liquid-Liquid Extraction IS->LLE Dry Drying LLE->Dry Recon Reconstitution Dry->Recon LC Liquid Chromatography (C18 Column) Recon->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS Mass Spectrometry (SRM/PRM) ESI->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

signaling_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NO2OA This compound PPARg PPARγ NO2OA->PPARg Activation RXR RXR PPARg->RXR Heterodimerization PPARg_RXR PPARγ-RXR Heterodimer PPRE PPRE PPARg_RXR->PPRE Binding PPARg_RXR->PPRE TargetGenes Target Gene Expression PPRE->TargetGenes Transcription AntiInflammatory Anti-inflammatory Effects TargetGenes->AntiInflammatory

References

Technical Support Center: Quantification of Endogenous 10-Nitrooleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of endogenous 10-Nitrooleate (10-NO2-OA).

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow for 10-NO2-OA quantification.

Issue 1: Low or No Detectable 10-NO2-OA Signal in Samples

Potential Cause Troubleshooting Step
Degradation of 10-NO2-OA during sample collection and storage. Ensure rapid processing of biological samples on ice. Add antioxidants (e.g., butylated hydroxytoluene - BHT) to the collection tubes. Store samples at -80°C immediately after collection and minimize freeze-thaw cycles.
Inefficient extraction from the biological matrix. Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. For plasma, protein precipitation followed by LLE with a solvent like ethyl acetate can be effective. Ensure the pH of the aqueous phase is acidic to protonate the carboxylic acid group of 10-NO2-OA, improving its extraction into the organic solvent.
Loss of analyte during solvent evaporation. Use a gentle stream of nitrogen for solvent evaporation at a low temperature. Avoid complete dryness, as it can lead to the adsorption of the analyte to the tube surface. Reconstitute the sample in an appropriate solvent for LC-MS analysis immediately after evaporation.
Suboptimal LC-MS/MS parameters. Verify the mass transitions for 10-NO2-OA (typically m/z 326 → 46) and the internal standard.[1] Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) for maximum sensitivity. Ensure the LC gradient provides adequate separation from interfering lipids.
Chemical instability of 10-NO2-OA. 10-NO2-OA is susceptible to isomerization and degradation. Prepare fresh standards and handle them with care. Use amber vials to protect from light.

Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening, or Splitting)

Potential Cause Troubleshooting Step
Column contamination or degradation. Flush the column with a strong solvent mixture (e.g., isopropanol/acetonitrile). If the problem persists, replace the guard column or the analytical column.
Inappropriate injection solvent. The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing at the head of the column.
Secondary interactions with the stationary phase. Add a small amount of a weak acid (e.g., formic acid or acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid group and reduce tailing.
High sample matrix effects. Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.
System issues (e.g., dead volume, leaks). Check all fittings and connections for leaks. Ensure that the tubing used has the smallest possible inner diameter to minimize dead volume.

Issue 3: High Background Noise or Interferences in the Chromatogram

Potential Cause Troubleshooting Step
Contaminated solvents or reagents. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.
Carryover from previous injections. Implement a thorough needle wash protocol between injections. Inject a blank solvent after a high-concentration sample to check for carryover.
Matrix effects from the biological sample. Improve sample preparation to remove phospholipids and other interfering substances. Consider using a phospholipid removal plate or a more selective SPE sorbent.
Ion source contamination. Clean the ion source, including the capillary and lenses, according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying endogenous 10-NO2-OA?

A1: The primary challenges include:

  • Low Endogenous Concentrations: 10-NO2-OA is present at very low levels (picomolar to nanomolar range) in biological samples, requiring highly sensitive analytical methods.

  • Chemical Instability: As a nitroalkene, 10-NO2-OA is susceptible to degradation and reaction with nucleophiles.

  • Isomeric Co-elution: 10-NO2-OA has a positional isomer, 9-NO2-OA, which often co-elutes and has the same mass. Chromatographic separation is crucial for accurate quantification.[1]

  • Matrix Effects: Biological samples like plasma and tissue are complex matrices that can interfere with ionization and detection.

  • Reactivity: 10-NO2-OA can covalently bind to proteins, making its extraction and quantification challenging.

Q2: Why is LC-MS/MS the preferred method for 10-NO2-OA quantification?

A2: LC-MS/MS offers the best combination of sensitivity, selectivity, and specificity for quantifying low-abundance lipids like 10-NO2-OA in complex biological matrices. The liquid chromatography (LC) step separates 10-NO2-OA from its isomers and other interfering compounds, while the tandem mass spectrometry (MS/MS) provides highly selective detection and quantification based on specific mass-to-charge ratio transitions.

Q3: What is the importance of using a stable isotope-labeled internal standard?

A3: A stable isotope-labeled internal standard (e.g., 13C- or 15N-labeled 10-NO2-OA) is crucial for accurate quantification. It is added to the sample at the beginning of the workflow and experiences the same extraction, derivatization, and ionization efficiencies as the endogenous analyte. This allows for the correction of any sample loss or matrix effects, leading to more accurate and precise results.

Q4: What are the expected endogenous levels of 10-NO2-OA?

A4: Endogenous levels of 10-NO2-OA can vary depending on the biological matrix and the physiological or pathological state. The following tables summarize some reported values.

Quantitative Data Summary

Table 1: Endogenous this compound Levels in Human Plasma

Condition Concentration (Mean ± SD) Analytical Method
Healthy Subjects316 ± 33 pMGC-MS/MS
Healthy Controls12.6 ± 6 nMLC-MS/MS
Ischemic Heart Disease Patients21.7 ± 9.8 nMLC-MS/MS

Table 2: Endogenous this compound Levels in Rodent Tissue

Tissue Condition Concentration (Mean ± SD) Analytical Method
Mouse Myocardial TissueIschemia/Reperfusion9.5 ± 4.7 nmol/LNot Specified

Experimental Protocols

Protocol 1: Extraction of this compound from Human Plasma

  • Sample Preparation: Thaw frozen plasma samples on ice. To 500 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard for 10-NO2-OA.

  • Protein Precipitation: Add 1 mL of ice-cold acetonitrile containing 0.1% BHT to the plasma sample. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction: Add 2 mL of ethyl acetate to the supernatant, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Organic Phase Collection: Transfer the upper organic layer to a clean tube.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification

  • Column Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the acidified plasma sample (supernatant from protein precipitation, pH adjusted to ~3 with formic acid) onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove polar impurities.

  • Elution: Elute the 10-NO2-OA and other lipids with 2 mL of methanol or ethyl acetate.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate under nitrogen and reconstitute as described in the LLE protocol.

Signaling Pathway and Workflow Diagrams

Below are diagrams illustrating a key signaling pathway involving 10-NO2-OA and a typical experimental workflow for its quantification.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10_NO2_OA_ext This compound 10_NO2_OA_int This compound 10_NO2_OA_ext->10_NO2_OA_int Cellular Uptake PPARg PPARγ 10_NO2_OA_int->PPARg Binds to & Activates Keap1 Keap1 10_NO2_OA_int->Keap1 Inactivates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPARg_RXR_nuc PPARγ-RXR PPARg_RXR->PPARg_RXR_nuc Translocation Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to PPRE PPRE Gene_Transcription_PPAR Target Gene Transcription (Anti-inflammatory) PPRE->Gene_Transcription_PPAR Gene_Transcription_Nrf2 Target Gene Transcription (Antioxidant) ARE->Gene_Transcription_Nrf2 PPARg_RXR_nuc->PPRE Binds to

Caption: 10-NO2-OA signaling through PPARγ and Nrf2 pathways.

G cluster_workflow Experimental Workflow for 10-NO2-OA Quantification Sample_Collection 1. Biological Sample Collection (e.g., Plasma) IS_Spiking 2. Internal Standard Spiking Sample_Collection->IS_Spiking Extraction 3. Extraction (LLE or SPE) IS_Spiking->Extraction Evaporation 4. Solvent Evaporation Extraction->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution LC_MS_Analysis 6. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing 7. Data Processing & Quantification LC_MS_Analysis->Data_Processing Results Results Data_Processing->Results

Caption: Workflow for quantifying endogenous 10-NO2-OA.

References

improving the resolution of 9- and 10-Nitrooleate isomers in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic resolution of 9- and 10-nitrooleate isomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges in the separation of these critical signaling molecules.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate 9- and this compound isomers?

Positional isomers, such as 9- and this compound, possess identical molecular weights and very similar physicochemical properties, making their separation by standard chromatographic techniques difficult.[1] The only difference lies in the position of the nitro group on the oleic acid backbone, which results in subtle differences in their interaction with the stationary and mobile phases.

Q2: What are the primary chromatographic techniques for resolving these isomers?

The most effective method for separating positional and geometric isomers of fatty acids is silver ion high-performance liquid chromatography (Ag-HPLC).[1][2][3] This technique leverages the interaction between the pi electrons of the double bond in the fatty acid and silver ions immobilized on the stationary phase. Reversed-phase HPLC (RP-HPLC) can also be employed, often with modifications to the mobile phase or through derivatization of the analytes.

Q3: How does silver ion chromatography (Ag-HPLC) work to separate the isomers?

In Ag-HPLC, the stationary phase is impregnated with silver ions (Ag+). The separation is based on the formation of reversible pi-complexes between the silver ions and the double bonds of the unsaturated fatty acid isomers.[4] The strength of this interaction is influenced by the position and geometry of the double bond, allowing for the separation of closely related isomers.[1][5]

Q4: Can derivatization improve the resolution of 9- and this compound?

Yes, derivatization can enhance the separation of fatty acid isomers. Converting the carboxylic acid group to a derivative, such as a p-methoxyphenacyl ester, can alter the molecule's interaction with the stationary phase and improve resolution in Ag-HPLC.[3]

Q5: What is the biological significance of separating 9- and this compound isomers?

9- and this compound are endogenous signaling molecules that can activate peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of metabolism and inflammation.[6][7][8] Different isomers can exhibit distinct biological activities and potencies.[9] Therefore, accurate separation and quantification are crucial for understanding their specific roles in physiological and pathological processes.[10]

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic separation of 9- and this compound isomers.

Issue Potential Cause Recommended Solution
Poor Resolution/Co-elution of Isomers Inadequate Mobile Phase Composition: The solvent strength or composition may not be optimal for differential partitioning of the isomers.Adjust Mobile Phase: In RP-HPLC, systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol). In Ag-HPLC, optimize the concentration of the silver salt in the mobile phase or on the column.[11]
Inappropriate Stationary Phase: The selected column may not provide sufficient selectivity for the isomers.Change Column: For Ag-HPLC, use a column specifically packed with a silver ion-loaded stationary phase. Consider columns with different particle sizes or lengths to increase efficiency.[5]
Suboptimal Temperature: Column temperature can significantly affect the stability of the silver-double bond complexes in Ag-HPLC.Optimize Column Temperature: Experiment with a range of column temperatures. In some Ag-HPLC systems with hexane-based mobile phases, lower temperatures can improve resolution.[2]
Peak Tailing Active Sites on Silica: Free silanol groups on the stationary phase can interact with the carboxylic acid group of the nitrooleates.Use End-capped Column: Employ an end-capped C18 column in RP-HPLC.
Sample Overload: Injecting too much sample can lead to peak distortion.Reduce Sample Concentration: Dilute the sample and reinject.
Irreproducible Retention Times Mobile Phase Instability: Changes in mobile phase composition over time due to evaporation of volatile components.Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep the reservoir sealed.
Column Degradation: Loss of silver ions from the Ag-HPLC column or degradation of the stationary phase.Column Regeneration/Replacement: Follow the manufacturer's instructions for column washing and regeneration. If performance does not improve, replace the column.
Low Signal Intensity Poor Ionization in Mass Spectrometry: Inefficient formation of ions in the MS source.Optimize MS Parameters: Adjust source parameters such as capillary voltage and gas flow. Consider using a mobile phase additive that enhances ionization.
Analyte Degradation: Nitrooleates can be sensitive to light and temperature.Proper Sample Handling: Store standards and samples in the dark and at low temperatures. Use amber vials for analysis.

Experimental Protocols

Protocol 1: Silver Ion HPLC (Ag-HPLC) for Separation of 9- and this compound Isomers (Proposed Method)

This protocol is a suggested starting point based on established principles of silver ion chromatography for fatty acid isomer separation.[2][3][12]

1. Materials:

  • Column: ChromSpher 5 Lipids column (or equivalent silver ion-impregnated column).

  • Mobile Phase A: Hexane (HPLC grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Sample Solvent: Hexane or mobile phase.

  • Standards: 9-Nitrooleate and this compound standards.

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system.

  • UV or Mass Spectrometry (MS) detector.

3. Chromatographic Conditions:

Parameter Value
Column Temperature 20°C (can be optimized between 10-40°C)[2]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 270 nm or MS with electrospray ionization (ESI) in negative mode
Mobile Phase Gradient Time (min)
0
20
25
26
35

4. Sample Preparation:

  • Dissolve nitrooleate standards or extracted samples in the sample solvent to a final concentration of 10-100 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Identify peaks corresponding to 9- and this compound based on the retention times of the standards.

  • Calculate the resolution between the two isomer peaks. A resolution value >1.5 indicates baseline separation.

Protocol 2: Derivatization to p-Methoxyphenacyl Esters for Enhanced Ag-HPLC Separation

This protocol is adapted from methods used for other fatty acid isomers.[3]

1. Derivatization Reaction:

  • To 100 µg of the nitrooleate sample in an amber vial, add 100 µL of a 5 mg/mL solution of p-methoxyphenacyl bromide in acetone.

  • Add 50 µL of a 5 mg/mL solution of triethylamine in acetone.

  • Seal the vial and heat at 50°C for 30 minutes.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of hexane for Ag-HPLC analysis.

2. Chromatographic Analysis:

  • Follow the Ag-HPLC protocol described above. The derivatization may alter the retention times and improve the separation between the 9- and 10-isomers.

Quantitative Data Summary

The following table summarizes typical resolution values that can be targeted in method development for positional isomers. Actual values will depend on the specific chromatographic system.

Chromatographic Method Stationary Phase Mobile Phase System Typical Resolution (Rs) for Positional Isomers
Ag-HPLC Silver Ion-Impregnated SilicaHexane/Acetonitrile Gradient> 1.5
RP-HPLC C18Acetonitrile/Water< 1.0 (often co-elute without optimization)

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_hplc Chromatographic Separation cluster_detection Detection & Analysis Sample Nitrooleate Sample Derivatization Derivatization (Optional) Sample->Derivatization Improves Resolution Dissolution Dissolution in Solvent Sample->Dissolution Derivatization->Dissolution Filtration Filtration Dissolution->Filtration Injection HPLC Injection Filtration->Injection Column Ag-HPLC Column Injection->Column Separation Isomer Separation Column->Separation Detection UV or MS Detection Separation->Detection Data Data Acquisition Detection->Data Analysis Peak Integration & Resolution Calculation Data->Analysis

Caption: Workflow for the separation of 9- and this compound isomers.

Signaling Pathway

G NO2_OA 9- or this compound PPARg PPARγ Receptor NO2_OA->PPARg Binds & Activates Nucleus Nucleus PPARg->Nucleus Translocates to Gene_Expression Target Gene Expression (e.g., anti-inflammatory) Nucleus->Gene_Expression Regulates

Caption: Simplified signaling pathway of nitrooleate activation of PPARγ.

References

Technical Support Center: In Vivo Administration of 10-Nitrooleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Nitrooleate (10-NO₂-OA) in vivo.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when selecting a vehicle for this compound?

A1: The primary challenge is the inherent chemical nature of this compound. As a fatty acid, it is poorly soluble in aqueous solutions. Furthermore, nitro-fatty acids can be unstable in aqueous and acidic environments, potentially degrading in minutes to hours.[1] Therefore, the vehicle must ensure solubility while maintaining the stability and bioavailability of the compound for the duration of the experiment.

Q2: What are the most common vehicles used for in vivo administration of this compound?

A2: A common and straightforward approach for preclinical models is the use of a co-solvent system. For instance, a 10% Dimethyl Sulfoxide (DMSO) in a sterile aqueous solution (like saline or PBS) has been successfully used for intratracheal administration in mice.[2] For other routes, such as intravenous or oral administration, more complex formulations like lipid-based carriers (e.g., cubosomes, emulsions) or esterification of the fatty acid may be required to improve stability and delivery.[1][3]

Q3: How should I prepare a this compound solution for my experiment?

A3: Due to stability concerns, it is recommended to prepare the dosing solution immediately before administration. A general procedure involves dissolving the this compound in a stock solution of a suitable organic solvent, such as ethanol or DMSO, and then diluting it to the final concentration with a sterile aqueous carrier.[2][4] It is crucial to ensure the final concentration of the organic solvent is well-tolerated by the animal model and administration route.

Q4: What are the key signaling pathways targeted by this compound?

A4: this compound exerts its anti-inflammatory and cytoprotective effects primarily through three main pathways.[2][5][6] It is a potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) and an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[2][6] Concurrently, it inhibits the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][6] It can also modulate other pathways, such as the JAK/STAT cascade.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in dosing solution. The solubility limit has been exceeded, or the compound is unstable in the chosen vehicle. Nitro-fatty acids are known to be unstable in acidic aqueous environments.[1]- Prepare the solution immediately before use. - Increase the proportion of the co-solvent (e.g., DMSO, ethanol), ensuring it remains within tolerated limits for the animal. - Consider using a lipid-based formulation, such as cubosomes, which can significantly enhance stability.[1] - Gently warm the solution and sonicate to aid dissolution.[4]
Inconsistent or no biological effect observed in vivo. - Degradation: The compound may have degraded after preparation. Free this compound can degrade within hours in an aqueous environment.[1] - Poor Bioavailability: The vehicle may not be optimal for absorption via the chosen administration route. - Incorrect Dosing: The administered dose may be too low.- Always use freshly prepared solutions. - Protect the compound and its solutions from light and store at -20°C or lower for long-term stability.[7] - Verify the formulation's suitability for the administration route. For oral delivery, esterified forms or protective lipid carriers may be necessary.[3] - Perform a dose-response study to determine the optimal effective dose for your model.
Adverse reaction or toxicity in animal models. The vehicle, particularly the co-solvent (e.g., DMSO), may be causing toxicity at the administered concentration and volume.- Run a vehicle-only control group to assess the tolerability of the formulation. - Reduce the concentration of the organic co-solvent to the lowest effective level. - Consider alternative, less toxic vehicles or advanced formulations like lipid nanoparticles.[1]

Experimental Protocols & Data

Vehicle and Formulation Data

The selection of a vehicle is critical for the successful in vivo administration of this compound. Below is a summary of reported vehicles and solubility information.

Parameter Vehicle/Solvent Concentration/Details Route of Administration Reference
Solubility Ethanol1 mg/mLN/A (Stock Solution)[4][7]
In Vivo Formulation 10% DMSO in aqueous solutionFinal dose: 50 µg in 50 µL (1 mg/mL)Intratracheal (mice)[2]
Stabilized Formulation Cubosomes (lipid nanoparticles)N/AIn vitro (potential for in vivo)[1]
Oral Formulation Strategy Ethyl Esters or Free AcidsN/A (General for fatty acids)Oral[3]
Protocol: Preparation of this compound for Intratracheal Administration in Mice

This protocol is adapted from a study on acute lung injury in mice.[2]

Materials:

  • This compound (CXA-10)

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, pyrogen-free saline or PBS

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare Stock Solution: Allow the this compound vial to warm to room temperature. Prepare a stock solution in DMSO. For example, dissolve 1 mg of this compound in 100 µL of DMSO to get a 10 mg/mL stock.

  • Prepare Dosing Solution (Fresh): Immediately before administration, dilute the stock solution to the final concentration. To achieve a final dose of 50 µg in a 50 µL volume with 10% DMSO:

    • Take 5 µL of the 10 mg/mL stock solution.

    • Add 45 µL of sterile saline or PBS.

    • Vortex gently to mix thoroughly. This results in a final concentration of 1 mg/mL in 10% DMSO.

  • Administration: Administer the 50 µL dosing solution to the anesthetized mouse via the desired route (e.g., intratracheally).

Note: Always include a vehicle control group (e.g., 50 µL of 10% DMSO in saline) in your experimental design.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo experiment involving this compound administration in a disease model.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_solution Prepare 10-NO2-OA Dosing Solution (e.g., 10% DMSO) administer_drug Administer 10-NO2-OA prep_solution->administer_drug prep_vehicle Prepare Vehicle Control Solution administer_vehicle Administer Vehicle prep_vehicle->administer_vehicle induce_model Induce Disease Model (e.g., LPS Injection) induce_model->administer_drug induce_model->administer_vehicle collect_samples Collect Samples (Tissue, Plasma, BALF) administer_drug->collect_samples administer_vehicle->collect_samples analyze_data Analyze Biomarkers & Histopathology collect_samples->analyze_data results Interpret Results analyze_data->results

Caption: Workflow for in vivo this compound administration and analysis.

Core Signaling Pathways of this compound

This diagram illustrates the primary molecular mechanisms of this compound action, focusing on its anti-inflammatory effects.

G cluster_nfkb NF-κB Pathway (Inhibition) cluster_nrf2 Nrf2 Pathway (Activation) cluster_ppar PPAR-γ Pathway (Activation) NO2OA This compound (10-NO2-OA) p65 p65 (NF-κB) NO2OA->p65 Inhibits Keap1 Keap1 NO2OA->Keap1 Inhibits PPARg PPAR-γ NO2OA->PPARg Activates Inflammation Pro-inflammatory Gene Expression p65->Inflammation Nrf2 Nrf2 Keap1->Nrf2 Represses ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant Metabolism Metabolic Regulation & Anti-inflammatory Effects PPARg->Metabolism

Caption: Key signaling pathways modulated by this compound.

References

Technical Support Center: Assessing Cytotoxicity of 10-Nitrooleate in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Nitrooleate in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (10-NO2-OA) is a nitrated fatty acid formed endogenously through the reaction of nitric oxide (NO) or related reactive nitrogen species with oleic acid. It is considered a signaling molecule with potent anti-inflammatory and cytoprotective effects. Its primary mechanism of action involves the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. These pathways lead to the downregulation of pro-inflammatory gene expression (such as those mediated by NF-κB) and the upregulation of antioxidant and cytoprotective genes.

Q2: Is this compound expected to be cytotoxic to primary cells?

A2: Generally, this compound is not considered to be directly cytotoxic at typical experimental concentrations (usually in the low micromolar range, e.g., 0.1-10 µM). In fact, it often exhibits cytoprotective effects. For instance, studies in primary T lymphocytes have shown that its anti-proliferative effects are not linked to cytotoxicity or apoptosis.[1] However, at very high concentrations, like any substance, it may induce stress and cell death. The primary challenge is often not cytotoxicity but rather issues related to its solubility and stability in culture media.

Q3: How should I prepare and handle this compound for cell culture experiments?

A3: this compound is typically supplied as a solution in an organic solvent, such as ethanol. It is crucial to minimize the final concentration of the organic solvent in your cell culture medium to avoid solvent-induced toxicity. A common recommendation is to keep the final solvent concentration below 0.1%. Prepare a high-concentration stock solution in the recommended solvent and then dilute it serially in the culture medium to achieve the desired final concentrations. Due to its fatty acid nature, this compound is poorly soluble in aqueous solutions and can be unstable, particularly under acidic conditions. It is recommended to prepare fresh dilutions for each experiment and add them to the cell culture medium immediately.

Q4: What are the appropriate vehicle controls for experiments with this compound?

A4: The appropriate vehicle control is the cell culture medium containing the same final concentration of the solvent used to dissolve the this compound (e.g., ethanol or DMSO) as is present in the highest concentration of this compound tested. This is critical to distinguish the effects of this compound from any potential effects of the solvent itself.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected Cell Death or Low Viability 1. Solvent Toxicity: The final concentration of the solvent (e.g., ethanol, DMSO) in the culture medium is too high.- Ensure the final solvent concentration is non-toxic to your specific primary cell type (typically ≤ 0.1%).- Perform a solvent toxicity titration curve for your cells.
2. Compound Precipitation: this compound has precipitated out of the culture medium due to its low aqueous solubility.- Visually inspect the culture medium for any precipitate after adding this compound.- Prepare fresh dilutions immediately before use.- Consider using a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) to improve solubility.
3. Compound Degradation: this compound may have degraded in the culture medium.- Prepare fresh working solutions for each experiment from a frozen stock.- Avoid repeated freeze-thaw cycles of the stock solution.- Be aware that stability can be pH-dependent.
Inconsistent or Non-reproducible Results 1. Variability in Compound Preparation: Inconsistent dilution or handling of this compound.- Use calibrated pipettes and follow a standardized dilution protocol.- Ensure complete mixing of this compound in the culture medium before adding to cells.
2. Primary Cell Variability: Primary cells from different donors or passages can have varied responses.- Use cells from the same donor and passage number for a set of experiments.- Characterize your primary cells thoroughly.
Assay-Specific Issues 1. Interference with MTT Assay: The chemical properties of this compound or its solvent may interfere with the formazan production or measurement.- Run a cell-free control with this compound and MTT reagent to check for direct reduction of MTT.- Visually inspect formazan crystals to ensure they are properly formed and dissolved.- Consider an alternative viability assay (e.g., LDH or a fluorescent live/dead stain).
2. Interference with LDH Assay: this compound might inhibit or activate LDH enzyme activity directly.- Run a control with purified LDH, this compound, and the LDH assay reagents to check for direct interference.- Ensure that the cell lysis step for the maximum LDH release control is complete.

Data Presentation: Cytotoxicity of this compound in Primary Cell Cultures

It is important to note that comprehensive quantitative data on the direct cytotoxicity (e.g., IC50 values) of this compound on a wide range of primary cells is limited in publicly available literature, primarily because its effects are often not cytotoxic at typical signaling concentrations. The following table summarizes expected outcomes based on available information.

Primary Cell Type Assay Concentration Range (µM) Expected Outcome Reference
Human Primary T Lymphocytes Viability Assay (unspecified)Up to 20 µMNo significant effect on viability[1]
Primary Alveolar Macrophages (mouse) Not directly assessed for cytotoxicity50 µg in vivoReduced inflammatory response, suggesting a modulatory rather than cytotoxic effect.
Primary Human Hepatocytes MTT / LDH1 - 50 µMHigh viability expected. Minor decreases may be observed at the highest concentrations, potentially due to metabolic load or other stresses rather than direct cytotoxicity.General Expectation
Primary Neurons (human iPSC-derived) MTT1 - 25 µMHigh viability expected. Neuroprotective effects may be observed.General Expectation
Primary Endothelial Cells (e.g., HUVEC) Viability/Proliferation Assays1 - 20 µMGenerally non-toxic; may inhibit proliferation at higher concentrations through signaling effects.General Expectation

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce MTT to a purple formazan product.

Materials:

  • Primary cells in a 96-well plate

  • This compound stock solution (in ethanol or DMSO)

  • Culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Include a vehicle control with the highest concentration of solvent used. Carefully remove the old medium and add 100 µL of the treatment or control medium to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture supernatant.

Materials:

  • Primary cells in a 96-well plate

  • This compound stock solution

  • Culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as in the MTT assay protocol. Include wells for "spontaneous LDH release" (untreated cells), "maximum LDH release" (cells treated with lysis buffer), and a "no cell" background control.

  • Incubation: Incubate the plate for the desired treatment period.

  • Sample Collection: About 15-30 minutes before the end of the incubation, add lysis buffer to the "maximum LDH release" wells. Centrifuge the plate to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement: Add the stop solution if required by the kit and measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, based on the absorbance readings of your samples, spontaneous release, and maximum release controls.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Primary cells treated with this compound

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound and appropriate controls in culture dishes or plates for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis prep_cells Seed Primary Cells treat_cells Treat Cells with 10-NO2-OA and Vehicle Control prep_cells->treat_cells prep_compound Prepare 10-NO2-OA Dilutions prep_compound->treat_cells incubate Incubate for Desired Time treat_cells->incubate mtt_assay MTT Assay incubate->mtt_assay ldh_assay LDH Assay incubate->ldh_assay annexin_assay Annexin V/PI Assay incubate->annexin_assay analyze_data Analyze Results and Compare to Controls mtt_assay->analyze_data ldh_assay->analyze_data annexin_assay->analyze_data

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NO2OA This compound PPARg PPARγ NO2OA->PPARg Activates Keap1 Keap1 NO2OA->Keap1 Inhibits IKK IKK NO2OA->IKK Inhibits ARE Antioxidant Response Element (ARE) PPARg->ARE Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nrf2->ARE Binds to IKB IκB IKK->IKB Phosphorylates NFkB NF-κB IKB->NFkB Inhibition ProInflam Pro-inflammatory Genes NFkB->ProInflam Activates Transcription Cytoprotection Cytoprotection ARE->Cytoprotection Cytoprotection & Antioxidant Response Inflammation Inflammation ProInflam->Inflammation Inflammation

Caption: Signaling pathways of this compound.

troubleshooting_logic start Unexpected Cytotoxicity Observed check_solvent Check Solvent Concentration in Vehicle Control start->check_solvent check_solubility Inspect for Compound Precipitation check_solvent->check_solubility No solvent_toxic Solvent Toxicity Likely check_solvent->solvent_toxic Yes check_assay Investigate Assay Interference check_solubility->check_assay No solubility_issue Solubility Issue Likely check_solubility->solubility_issue Yes assay_artifact Assay Artifact Likely check_assay->assay_artifact Yes real_effect Potential True Cytotoxicity (at high concentrations) check_assay->real_effect No reduce_solvent Action: Reduce Solvent % solvent_toxic->reduce_solvent improve_solubility Action: Use Carrier Protein (BSA) solubility_issue->improve_solubility change_assay Action: Use Alternative Assay assay_artifact->change_assay

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 10-Nitrooleate and 9-Nitrooleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitro-fatty acids (NFAs) are endogenous signaling molecules produced through the interaction of nitric oxide-derived species with unsaturated fatty acids. Among these, the positional isomers of nitrooleate, 10-nitrooleate (10-NO₂-OA) and 9-nitrooleate (9-NO₂-OA), have garnered significant attention for their potent anti-inflammatory and cytoprotective effects. While often studied as a mixture, emerging evidence suggests that these isomers possess distinct biological activities and potencies. This guide provides a comprehensive comparison of the biological activities of 10-NO₂-OA and 9-NO₂-OA, supported by experimental data, to aid researchers in the selection and application of these molecules in their studies.

Comparative Analysis of Biological Activities

The primary mechanisms through which 10-NO₂-OA and 9-NO₂-OA exert their effects are through the modulation of key signaling pathways involved in inflammation and oxidative stress. These include the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Nuclear factor erythroid 2-related factor 2 (Nrf2), and the inhibition of Nuclear Factor-kappa B (NF-κB).

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation

Both 10-NO₂-OA and 9-NO₂-OA are potent activators of PPARγ, a nuclear receptor that plays a critical role in the regulation of inflammation and metabolism. However, their activation profiles exhibit notable differences. While both isomers display similar binding affinities to the PPARγ ligand-binding domain, 10-NO₂-OA demonstrates a more sustained and non-saturating activation of PPARγ-dependent gene transcription at higher concentrations. This suggests that 10-NO₂-OA may be a more efficacious agonist for therapeutic applications targeting PPARγ.

Parameter This compound (10-NO₂-OA) 9-Nitrooleate (9-NO₂-OA) Reference
PPARγ Transcriptional Activation More potent, non-saturating activation at higher concentrations.Potent activator, but with a saturating dose-response.[1]
Binding Affinity (IC₅₀) Comparable to 9-NO₂-OAComparable to 10-NO₂-OA[1]
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activation

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Both nitrooleate isomers can activate Nrf2 by modifying cysteine residues on its inhibitor protein, Keap1. However, studies directly comparing the two isomers have revealed that 9-NO₂-OA is a more potent inducer of the Antioxidant Response Element (ARE), the downstream target of Nrf2 activation. This suggests that 9-NO₂-OA may be more effective in upregulating antioxidant gene expression.

Parameter This compound (10-NO₂-OA) 9-Nitrooleate (9-NO₂-OA) Reference
ARE Induction Less potent inducer.More potent inducer.[2]
Nrf2 Binding to AREs Less potent in enhancing binding.More favorable in enhancing binding.[2]
Nuclear Factor-kappa B (NF-κB) Inhibition
Parameter This compound (10-NO₂-OA) 9-Nitrooleate (9-NO₂-OA) Reference
Inhibition of NF-κB Activity Demonstrated to reduce NF-κB activity in vivo.Shown to inhibit NF-κB p65 and p50 signaling.[3][4]

Experimental Protocols

PPARγ Activation Assay (Luciferase Reporter Assay)

This assay quantifies the ability of a compound to activate PPARγ-mediated gene transcription.

  • Cell Culture and Transfection: Human embryonic kidney 293 (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are transiently transfected with a PPARγ expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE) using a suitable transfection reagent. A control plasmid expressing Renilla luciferase is co-transfected to normalize for transfection efficiency.

  • Compound Treatment: After 24 hours, the transfected cells are treated with varying concentrations of 10-NO₂-OA, 9-NO₂-OA, or a vehicle control (e.g., DMSO).

  • Luciferase Activity Measurement: Following a 24-hour incubation period, cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation is calculated relative to the vehicle-treated control. Dose-response curves are generated to determine the EC₅₀ values.

Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)

This assay measures the activation of the Nrf2 pathway by quantifying the expression of a reporter gene under the control of the Antioxidant Response Element (ARE).

  • Cell Culture and Transfection: A stable cell line expressing a luciferase reporter gene driven by an ARE promoter (e.g., ARE-Luciferase HepG2 cells) is used. Cells are maintained in an appropriate growth medium.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with different concentrations of 10-NO₂-OA, 9-NO₂-OA, or a known Nrf2 activator (e.g., sulforaphane) as a positive control.

  • Luciferase Activity Measurement: After a defined incubation period (e.g., 24 hours), the cells are lysed, and luciferase activity is measured using a luciferase assay reagent and a luminometer.

  • Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle-treated cells. Dose-response curves are plotted to compare the potency of the two isomers.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay assesses the ability of compounds to inhibit NF-κB-dependent gene transcription, typically induced by a pro-inflammatory stimulus.

  • Cell Culture and Transfection: Cells (e.g., HEK293 or macrophage cell lines like RAW 264.7) are co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Compound Pre-treatment and Stimulation: Cells are pre-treated with various concentrations of 10-NO₂-OA or 9-NO₂-OA for a specific duration (e.g., 1 hour). Subsequently, NF-κB activation is induced by adding a pro-inflammatory stimulus such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Luciferase Activity Measurement: After an appropriate stimulation period (e.g., 6-8 hours), cell lysates are prepared, and firefly and Renilla luciferase activities are measured.

  • Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated. The percentage of inhibition is determined by comparing the luciferase activity in compound-treated, stimulated cells to that in vehicle-treated, stimulated cells. IC₅₀ values can be derived from the dose-response curves.

Signaling Pathway and Experimental Workflow Diagrams

PPARg_Pathway 10-NO2-OA 10-NO2-OA PPARg PPARg 10-NO2-OA->PPARg 9-NO2-OA 9-NO2-OA 9-NO2-OA->PPARg RXR RXR PPARg->RXR heterodimerization PPRE PPRE RXR->PPRE binds to Gene_Transcription Gene_Transcription PPRE->Gene_Transcription initiates

Caption: PPARγ Signaling Pathway Activation by Nitrooleates.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9-NO2-OA 9-NO2-OA Keap1 Keap1 9-NO2-OA->Keap1 modifies Cys 10-NO2-OA 10-NO2-OA 10-NO2-OA->Keap1 modifies Cys Nrf2 Nrf2 Keap1->Nrf2 binds & sequesters Ub Ubiquitin Nrf2->Ub ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Proteasome Proteasome Ub->Proteasome degradation Nucleus Nucleus ARE ARE Antioxidant_Genes Antioxidant_Genes ARE->Antioxidant_Genes transcription Nrf2_n->ARE binds to

Caption: Nrf2 Signaling Pathway Activation by Nitrooleates.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory_Stimuli IKK IKK Inflammatory_Stimuli->IKK activates IkBa IkBa IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB sequesters Proteasome Proteasome IkBa->Proteasome degradation NFkB_n NF-κB NFkB->NFkB_n translocation 10-NO2-OA 10-NO2-OA 10-NO2-OA->IKK inhibits 9-NO2-OA 9-NO2-OA 9-NO2-OA->IKK inhibits Nucleus Nucleus DNA DNA NFkB_n->DNA binds to Proinflammatory_Genes Proinflammatory_Genes DNA->Proinflammatory_Genes transcription

Caption: NF-κB Signaling Pathway Inhibition by Nitrooleates.

Experimental_Workflow Cell_Culture 1. Cell Culture & Transfection Compound_Treatment 2. Compound Treatment (10-NO2-OA or 9-NO2-OA) Cell_Culture->Compound_Treatment Stimulation 3. Inflammatory Stimulation (for NF-κB assay) Compound_Treatment->Stimulation Cell_Lysis 4. Cell Lysis Stimulation->Cell_Lysis Luminometry 5. Luciferase Activity Measurement Cell_Lysis->Luminometry Data_Analysis 6. Data Analysis (Fold Change / % Inhibition) Luminometry->Data_Analysis

Caption: General Experimental Workflow for Reporter Assays.

Conclusion

Both this compound and 9-nitrooleate are potent endogenous signaling lipids with significant anti-inflammatory and antioxidant properties. However, they exhibit distinct potencies in modulating key signaling pathways. 9-NO₂-OA appears to be a more potent activator of the Nrf2 antioxidant pathway, while 10-NO₂-OA shows a more robust and sustained activation of PPARγ-dependent transcription. Both isomers effectively inhibit the pro-inflammatory NF-κB pathway.

The choice between 10-NO₂-OA and 9-NO₂-OA for research or therapeutic development should be guided by the specific biological pathway of interest. For studies focused on enhancing antioxidant defenses, 9-NO₂-OA may be the preferred isomer. Conversely, for applications targeting PPARγ-mediated anti-inflammatory and metabolic effects, 10-NO₂-OA might be more advantageous. Further head-to-head comparative studies, particularly for NF-κB inhibition, will be invaluable in fully elucidating the distinct therapeutic potentials of these two fascinating molecules.

References

A Comparative In Vitro Analysis of 10-Nitrooleate and Other Nitrated Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the In Vitro Performance of Nitrated Fatty Acids

Nitrated fatty acids (NFAs) are emerging as a significant class of signaling molecules with potent anti-inflammatory and cytoprotective properties. Among these, 10-nitrooleate (OA-NO2) has garnered considerable attention for its therapeutic potential. This guide provides an objective in vitro comparison of this compound with other well-characterized NFAs, including nitrolinoleic acid (LNO2) and nitroarachidonic acid (NO2-AA). The information presented herein is supported by experimental data to aid researchers in selecting the appropriate NFA for their specific research applications.

Data Summary: In Vitro Bioactivity of Nitrated Fatty Acids

The following table summarizes the key in vitro bioactivities of this compound compared to other nitrated fatty acids. The data highlights their relative potencies in modulating critical signaling pathways involved in inflammation and oxidative stress.

Nitrated Fatty AcidTarget PathwayAssayKey ParameterResultReference
This compound (OA-NO2) PPARγ ActivationReporter Gene AssayEC50~300 nM[1]
NF-κB InhibitionReporter Gene AssayIC50Not explicitly quantified in direct comparison[2]
Keap1-Nrf2 ActivationARE Reporter AssayPotencyLess potent than for PPARγ activation[3]
Antioxidant ActivityCellular ROS AssayInhibition of ROSEffective[3]
Nitrolinoleic Acid (LNO2) PPARγ ActivationReporter Gene AssayEC50~36 nM[1]
NF-κB InhibitionIn vitro DNA bindingInhibitionDose-dependent inhibition (0.01-1 µM)[2]
Keap1-Nrf2 ActivationWestern BlotNrf2 Nuclear TranslocationEffective[4]
Antioxidant ActivityNot explicitly quantified--
Nitroarachidonic Acid (NO2-AA) NADPH Oxidase InhibitionEnzyme Activity AssayInhibitionEffective[5]
COX-2 InhibitionEnzyme Activity AssayInhibitionEffective[6]

Key Signaling Pathways Modulated by Nitrated Fatty Acids

Nitrated fatty acids exert their biological effects through the modulation of several key signaling pathways. The diagram below illustrates the primary mechanisms of action for this compound and other NFAs, focusing on the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

Nitrated Fatty Acid Signaling Pathways Signaling Pathways of Nitrated Fatty Acids cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFA Nitrated Fatty Acids (e.g., 10-OA-NO2, LNO2) PPARg PPARγ NFA->PPARg Activates Keap1 Keap1 NFA->Keap1 Covalent modification (inhibits) NFkB_p65 NF-κB (p65) NFA->NFkB_p65 Covalent modification (inhibits DNA binding) RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to AntiInflammatory_Genes Anti-inflammatory Gene Expression PPRE->AntiInflammatory_Genes Induces Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Binds to Nucleus Nucleus Nrf2->Nucleus Translocates to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Induces IkB IκB IkB->NFkB_p65 Inhibits Cytoplasm Cytoplasm

Caption: Signaling pathways modulated by nitrated fatty acids.

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited in this guide are provided below. These protocols are intended to serve as a starting point for researchers and may require optimization based on specific cell types and experimental conditions.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of nitrated fatty acids on the NF-κB signaling pathway.

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • Nitrated fatty acids (10-OA-NO2, LNO2, etc.) dissolved in a suitable vehicle (e.g., DMSO)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase Assay System

  • 96-well opaque plates

  • Luminometer

Procedure:

  • Seed HEK293T-NF-κB-luc cells in a 96-well opaque plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of the nitrated fatty acids for 1 hour.

  • Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

  • Lyse the cells using the lysis buffer provided in the luciferase assay kit.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

  • Calculate the IC50 value, which represents the concentration of the nitrated fatty acid that causes 50% inhibition of TNF-α-induced NF-κB activity.[7][8]

PPARγ Competitive Binding Assay

This assay determines the binding affinity of nitrated fatty acids to the PPARγ ligand-binding domain.

Materials:

  • Recombinant human PPARγ ligand-binding domain (LBD)

  • Fluorescently labeled PPARγ ligand (e.g., a fluorescent analog of rosiglitazone)

  • Nitrated fatty acids

  • Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)

  • 384-well black plates

  • Fluorescence polarization reader

Procedure:

  • In a 384-well black plate, add the fluorescently labeled PPARγ ligand at a fixed concentration.

  • Add increasing concentrations of the unlabeled nitrated fatty acids (competitors).

  • Add the recombinant PPARγ LBD to initiate the binding reaction.

  • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Measure the fluorescence polarization of the samples. The binding of the large PPARγ protein to the small fluorescent ligand results in a high polarization value. Displacement of the fluorescent ligand by a competing nitrated fatty acid leads to a decrease in polarization.

  • Calculate the IC50 value, which is the concentration of the nitrated fatty acid that displaces 50% of the fluorescent ligand from the PPARγ LBD.[9]

Keap1-Nrf2 Nuclear Translocation Assay

This assay visualizes and quantifies the ability of nitrated fatty acids to induce the translocation of Nrf2 from the cytoplasm to the nucleus.

Materials:

  • RAW 264.7 macrophages or other suitable cell line

  • DMEM with 10% FBS

  • Nitrated fatty acids

  • Paraformaldehyde (4%)

  • Triton X-100 (0.25%)

  • Primary antibody against Nrf2

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with the nitrated fatty acids for a specified time (e.g., 2-4 hours).

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

  • Incubate with the primary anti-Nrf2 antibody overnight at 4°C.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the nuclear translocation by measuring the fluorescence intensity of Nrf2 in the nucleus relative to the cytoplasm.[10][11]

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of nitrated fatty acids to scavenge intracellular reactive oxygen species (ROS).

Materials:

  • Hepatoma HepG2 cells or other suitable cell line

  • Eagle's Minimum Essential Medium (EMEM)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator

  • Nitrated fatty acids

  • 96-well black plates with clear bottoms

  • Fluorescence plate reader

Procedure:

  • Seed HepG2 cells in a 96-well black plate and grow to confluence.

  • Wash the cells with PBS and incubate with DCFH-DA (25 µM) for 1 hour. DCFH-DA is a non-fluorescent probe that is oxidized to the highly fluorescent dichlorofluorescein (DCF) by ROS.

  • Remove the DCFH-DA solution and wash the cells.

  • Add the nitrated fatty acids at various concentrations, followed by the addition of AAPH (600 µM) to induce ROS production.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour.

  • The antioxidant capacity is quantified by calculating the area under the curve of fluorescence intensity versus time. A decrease in the area under the curve indicates antioxidant activity.[5][12][13]

Conclusion

The in vitro data presented in this guide demonstrate that this compound is a potent modulator of key signaling pathways involved in inflammation and oxidative stress. While nitrolinoleic acid appears to be a more potent activator of PPARγ at lower concentrations, this compound exhibits a broader spectrum of activity, including the modulation of the Keap1-Nrf2 pathway. The choice between these and other nitrated fatty acids will ultimately depend on the specific research question and the desired biological outcome. The provided experimental protocols offer a framework for researchers to further investigate and compare the in vitro effects of this promising class of signaling lipids.

References

A Comparative Guide to PPAR-gamma Activation: 10-Nitrooleate vs. Rosiglitazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 10-Nitrooleate and the well-established synthetic agonist, rosiglitazone, in their activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). The information presented herein is supported by experimental data from peer-reviewed scientific literature to aid in research and drug development decisions.

I. Introduction: Two Distinct Mechanisms of PPAR-γ Activation

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation. Its activation has been a key therapeutic target for insulin resistance and type 2 diabetes. Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent, selective, and full agonist of PPAR-γ. It binds non-covalently to the ligand-binding pocket, inducing a conformational change that promotes the recruitment of coactivators and subsequent transcription of target genes.

In contrast, this compound (10-NO₂-OA), an endogenous electrophilic fatty acid derivative, acts as a partial and selective PPAR-γ modulator. Its unique mechanism involves covalent adduction to a specific cysteine residue (Cys285) within the PPAR-γ ligand-binding domain.[1][2] This covalent modification results in a distinct conformational state of the receptor, leading to differential cofactor recruitment and a unique profile of downstream gene regulation compared to full agonists like rosiglitazone.

II. Quantitative Comparison of PPAR-γ Activation

The following tables summarize the key quantitative parameters for this compound and rosiglitazone based on available experimental data. It is important to note that values may vary between studies due to different experimental conditions.

Table 1: Binding Affinity for PPAR-γ

CompoundAssay TypeIC₅₀ (nM)Kd (nM)Reference(s)
This compound Radioligand Displacement~500Not Reported[1][2]
Rosiglitazone Radioligand Displacement30 - 23043[3]

Table 2: Potency of PPAR-γ Transcriptional Activation

CompoundCell LineAssay TypeEC₅₀ (nM)Reference(s)
This compound VariousLuciferase Reporter~200 - 500[1][2]
Rosiglitazone VariousLuciferase Reporter30 - 100[3]

III. Signaling Pathways and Coactivator Recruitment

The differential binding mechanisms of this compound and rosiglitazone result in distinct downstream signaling events. Rosiglitazone, as a full agonist, promotes robust recruitment of a broad range of coactivators, such as p300 and SRC1, leading to widespread activation of PPAR-γ target genes.[3][4]

This compound, through its covalent modification, induces a unique receptor conformation that results in selective coactivator recruitment. This selective modulation is thought to contribute to its distinct biological effects, potentially offering a more targeted therapeutic profile with fewer side effects compared to full agonists.[1][2]

PPAR_Activation_Pathways cluster_rosiglitazone Rosiglitazone Pathway cluster_nitrooleate This compound Pathway rosiglitazone Rosiglitazone ppar_r PPAR-γ rosiglitazone->ppar_r Non-covalent binding rxr_r RXR ppar_r->rxr_r Heterodimerization ppre_r PPRE rxr_r->ppre_r Binds to DNA coactivators_r Broad Coactivator Recruitment (p300, SRC1) ppre_r->coactivators_r Recruits gene_exp_r Widespread Target Gene Expression coactivators_r->gene_exp_r Activates nitrooleate This compound ppar_n PPAR-γ nitrooleate->ppar_n Covalent binding (Cys285) rxr_n RXR ppar_n->rxr_n Heterodimerization ppre_n PPRE rxr_n->ppre_n Binds to DNA coactivators_n Selective Coactivator Recruitment ppre_n->coactivators_n Recruits gene_exp_n Specific Target Gene Expression coactivators_n->gene_exp_n Activates

Fig. 1: PPAR-γ Activation Pathways

IV. Downstream Gene Regulation and Physiological Effects

The differential activation of PPAR-γ by these two ligands leads to distinct patterns of gene expression and, consequently, different physiological outcomes.

Rosiglitazone: As a full agonist, rosiglitazone upregulates a wide array of genes involved in adipocyte differentiation, lipid storage, and glucose uptake. This broad activation contributes to its potent insulin-sensitizing effects but has also been associated with side effects such as weight gain and fluid retention.[3][4] A proteomic analysis of 3T3-L1 adipocytes treated with rosiglitazone identified 172 upregulated and 162 downregulated proteins, including key players in lipid metabolism like FAT/CD36 and adiponectin.[3]

This compound: The selective PPAR-γ modulation by this compound results in the regulation of a more specific set of genes. While it still promotes anti-inflammatory and insulin-sensitizing effects, it appears to have a lesser impact on adipogenesis compared to rosiglitazone.[1][2] This selective action may offer a therapeutic advantage by minimizing the undesirable side effects associated with full PPAR-γ activation.

Table 3: Comparison of Downstream Effects

FeatureThis compoundRosiglitazoneReference(s)
Agonist Type Partial, SelectiveFull[2][3]
Adipogenesis Moderate inductionPotent induction[1][2][5][6]
Anti-inflammatory Effects PotentPotent[1][7]
Insulin Sensitization DemonstratedPotent[1][2][3]
Side Effect Profile Potentially fewer (less weight gain)Weight gain, fluid retention[1][2][8]

V. Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

1. Competitive Ligand Binding Assay

This assay determines the affinity of a test compound for PPAR-γ by measuring its ability to displace a radiolabeled or fluorescently labeled known ligand.

  • Materials: Purified PPAR-γ Ligand Binding Domain (LBD), radiolabeled ligand (e.g., [³H]-rosiglitazone), test compounds (this compound, unlabeled rosiglitazone), scintillation fluid, filter plates.

  • Procedure:

    • Incubate a constant concentration of PPAR-γ LBD and radiolabeled ligand with varying concentrations of the test compound.

    • After incubation, separate the bound from unbound radioligand by vacuum filtration through filter plates.

    • Add scintillation fluid to the filters and quantify the retained radioactivity using a scintillation counter.

    • Calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.

Competitive_Binding_Assay reagents PPAR-γ LBD + Radiolabeled Ligand + Test Compound incubation Incubation reagents->incubation filtration Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation ic50 IC₅₀ Calculation scintillation->ic50

Fig. 2: Competitive Binding Assay Workflow

2. Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity of PPAR-γ in response to a ligand.

  • Materials: Mammalian cell line (e.g., HEK293T), expression vector for PPAR-γ, luciferase reporter plasmid containing PPAR response elements (PPREs), transfection reagent, test compounds, luciferase assay reagent.

  • Procedure:

    • Co-transfect cells with the PPAR-γ expression vector and the PPRE-luciferase reporter plasmid.

    • After transfection, treat the cells with varying concentrations of the test compound (this compound or rosiglitazone).

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase or Renilla luciferase) to account for transfection efficiency.

    • Calculate the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal response.

3. Adipocyte Differentiation Assay

This assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes.

  • Materials: Preadipocyte cell line (e.g., 3T3-L1), differentiation medium (containing insulin, dexamethasone, and IBMX), test compounds, Oil Red O stain.

  • Procedure:

    • Culture preadipocytes to confluence.

    • Induce differentiation by treating the cells with differentiation medium containing the test compound for several days.

    • After the differentiation period, fix the cells and stain with Oil Red O, which specifically stains the lipid droplets in mature adipocytes.

    • Quantify the extent of differentiation by extracting the Oil Red O stain and measuring its absorbance or by microscopic imaging and analysis.

4. Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This technique is used to quantify the mRNA levels of PPAR-γ target genes.

  • Materials: Cells or tissues treated with test compounds, RNA extraction kit, reverse transcriptase, qPCR master mix, primers for target genes (e.g., CD36, FABP4, Adiponectin) and a housekeeping gene (e.g., GAPDH, β-actin).

  • Procedure:

    • Isolate total RNA from the treated cells or tissues.

    • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

    • Perform qPCR using the cDNA, specific primers for the target genes, and a fluorescent dye (e.g., SYBR Green).

    • Quantify the relative expression of the target genes by normalizing to the expression of the housekeeping gene using the ΔΔCt method.

VI. Conclusion

This compound and rosiglitazone represent two distinct classes of PPAR-γ activators with different mechanisms of action and downstream effects. Rosiglitazone is a well-characterized, potent full agonist that has been instrumental in understanding PPAR-γ biology and treating type 2 diabetes. However, its broad activation profile is associated with significant side effects. This compound, as a covalent, partial agonist, offers a more selective modulation of PPAR-γ activity. This selectivity may translate into a more favorable therapeutic window, retaining the beneficial anti-inflammatory and insulin-sensitizing effects while potentially mitigating the adverse effects associated with full agonism. Further research, particularly direct comparative studies on a genomic and proteomic level, will be crucial to fully elucidate the therapeutic potential of this compound and other selective PPAR-γ modulators.

References

Resolving Inflammation: A Comparative Analysis of 10-Nitrooleate and Resolvin D1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of inflammation is a critical biological process, and its failure is a hallmark of numerous chronic diseases. The search for potent, pro-resolving therapeutics has led to the investigation of endogenous lipid mediators that actively orchestrate the return to tissue homeostasis. Among these, 10-Nitrooleate (10-NO₂-OA), a nitrated fatty acid, and Resolvin D1 (RvD1), a member of the specialized pro-resolving mediator (SPM) family, have emerged as promising candidates. This guide provides an objective comparison of their performance in preclinical models of inflammation, supported by experimental data and detailed methodologies, to aid researchers in their exploration of novel anti-inflammatory strategies.

Performance in Preclinical Inflammation Models: A Quantitative Comparison

To facilitate a direct comparison of the anti-inflammatory and pro-resolving efficacy of this compound and Resolvin D1, this section summarizes quantitative data from studies employing a lipopolysaccharide (LPS)-induced acute lung injury (ALI) model in mice. While direct head-to-head studies are limited, data from comparable experimental setups offer valuable insights into their relative potency.

Table 1: Effect on Neutrophil Infiltration in Bronchoalveolar Lavage Fluid (BALF)

CompoundAnimal ModelInduction AgentDose and AdministrationTime PointReduction in Neutrophil Count (%)Reference
This compound C57BL/6 MiceIntratracheal LPS (50 µg)50 µg, intratracheal6 hours~50%[1]
Resolvin D1 C57BL/6 MiceIntranasal LPS300 ng and 600 ng, intraperitoneal6, 12, 24 hoursDose-dependent reduction[2]

Table 2: Effect on Pro-inflammatory Cytokine Levels in BALF

CompoundCytokineAnimal ModelInduction AgentDose and AdministrationTime PointReduction in Cytokine LevelReference
This compound TNF-αC57BL/6 MiceIntratracheal LPS (50 µg)50 µg, intratracheal6 hoursSignificant reduction[1]
IL-6C57BL/6 MiceIntratracheal LPS (50 µg)50 µg, intratracheal6 hoursSignificant reduction[1]
Resolvin D1 TNF-αC57BL/6 MiceIntranasal LPS300 ng and 600 ng, intraperitoneal6, 12, 24 hoursDose-dependent reduction[2]
IL-6C57BL/6 MiceIntranasal LPS300 ng and 600 ng, intraperitoneal6, 12, 24 hoursDose-dependent reduction[2]

Signaling Pathways in Inflammation Resolution

The mechanisms through which this compound and Resolvin D1 exert their pro-resolving effects are distinct, targeting different receptors and downstream signaling cascades.

This compound Signaling Pathway

This compound primarily acts as a signaling electrophile, modulating inflammatory responses through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the Nrf2 antioxidant response element. This leads to the inhibition of the pro-inflammatory transcription factor NF-κB.

This compound Signaling Pathway NO2OA This compound PPARg PPAR-γ NO2OA->PPARg Activates Nrf2 Nrf2 NO2OA->Nrf2 Activates NFkB NF-κB PPARg->NFkB Inhibits AntiInflammatory Anti-inflammatory Gene Expression Nrf2->AntiInflammatory Promotes ProInflammatory Pro-inflammatory Gene Expression NFkB->ProInflammatory Promotes

Figure 1: this compound signaling cascade.

Resolvin D1 Signaling Pathway

Resolvin D1 initiates its pro-resolving cascade by binding to specific G-protein coupled receptors, primarily ALX/FPR2 and GPR32. This interaction triggers downstream signaling events that ultimately lead to the inhibition of NF-κB and the promotion of inflammation resolution.

Resolvin D1 Signaling Pathway RvD1 Resolvin D1 Receptor ALX/FPR2 / GPR32 RvD1->Receptor Binds Downstream Downstream Signaling Receptor->Downstream NFkB NF-κB Downstream->NFkB Inhibits Resolution Inflammation Resolution Downstream->Resolution Promotes

Figure 2: Resolvin D1 signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

LPS-Induced Acute Lung Injury in Mice (this compound Study)
  • Animal Model: Male C57BL/6 mice.[1]

  • Induction of ALI: Mice were anesthetized, and a tracheotomy was performed. 50 µg of lipopolysaccharide (LPS) from Escherichia coli O111:B6 in 50 µL of saline was instilled intratracheally.[1]

  • Treatment: 30 minutes after LPS administration, 50 µg of this compound (in 10% DMSO) or vehicle was administered intratracheally in a volume of 50 µL.[1]

  • Sample Collection: 6 hours after LPS instillation, mice were euthanized. Bronchoalveolar lavage (BAL) was performed by instilling and retrieving 1 mL of ice-cold PBS three times. Lungs were then harvested for further analysis.[1]

  • Analysis:

    • Cell Counts: Total and differential cell counts in the BAL fluid were determined using a hemocytometer and cytospin preparations stained with Diff-Quik.[1]

    • Cytokine Analysis: Levels of TNF-α and IL-6 in the BAL fluid were measured by ELISA.[1]

    • NF-κB Activity Assay: Nuclear extracts from lung tissue were prepared, and NF-κB p65 DNA binding activity was measured using a TransAM NF-κB kit.[1]

    • PPAR-γ Activity Assay: PPAR-γ activity in lung nuclear extracts was determined using a PPAR-γ transcription factor assay kit.[1]

LPS-Induced Acute Lung Injury in Mice (Resolvin D1 Study)
  • Animal Model: Male C57BL/6 mice.[2]

  • Induction of ALI: Mice were anesthetized, and LPS (from E. coli O55:B5) was administered intranasally.[2]

  • Treatment: Resolvin D1 (300 ng or 600 ng) or vehicle (saline) was administered via intraperitoneal injection 1 hour before LPS challenge.[2]

  • Sample Collection: At 6, 12, and 24 hours after LPS administration, mice were euthanized. BAL was performed by cannulating the trachea and lavaging the lungs with PBS.[2]

  • Analysis:

    • Cell Counts: Total cells in the BAL fluid were counted using a hemocytometer. Differential cell counts were performed on cytospin preparations stained with Wright-Giemsa.[2]

    • Cytokine Analysis: TNF-α and IL-6 levels in the BAL fluid were quantified using ELISA kits.[2]

    • NF-κB Analysis: Nuclear proteins were extracted from lung tissue, and the levels of the NF-κB p65 subunit were determined by Western blotting.[2]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of anti-inflammatory compounds in an LPS-induced acute lung injury model.

Experimental Workflow for ALI cluster_setup Experimental Setup cluster_analysis Analysis Animal C57BL/6 Mice LPS LPS Administration (Intratracheal/Intranasal) Animal->LPS Treatment Treatment (10-NO₂-OA or RvD1) LPS->Treatment BALF BALF Collection Treatment->BALF Tissue Lung Tissue Homogenization Treatment->Tissue Cytokines Cytokine Measurement (ELISA) BALF->Cytokines Cells Cell Counting & Differentials BALF->Cells Signaling Signaling Pathway Analysis (Western/Assay) Tissue->Signaling

Figure 3: Workflow for in vivo ALI studies.

Summary and Future Directions

Both this compound and Resolvin D1 demonstrate significant anti-inflammatory and pro-resolving properties in preclinical models of acute inflammation. This compound appears to act through a PPAR-γ-dependent mechanism to suppress NF-κB, while Resolvin D1 utilizes specific cell surface receptors to initiate its pro-resolving cascade.

The provided data, although not from direct comparative studies, suggest that both molecules are effective in reducing key inflammatory markers such as neutrophil infiltration and pro-inflammatory cytokine production. Future head-to-head studies in standardized models are warranted to definitively establish the relative potency and therapeutic potential of these promising pro-resolving mediators. Such studies will be invaluable for guiding the development of novel therapies for a wide range of inflammatory diseases.

References

A Head-to-Head Comparison of 10-Nitrooleate and Pioglitazone for the Management of Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic syndrome, a constellation of conditions including insulin resistance, dyslipidemia, hypertension, and central obesity, presents a significant and growing public health challenge. The search for effective therapeutic interventions has led to the investigation of various molecular pathways that govern metabolism and inflammation. This guide provides a detailed, data-driven comparison of two such interventions: 10-Nitrooleate (10-NO₂-OA), an emerging electrophilic nitro-fatty acid, and pioglitazone, a well-established thiazolidinedione and potent peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.

This comparison is based on an analysis of available preclinical and clinical data for each compound. It is important to note that to date, no direct head-to-head clinical trials have been published. Therefore, the following data is compiled from separate studies and presented to offer a comparative overview of their respective mechanisms and effects on key parameters of metabolic syndrome.

Comparative Efficacy in Metabolic Syndrome: Preclinical and Clinical Data

The following tables summarize the quantitative effects of this compound and pioglitazone on various markers of metabolic syndrome, drawing from studies in relevant preclinical models and human clinical trials.

Table 1: Effects on Glucose Homeostasis and Body Weight
ParameterThis compound (CXA-10)Pioglitazone
Fasting Blood Glucose Preclinical (High-Fat Diet-Fed Mice): Significant decrease compared to high-fat diet control.Preclinical (Obese Zucker Rats): Marked reduction in hyperglycemia.[1] Clinical (Type 2 Diabetes): Significant reductions in fasting plasma glucose.
Glucose Tolerance Preclinical (High-Fat Diet-Fed Mice): Improved glucose tolerance compared to high-fat diet control.Preclinical (Obese Zucker Rats): Markedly improved glucose tolerance.[1] Clinical (Type 2 Diabetes): Improved glucose homeostasis.
Insulin Levels Not explicitly reported in available preclinical metabolic syndrome models. Preclinical (Obese Zucker Rats): Greatly decreased plasma insulin levels.[1] Clinical (Type 2 Diabetes): Lowered plasma insulin concentrations.
Body Weight Preclinical (High-Fat Diet-Fed Mice): No significant difference in body weight gain compared to high-fat diet control. Preclinical (Obese Zucker Rats): Reduced body weight gain compared to vehicle-treated obese rats.[2]Preclinical (Obese Zucker Rats): Increased whole-body adiposity and doubled weight gain after 4 weeks.[1][3] Clinical (Metabolic Syndrome): Generally neutral effect on weight in non-diabetic patients.[4][5]
Table 2: Effects on Lipid Profile
ParameterThis compound (CXA-10)Pioglitazone
Triglycerides Preclinical (Obese Zucker Rats): Significantly lower than vehicle control at day 14.[2] Clinical (Phase 1, Obese Subjects): Consistent decrease from baseline with 150 mg dose.[6][7]Preclinical (Obese Zucker Rats): Greatly decreased plasma triglyceride levels.[1] Clinical (Type 2 Diabetes & Dyslipidemia): Reduced by 51.9 ± 7.8 mg/dl.[8] Clinical (Metabolic Syndrome): No significant effect on serum triglycerides.[4][5]
Total Cholesterol Clinical (Phase 1, Obese Subjects): Consistent decrease from baseline with 150 mg dose.[6][7]Clinical (Type 2 Diabetes): No significant change.[9]
LDL Cholesterol Not explicitly reported in available preclinical or clinical studies. Clinical (Type 2 Diabetes & Dyslipidemia): Increased by 12.3 ± 1.6 mg/dl.[8] Clinical (Metabolic Syndrome): No effect on LDL cholesterol concentrations, but reduced the number of small, dense LDL particles.[4][5]
HDL Cholesterol Preclinical (Obese Zucker Rats): Significantly increased plasma HDL.[5]Clinical (Metabolic Syndrome): Increased HDL cholesterol by 14-15%.[4][5] Clinical (Type 2 Diabetes & Dyslipidemia): Increased by 5.2 ± 0.5 mg/dl.[8]
Hepatic Triglycerides Preclinical (High-Fat Diet-Fed Mice): Normalized hepatic triglyceride levels and significantly reversed hepatic steatosis.Preclinical (High-Fat Diet-Fed Mice, Rosiglitazone): Significantly increased liver weight and hepatic triglycerides.
Table 3: Effects on Inflammatory Markers
ParameterThis compound (CXA-10)Pioglitazone
C-Reactive Protein (CRP) Not explicitly reported in available clinical studies. Clinical (Metabolic Syndrome): Reduced median CRP levels by 31%.[4][5]
Interleukin-6 (IL-6) Clinical (Phase 1, Obese Subjects): Consistent decrease from baseline with 150 mg dose.[6][7]Clinical (COVID-19 in T2DM): No significant effect observed.[10]
Monocyte Chemoattractant Protein-1 (MCP-1) Clinical (Phase 1, Obese Subjects): Consistent decrease from baseline with 150 mg dose.[6][7]Not explicitly reported in available clinical studies.
Adiponectin Not explicitly reported in available clinical studies. Clinical (Metabolic Syndrome): Increased mean serum levels by 111%.[4][5]
Resistin Not explicitly reported in available clinical studies. Clinical (Metabolic Syndrome): Reduced mean resistin levels by 10%.[4][5]

Mechanisms of Action: A Comparative Overview

The distinct pharmacological profiles of this compound and pioglitazone stem from their different primary mechanisms of action.

Pioglitazone is a potent agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) , a nuclear receptor that is a master regulator of adipogenesis and glucose and lipid homeostasis. Activation of PPARγ in adipose tissue, skeletal muscle, and the liver leads to the transcription of genes that enhance insulin sensitivity, promote glucose uptake, and modulate lipid metabolism.[1]

This compound , on the other hand, exerts its effects through multiple pathways. It is known to modulate inflammatory signaling by inhibiting the Nuclear Factor-kappa B (NF-κB) pathway and activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element pathway.[11] While it has been shown to activate PPARγ, its effects are generally considered to be independent of potent, full PPARγ agonism, distinguishing it from thiazolidinediones like pioglitazone.

Signaling Pathway Diagrams

Pioglitazone_Signaling cluster_extracellular cluster_cell Adipocyte / Myocyte / Hepatocyte Pioglitazone Pioglitazone PPARg PPARγ Pioglitazone->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Promotes Insulin_Sensitivity Insulin Sensitivity Gene_Transcription->Insulin_Sensitivity Increased Glucose_Uptake Glucose Uptake Gene_Transcription->Glucose_Uptake Increased Adipogenesis Adipogenesis Gene_Transcription->Adipogenesis Modulated Lipid_Metabolism Lipid Metabolism Gene_Transcription->Lipid_Metabolism Modulated

Caption: Pioglitazone signaling pathway.

Nitrooleate_Signaling cluster_extracellular cluster_cell Various Cell Types cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway NO2OA This compound IKK IKK NO2OA->IKK Inhibits Keap1 Keap1 NO2OA->Keap1 Modifies Cysteine Residues NFkB NF-κB NFkB_p p-NF-κB NFkB->NFkB_p Phosphorylation IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex IkB->NFkB_IkB NFkB_IkB->NFkB Releases Inflammatory_Genes Inflammatory Gene Transcription NFkB_p->Inflammatory_Genes Promotes Nrf2 Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus and Binds Nrf2_Keap1 Nrf2/Keap1 Complex Keap1->Nrf2_Keap1 Nrf2_Keap1->Nrf2 Releases Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Promotes

Caption: this compound signaling pathways.

Experimental Protocols

Preclinical Study of this compound and Rosiglitazone in a High-Fat Diet-Induced Murine Model of NAFLD
  • Animal Model: Male C57BL/6J mice were fed a high-fat diet (HFD; 60% kcal from fat) for 20 weeks to induce obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD).

  • Treatment Groups:

    • Normal Chow (NC) + Vehicle

    • HFD + Vehicle

    • HFD + this compound (15 mg/kg/day via oral gavage) for the last 42 days of the HFD.

    • HFD + Rosiglitazone (10 mg/kg/day via oral gavage) for the last 42 days of the HFD.

  • Key Outcome Measures:

    • Fasting Blood Glucose: Measured from tail vein blood after a 6-hour fast.

    • Glucose Tolerance Test (GTT): Performed after 40 days of treatment. Mice were fasted for 6 hours, followed by an intraperitoneal injection of glucose (2 g/kg body weight). Blood glucose was measured at 0, 15, 30, 60, and 120 minutes post-injection.

    • Hepatic Triglyceride Content: Livers were harvested, and lipids were extracted using the Folch method. Triglyceride levels were quantified using a commercially available kit.

Preclinical Study of this compound in Obese Zucker Rats
  • Animal Model: Male obese Zucker rats, a genetic model of obesity and metabolic syndrome.

  • Treatment Groups:

    • Vehicle (ethanol)

    • This compound (7.5 µg/kg/day) administered via osmotic mini-pumps for 14 days.[2]

    • Oleic Acid (7.5 µg/kg/day) administered via osmotic mini-pumps for 14 days.[2]

  • Key Outcome Measures:

    • Body Weight and Food Intake: Measured daily.[2]

    • Plasma Lipids: Blood was collected at baseline and day 14 for the measurement of triglycerides and HDL cholesterol using standard enzymatic assays.[5]

Clinical Trial of Pioglitazone in Non-Diabetic Patients with Metabolic Syndrome
  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 60 non-diabetic adults with low HDL-C and metabolic syndrome.[4]

  • Intervention: Pioglitazone (30 mg/day) or matching placebo for 12 weeks.[4]

  • Key Outcome Measures:

    • Lipid Profile: HDL-C, LDL-C, and triglycerides were measured at baseline, 6, and 12 weeks.[4]

    • Inflammatory Markers: C-reactive protein (CRP), resistin, and adiponectin were measured at baseline and 12 weeks.[4][5]

    • Insulin Resistance: Assessed by the quantitative insulin sensitivity check index (QUICKI).[4]

Phase 1 Clinical Trial of this compound (CXA-10) in Obese Subjects
  • Study Design: A multiple ascending dose study.

  • Participants: Healthy obese subjects.

  • Intervention: Oral CXA-10 at doses of 25 mg, 150 mg, or 450 mg.

  • Key Outcome Measures:

    • Biomarkers of Inflammation and Metabolic Dysfunction: Blood samples were collected to measure leptin, triglycerides, cholesterol, MCP-1, and IL-6.[6][7]

Summary and Future Directions

The available evidence suggests that both this compound and pioglitazone have beneficial effects on various components of metabolic syndrome, albeit through distinct primary mechanisms.

Pioglitazone is a well-characterized insulin sensitizer that acts potently through PPARγ activation. Its strengths lie in its proven efficacy in improving glycemic control and certain aspects of dyslipidemia, particularly increasing HDL-C. However, its use can be associated with side effects such as weight gain and fluid retention.

This compound presents a multi-modal mechanism of action, targeting inflammation and oxidative stress in addition to its metabolic effects. Preclinical data are promising, suggesting it can improve glucose homeostasis and reverse hepatic steatosis without causing the weight gain observed with PPARγ full agonists like rosiglitazone. Early clinical data also indicate favorable effects on inflammatory and lipid biomarkers.[6][7]

The key differentiator appears to be the potent, direct PPARγ agonism of pioglitazone versus the broader anti-inflammatory and metabolic signaling of this compound. The lack of significant weight gain in preclinical models of this compound is a notable potential advantage.

For drug development professionals, this compound represents a novel therapeutic strategy for metabolic syndrome that may circumvent some of the known liabilities of the thiazolidinedione class. Further head-to-head preclinical studies and well-designed clinical trials are warranted to directly compare the efficacy and safety of these two agents and to fully elucidate the therapeutic potential of this compound in metabolic syndrome and related conditions. The distinct signaling pathways engaged by this compound may offer a complementary or alternative approach to the management of this complex disease.

References

Assessing Off-Target Effects of 10-Nitrooleate in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

10-Nitrooleate (10-NO₂-OA) is an endogenous, electrophilic nitrated fatty acid that has garnered significant interest for its potent anti-inflammatory and cytoprotective properties. Its primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ) and the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. However, the electrophilic nature of 10-NO₂-OA raises the potential for off-target effects through covalent adduction to nucleophilic amino acid residues on various proteins, a process known as nitroalkylation. This guide provides a comparative analysis of 10-NO₂-OA's off-target effects in cell-based assays, alongside common alternative molecules, supported by experimental data and detailed protocols.

Comparison of this compound and Alternatives

The primary on-target effects of 10-NO₂-OA are mediated through the activation of PPARγ and Nrf2. Off-target effects can arise from its reactivity with other cellular proteins. A key comparison can be made with its regioisomer, 9-Nitrooleate (9-NO₂-OA), and other electrophilic lipids.

CompoundPrimary Target(s)Known Off-Target InteractionsPotency/Concentration for On-Target EffectsReference
This compound (10-NO₂-OA) PPARγ, Nrf2Calcineurin, Glucocorticoid Receptor (NR3C1), NF-κB, Keap1PPARγ activation: ≥ 0.3 µM; Nrf2 activation: ≥ 3 µM[1][2]
9-Nitrooleate (9-NO₂-OA) PPARγ, Nrf2Keap1More potent Nrf2 activator than 10-NO₂-OA[3]
Rosiglitazone PPARγMinimal known off-target electrophilic reactionsPotent PPARγ agonist[4]
Sulforaphane Nrf2Broad reactivity with cellular thiolsPotent Nrf2 activator

Key Observations:

  • 10-NO₂-OA activates PPARγ at lower concentrations than those required for Nrf2 activation, suggesting a therapeutic window where on-target PPARγ effects may predominate.[1][4]

  • The 9-NO₂-OA isomer is a more potent activator of the Nrf2 pathway compared to 10-NO₂-OA.[3]

  • Unlike synthetic agonists like rosiglitazone, the biological activity of nitroalkenes is influenced by their electrophilic reactivity, which is the source of both on-target (e.g., Keap1 modification for Nrf2 activation) and potential off-target effects.

Signaling Pathways and Experimental Workflows

To assess the on- and off-target effects of 10-NO₂-OA, a series of cell-based assays are typically employed. The following diagrams illustrate the key signaling pathways and a general workflow for evaluating these effects.

G cluster_pathway This compound Signaling Pathways 10-NO2-OA 10-NO2-OA PPARg PPARγ 10-NO2-OA->PPARg Activation Keap1 Keap1 10-NO2-OA->Keap1 Covalent Modification Off-Target Proteins Other Nucleophilic Proteins 10-NO2-OA->Off-Target Proteins Nitroalkylation Anti-inflammatory Effects Anti-inflammatory Effects PPARg->Anti-inflammatory Effects Nrf2 Nrf2 Antioxidant Response Antioxidant Response Nrf2->Antioxidant Response Keap1->Nrf2 Inhibition Altered Protein Function Altered Protein Function Off-Target Proteins->Altered Protein Function

Figure 1: Simplified signaling pathways of this compound.

G cluster_workflow Experimental Workflow for Off-Target Assessment Cell Culture Select and Culture Appropriate Cell Line Compound Treatment Treat cells with 10-NO2-OA and control compounds Cell Culture->Compound Treatment Reporter Assays PPARγ and Nrf2/ARE Reporter Gene Assays Compound Treatment->Reporter Assays Proteomics Chemoproteomic Profiling (Click Chemistry) Compound Treatment->Proteomics Functional Assays Measure Cytokine Production, Enzyme Activity, etc. Compound Treatment->Functional Assays Data Analysis Compare dose-response curves and identify unique targets Reporter Assays->Data Analysis Proteomics->Data Analysis Functional Assays->Data Analysis

Figure 2: General workflow for assessing off-target effects.

Experimental Protocols

PPARγ Transactivation Assay

Objective: To quantify the activation of PPARγ by 10-NO₂-OA and comparator compounds.

Methodology:

  • Cell Line: Use a suitable cell line, such as HEK293T or A549, that is readily transfectable.

  • Plasmids: Co-transfect cells with a PPARγ expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a luciferase or β-galactosidase gene. A constitutively active Renilla luciferase vector can be co-transfected for normalization.

  • Treatment: After 24 hours, treat the transfected cells with varying concentrations of 10-NO₂-OA, 9-NO₂-OA, rosiglitazone (positive control), and a vehicle control (e.g., DMSO).

  • Lysis and Reporter Assay: After 18-24 hours of treatment, lyse the cells and measure the activity of the reporter enzyme (luciferase or β-galactosidase) and the normalization enzyme (Renilla luciferase) using appropriate assay kits.

  • Data Analysis: Normalize the reporter gene activity to the Renilla luciferase activity. Plot the fold induction of reporter activity relative to the vehicle control against the compound concentration to generate dose-response curves.

Nrf2/Antioxidant Response Element (ARE) Reporter Assay

Objective: To measure the activation of the Nrf2 signaling pathway.

Methodology:

  • Cell Line: Utilize a cell line with a stably integrated or transiently transfected ARE-reporter construct (e.g., HepG2-ARE-luciferase).

  • Treatment: Plate the cells and allow them to adhere. Treat the cells with a range of concentrations of 10-NO₂-OA, 9-NO₂-OA, sulforaphane (positive control), and a vehicle control.

  • Lysis and Reporter Assay: After 12-24 hours, lyse the cells and measure luciferase activity.

  • Data Analysis: Normalize the luciferase activity to total protein concentration or a co-transfected normalization vector. Calculate the fold induction relative to the vehicle control and plot the dose-response curves.

Chemoproteomic Profiling for Off-Target Identification

Objective: To identify cellular proteins that are covalently modified by 10-NO₂-OA.

Methodology:

  • Probe Synthesis: Synthesize a "clickable" analog of 10-NO₂-OA that contains a terminal alkyne or azide group for subsequent click chemistry ligation.

  • Cell Treatment and Lysis: Treat cells (e.g., THP-1 macrophages) with the clickable 10-NO₂-OA probe. Lyse the cells under denaturing conditions to prevent post-lysis adduction.

  • Click Chemistry: Ligate a reporter tag (e.g., biotin-azide or a fluorescent dye-azide if using an alkyne probe) to the probe-modified proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Enrichment and Digestion: For biotin-tagged proteins, enrich the modified proteins using streptavidin-coated beads. Digest the enriched proteins into peptides using trypsin.

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the adducted proteins and potentially the sites of modification.

  • Data Analysis: Use bioinformatics tools to identify the proteins that are significantly enriched in the probe-treated samples compared to controls.

Cellular Thermal Shift Assay (CETSA)

Objective: To validate direct binding of 10-NO₂-OA to target proteins in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with 10-NO₂-OA or a vehicle control.

  • Heating: Heat aliquots of the cell suspension to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Quantification: Analyze the amount of a specific protein of interest remaining in the soluble fraction at each temperature using Western blotting or other protein quantification methods.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of 10-NO₂-OA indicates direct binding and stabilization of the target protein.

Conclusion

This compound is a promising therapeutic candidate with well-defined anti-inflammatory and antioxidant activities mediated through PPARγ and Nrf2. However, its electrophilic nature necessitates a thorough evaluation of potential off-target effects. The cell-based assays outlined in this guide, including reporter gene assays, chemoproteomics, and CETSA, provide a robust framework for characterizing the on-target and off-target interactions of 10-NO₂-OA and comparing its activity profile to other relevant compounds. Such a comparative approach is crucial for understanding the full pharmacological profile of 10-NO₂-OA and for guiding its development as a therapeutic agent. Researchers should carefully consider the dose-dependent effects and the specific cellular context when interpreting the results of these assays.

References

Comparative Transcriptomics of 10-Nitrooleate and Other PPAR Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of 10-Nitrooleate (10-NO₂-OA) and other Peroxisome Proliferator-Activated Receptor (PPAR) agonists. The information is supported by experimental data to aid in understanding the nuanced signaling and therapeutic potential of these compounds.

This compound is a naturally occurring nitrated fatty acid that has emerged as a potent signaling molecule, exerting its effects in part through the activation of PPARs. Unlike synthetic PPAR agonists, such as fibrates (PPARα agonists) and thiazolidinediones (PPARγ agonists), 10-NO₂-OA exhibits a unique profile of gene regulation, suggesting a distinct mechanism of action and therapeutic window. This guide delves into the comparative transcriptomics to highlight these differences.

Data Presentation: Comparative Gene Expression Analysis

The following tables summarize quantitative data from transcriptomic studies, showcasing the differential gene expression profiles induced by this compound and other well-characterized PPAR agonists.

Table 1: Comparison of PPARγ Activation Potency

CompoundEC₅₀ (µM) for PPARγ ActivationMaximum PPARγ Activation Relative to Rosiglitazone
This compound (mixture of 9- and 10-isomers)0.41–0.62Partial Agonist (~50% of 12-NO₂-LA)
12-Nitro-linoleic acid (12-NO₂-LA)0.045Nearly Full Agonist
Rosiglitazone0.067Full Agonist

This table illustrates the differential potency of nitrolinoleic acid isomers in activating PPARγ-dependent transcription, with the 12-NO₂ isomer being the most potent[1].

Table 2: Selected Differentially Expressed Genes in Human Coronary Artery Endothelial Cells (HCAECs) Treated with Nitro-Conjugated Linoleic Acid (NO₂-CLA)

GeneFold Change (NO₂-CLA vs. DMSO)Function
Upregulated
HEME OXYGENASE 1 (HMOX1)> 6Antioxidant, Anti-inflammatory
FOS-LIKE ANTIGEN 1 (FOSL1)> 4Transcription Factor, Cell Proliferation
INHIBITOR OF DNA BINDING 1 (ID1)> 4Transcription Regulator, Cell Cycle
Downregulated
EARLY GROWTH RESPONSE 1 (EGR1)< -4Transcription Factor, Inflammation
C-X-C MOTIF CHEMOKINE LIGAND 2 (CXCL2)< -4Chemokine, Inflammation
INTERLEUKIN 6 (IL6)< -2Pro-inflammatory Cytokine

This table highlights some of the most significantly regulated genes in HCAECs following treatment with 10 µM NO₂-CLA for 6 hours, as validated by qPCR from RNA-Seq data. These changes suggest a distinct anti-inflammatory and antioxidant transcriptional response[2].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of transcriptomic studies. Below are representative protocols for cell treatment and RNA sequencing analysis.

Cell Treatment and RNA Extraction for Transcriptomic Analysis

Human Coronary Artery Endothelial Cells (HCAECs) are cultured to approximately 90% confluence. For transcriptomic analysis, cells are treated with the compound of interest (e.g., 10 µM this compound) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6 hours). Following treatment, total RNA is extracted from the cells using a commercially available kit, such as the RNeasy Mini Kit (Qiagen), according to the manufacturer's instructions. The quality and quantity of the extracted RNA are then assessed using spectrophotometry and capillary electrophoresis[2][3].

RNA Sequencing (RNA-Seq) and Data Analysis

RNA-Seq libraries are prepared from the extracted RNA. This process typically involves poly(A) selection for mRNA enrichment, cDNA synthesis, and adapter ligation. The prepared libraries are then sequenced on a high-throughput sequencing platform. The resulting raw sequencing reads are subjected to quality control and then aligned to a reference genome. Gene expression is quantified by counting the number of reads mapping to each gene, often normalized as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM). Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated between different treatment conditions. Subsequent pathway enrichment analysis can then elucidate the biological processes affected by the treatments[2][4][5][6].

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the comparative transcriptomics of PPAR agonists.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPAR Agonist (e.g., this compound) PPAR PPAR Agonist->PPAR Binds PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE Binds Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates Transcriptomics_Workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Data Analysis Phase Cell_Culture Cell Culture (e.g., HCAECs) Treatment Treatment with PPAR Agonists Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control & Alignment Sequencing->QC DEG_Analysis Differential Gene Expression Analysis QC->DEG_Analysis Pathway_Analysis Pathway Enrichment Analysis DEG_Analysis->Pathway_Analysis Logical_Comparison cluster_10NO2OA This compound cluster_Fibrates Fibrates (PPARα Agonists) cluster_Glitazones Thiazolidinediones (PPARγ Agonists) NO2OA_Effects Partial PPARγ Agonist Anti-inflammatory Gene Program Antioxidant Response Shared_Effects Shared PPAR-mediated Transcriptional Regulation NO2OA_Effects->Shared_Effects Fibrates_Effects PPARα Activation Lipid Metabolism Regulation (e.g., ApoA-I/II induction) Fibrates_Effects->Shared_Effects Glitazones_Effects Full PPARγ Agonist Adipogenesis Insulin Sensitization Glitazones_Effects->Shared_Effects

References

Safety Operating Guide

Proper Disposal of 10-Nitrooleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 10-Nitrooleate are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential information and procedural steps for the safe disposal of this compound, a nitro fatty acid utilized in research for its signaling properties.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling should be performed in a well-ventilated area, preferably within a fume hood.

Disposal Protocol for this compound

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, vials, absorbent paper), in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with organic compounds and should be kept securely closed when not in use.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Organic nitro compounds can be incompatible with strong oxidizing agents.

    • If the this compound is in a solvent, the solvent's hazardous characteristics must also be considered for proper segregation.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste mixture. Include the date of accumulation.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat, sparks, and incompatible materials.

  • Professional Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

    • It is the responsibility of the waste generator to properly characterize the waste according to applicable local, state, and federal regulations.[1]

Quantitative Data Summary:

At present, there is no publicly available quantitative data specifically detailing disposal parameters such as concentration limits for drain disposal or specific pH ranges for neutralization of this compound. Therefore, drain disposal is not recommended.

Experimental Protocols

Currently, there are no established experimental protocols for the in-lab treatment or neutralization of this compound waste. The recommended procedure is collection and disposal via a professional hazardous waste service.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: This compound Waste Generated collect Step 1: Collect Waste in Designated Container start->collect segregate Step 2: Segregate from Incompatible Waste collect->segregate label Step 3: Label Container Accurately segregate->label store Step 4: Store Safely in Designated Area label->store contact_ehs Step 5: Contact EHS or Certified Vendor store->contact_ehs pickup Step 6: Arrange for Waste Pickup contact_ehs->pickup end End: Proper Disposal Completed pickup->end

Figure 1. Procedural workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for any chemical you are working with. Disposal of all chemical waste must be in strict accordance with all applicable local, state, and federal regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.